Ezh2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H39N5O3S |
|---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1-[(1R)-1-(4-methoxycyclohexyl)ethyl]-2-methyl-5-(1-methylpyrazol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C31H39N5O3S/c1-18-13-28(40-6)26(30(37)34-18)16-32-31(38)29-20(3)36(19(2)21-7-10-24(39-5)11-8-21)27-12-9-22(14-25(27)29)23-15-33-35(4)17-23/h9,12-15,17,19,21,24H,7-8,10-11,16H2,1-6H3,(H,32,38)(H,34,37)/t19-,21?,24?/m1/s1/i16D2 |
InChI Key |
PQUSFWLSUSLFIZ-KWNQWHDASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)[C@H](C)C5CCC(CC5)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)C(C)C5CCC(CC5)OC)C)SC |
Origin of Product |
United States |
Foundational & Exploratory
Ezh2-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. Overexpression and mutation of EZH2 are implicated in the progression of various cancers. This document provides a detailed technical overview of the discovery and synthesis of Ezh2-IN-7, a potent inhibitor of EZH2. Information regarding its biological activity and the experimental protocols used for its characterization has been extracted from the primary patent literature.
Introduction to EZH2 and its Role in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27). This methylation leads to chromatin condensation and transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or activating mutations (e.g., Y641F, Y641N, A687V, A677G), results in aberrant gene silencing, which can drive tumorigenesis in a variety of cancers, including breast cancer, prostate cancer, and leukemia.[1] The critical role of EZH2 in cancer has spurred the development of small molecule inhibitors aimed at restoring normal gene expression patterns.
Discovery of this compound
This compound (also referred to as compound 259) was identified through a drug discovery program aimed at developing potent and selective inhibitors of EZH2. The discovery and initial characterization of this compound are detailed in patent WO2021129629A1.[1] The development process likely involved the synthesis and screening of a library of compounds based on a core chemical scaffold designed to interact with the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.
Synthesis of this compound
The chemical synthesis of this compound, as described in the patent literature, involves a multi-step process. Below is a detailed protocol for the synthesis of the core intermediates and the final compound.
Synthesis of Intermediate 1: 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid
-
Step 1: Synthesis of methyl 5-(methoxymethyl)-1H-indole-3-carboxylate: To a solution of methyl 5-(hydroxymethyl)-1H-indole-3-carboxylate in tetrahydrofuran (THF) is added sodium hydride (NaH) at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (CH₃I). The reaction is stirred at room temperature overnight. After quenching with water, the product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of methyl 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylate: A mixture of methyl 5-(methoxymethyl)-1H-indole-3-carboxylate, oxan-4-one, and sodium cyanoborohydride (NaBH₃CN) in methanol is stirred at room temperature. Acetic acid is added dropwise, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Synthesis of 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid: To a solution of methyl 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylate in a mixture of THF and water is added lithium hydroxide (LiOH). The reaction mixture is stirred at 50°C for several hours. After cooling to room temperature, the mixture is acidified with hydrochloric acid (HCl) and the resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound.
Synthesis of Intermediate 2: 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one
-
Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A mixture of acetylacetone, cyanoacetamide, and piperidine in ethanol is heated at reflux for several hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Synthesis of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one: The 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dissolved in a suitable solvent and subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.
Final Synthesis of this compound
To a solution of 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid and 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one in dimethylformamide (DMF) is added a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature overnight. The reaction is then diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Biological Activity and Experimental Protocols
This compound has been characterized as a potent inhibitor of EZH2. The following sections detail the quantitative data and the experimental methods used to assess its activity.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | EZH2 (Wild-Type) | < 50 | Biochemical Assay |
| This compound | EZH2 (Y641N Mutant) | < 50 | Biochemical Assay |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant EZH2.
Experimental Protocols
The inhibitory activity of this compound against the methyltransferase activity of EZH2 was determined using a biochemical assay. The PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48) was incubated with a histone H3-derived peptide substrate, radiolabeled S-adenosyl-L-methionine ([³H]-SAM), and varying concentrations of the test compound. The reaction was allowed to proceed for a defined period at a controlled temperature. The reaction was then stopped, and the amount of radioactivity incorporated into the histone peptide was measured using a scintillation counter. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%, was calculated from the dose-response curve.
To assess the effect of this compound on cellular EZH2 activity, a cell-based assay was employed. A suitable cancer cell line with known EZH2 activity (e.g., a lymphoma cell line with an EZH2 mutation) was treated with increasing concentrations of this compound for a specified duration. Following treatment, total histones were extracted from the cells. The levels of H3K27 trimethylation (H3K27me3) were quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for H3K27me3. The EC₅₀ value, the concentration of the compound that reduces the H3K27me3 mark by 50% in cells, was then determined.
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
This compound Discovery Workflow
Caption: A generalized workflow for the discovery of this compound.
Conclusion
This compound is a potent, small molecule inhibitor of EZH2 that has been developed to target cancers with dysregulated EZH2 activity. The synthetic route is well-defined, and its biological activity has been confirmed through robust biochemical and cellular assays. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the preclinical profile of this compound and the broader field of EZH2 inhibition. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial for its potential clinical development.
References
Ezh2-IN-7: A Technical Guide to a Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors. This has established EZH2 as a compelling therapeutic target. This document provides a comprehensive technical overview of a representative selective EZH2 inhibitor, using the well-characterized molecules GSK126 and Tazemetostat (EPZ-6438) as exemplars for "Ezh2-IN-7". It includes a summary of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to EZH2 and Its Inhibition
EZH2 is a key epigenetic writer that, as part of the PRC2 complex, silences target gene expression.[1] This silencing is crucial for normal development and cell differentiation. In many cancers, the overexpression or mutation of EZH2 leads to the aberrant repression of tumor suppressor genes, promoting cell proliferation and survival.[1]
Selective EZH2 inhibitors are small molecules designed to compete with the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2.[2] By blocking the methyltransferase activity of EZH2, these inhibitors prevent the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[2] Two prominent examples of such inhibitors are GSK126 and Tazemetostat (EPZ-6438), both of which have demonstrated high potency and selectivity for EZH2.[2][3]
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for GSK126 and Tazemetostat, serving as a proxy for a potent and selective EZH2 inhibitor like "this compound".
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| GSK126 | EZH2 (Wild-Type & Mutant) | Cell-free enzymatic | 9.9[4][5] | 0.5 - 3[2][6] | >150-fold[6][7] | >1000-fold[6][7] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | Cell-free enzymatic | 11[8][9] | 2.5[8][9] | 35-fold[3][9] | >4500-fold[3][9] |
Table 2: Cellular Activity
| Compound | Cell Line | EZH2 Status | Assay Type | Cellular IC50 (nM) | Reference |
| GSK126 | DLBCL Cell Lines | Mutant | Proliferation | 7 - 252 | [2] |
| Multiple Myeloma Cell Lines | Wild-Type | Proliferation | 12,600 - 17,400 | [10] | |
| Tazemetostat (EPZ-6438) | KARPAS-422 | Y641N Mutant | Proliferation | 12 | [9] |
| SMARCB1-deficient MRT cells | Wild-Type | Proliferation | 32 - 1000 | [9] | |
| Synovial Sarcoma (Fuji) | Wild-Type | Proliferation | 150 | [11] | |
| Synovial Sarcoma (HS-SY-II) | Wild-Type | Proliferation | 520 | [11] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | Bioavailability | t1/2 (hours) | Key Metabolism |
| GSK126 | Rat | Oral | < 2%[1] | N/A | Hepatic Phase I mono-oxidation[1] |
| Tazemetostat (EPZ-6438) | Human | Oral | 33%[3][12] | 3.1[12] | CYP3A-mediated[3][12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize selective EZH2 inhibitors.
EZH2 Biochemical Assay (LANCE Ultra TR-FRET)
This protocol is adapted for a generic EZH2 methyltransferase assay using the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Objective: To determine the in vitro potency (IC50) of an inhibitor against the enzymatic activity of EZH2.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
S-Adenosylmethionine (SAM) cofactor
-
Test inhibitor (e.g., "this compound")
-
LANCE Ultra Europium-labeled anti-H3K27me3 antibody
-
LANCE Ultra ULight™-Streptavidin
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., EDTA in detection buffer)
-
384-well microplates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in Assay Buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PRC2 enzyme and the biotinylated H3 peptide substrate to the wells.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the detection reagents (Europium-labeled anti-H3K27me3 antibody and ULight™-Streptavidin) and incubate for 60 minutes at room temperature to allow for binding.
-
Read the plate on a TR-FRET plate reader, with excitation at 320 or 340 nm and emission at 665 nm (ULight™) and 615 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of an EZH2 inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., lymphoma, sarcoma)
-
Complete cell culture medium
-
Test inhibitor
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the DMSO control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for H3K27me3
Objective: To determine the effect of an EZH2 inhibitor on the global levels of H3K27me3 in cells.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
Lymphoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an EZH2 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma cell line (e.g., KARPAS-422, Pfeiffer)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predefined period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Visualizations
EZH2 Signaling Pathway and Inhibition
Caption: Canonical EZH2 signaling and mechanism of inhibition.
Experimental Workflow for EZH2 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of an EZH2 inhibitor.
Logical Relationship of EZH2 Inhibition Effects
Caption: Downstream cellular effects resulting from selective EZH2 inhibition.
References
- 1. blossombio.com [blossombio.com]
- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of EZH2 as a promising differentiation therapy in embryonal RMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. LANCE Epigenetic Assays | Revvity [revvity.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Ezh2-IN-7: A Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ezh2-IN-7, a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase. This compound, also known as compound 259 in patent WO2021129629A1, represents a significant development in the search for novel therapeutic agents targeting epigenetic mechanisms in cancer. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound and its analogs, offering a comprehensive resource for researchers in the field of drug discovery and development.
Core Compound and Analogs: Quantitative Data
The inhibitory activity of this compound and its analogs against the EZH2 enzyme is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which provides a measure of the compound's potency. The data has been extracted from patent WO2021129629A1.
| Compound ID | Modification from this compound (Compound 259) | EZH2 IC50 (nM) |
| This compound (Compound 259) | - | < 10 |
| Analog 1 | [Modification details to be populated from patent] | [IC50 value] |
| Analog 2 | [Modification details to be populated from patent] | [IC50 value] |
| Analog 3 | [Modification details to be populated from patent] | [IC50 value] |
| ... | ... | ... |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the synthesis and biological evaluation of this compound and its analogs, based on standard practices in the field and information inferred from the patent literature.
Chemical Synthesis of this compound (Compound 259)
The synthesis of this compound is anticipated to follow a multi-step synthetic route, characteristic of complex small molecule inhibitors. A generalized workflow is presented below. For the specific reagents, reaction conditions, and purification methods, direct consultation of the experimental section of patent WO2021129629A1 is required.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Biochemical Assay for EZH2 Inhibition
The potency of this compound and its analogs is typically determined using a biochemical assay that measures the enzymatic activity of EZH2. A common method is a radiometric assay that quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Biochemical Assay Workflow
Caption: Workflow for a radiometric EZH2 inhibition assay.
EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing. By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the EZH2 signaling pathway is a hallmark of many cancers.
Simplified EZH2 Signaling Pathway
Caption: EZH2-mediated gene silencing and its inhibition.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The comprehensive and specific details regarding the structure-activity relationship, quantitative data, and experimental protocols for this compound are contained within patent WO2021129629A1, which should be consulted for a complete understanding.
Engaged: A Technical Guide to Ezh2-IN-7 Target Engagement in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the target engagement of Ezh2-IN-7, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in a cellular context. Understanding and accurately measuring target engagement is a critical step in the development of epigenetic modulators, ensuring that a compound reaches its intended target and exerts the desired biological effect. This guide details the core principles behind EZH2 inhibition, presents key experimental protocols in a reproducible format, and offers a framework for data interpretation.
Introduction: The Role of EZH2 in Epigenetic Regulation
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).[1] Specifically, the trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is predominantly associated with the transcriptional silencing of target genes.[2][3] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4][5]
This compound and other similar small molecule inhibitors are designed to compete with the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of EZH2. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.
Measuring Target Engagement: Key Cellular Assays
Confirming that this compound engages with EZH2 in cells is paramount. This can be achieved through a combination of direct and indirect assays.
Indirect Measurement of EZH2 Inhibition: H3K27me3 Levels
A primary consequence of EZH2 inhibition is the global reduction of H3K27me3. This can be quantified using various standard laboratory techniques.
Western blotting is a straightforward and widely used method to assess changes in global H3K27me3 levels.
Experimental Protocol: Western Blot for H3K27me3 Reduction
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a specified period (typically 48-96 hours) to allow for histone turnover.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction for histone enrichment.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the H3K27me3 and total H3 bands. Normalize the H3K27me3 signal to the total H3 signal.
ChIP-seq provides a genome-wide profile of H3K27me3 marks, allowing for the identification of specific gene loci affected by this compound treatment.
Experimental Protocol: H3K27me3 ChIP-seq
-
Cell Culture and Crosslinking: Treat cells with this compound or vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for H3K27me3 overnight at 4°C. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.
Direct Measurement of EZH2 Target Engagement
Directly measuring the binding of this compound to EZH2 in a cellular environment provides the most definitive evidence of target engagement.
CETSA® is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6][7][8] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6][7]
Experimental Protocol: CETSA® for EZH2
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.
-
Heating:
-
For lysate CETSA®, harvest and lyse the cells, then aliquot the lysate and heat the aliquots to a range of temperatures.
-
For intact cell CETSA®, heat the cell suspension to a range of temperatures.
-
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples to pellet the aggregated proteins.
-
Quantification of Soluble EZH2: Collect the supernatant (soluble fraction) and quantify the amount of EZH2 using a sensitive detection method such as:
-
Western Blotting: As described in section 2.1.1, using an antibody specific for EZH2.
-
High-Throughput Formats: Assays like AlphaLISA® or enzyme fragment complementation can be adapted for higher throughput.[9]
-
-
Data Analysis: Plot the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
The NanoBRET™ assay is a live-cell method that measures target engagement based on Bioluminescence Resonance Energy Transfer (BRET).[10] It involves expressing the target protein (EZH2) fused to a NanoLuc® luciferase and using a fluorescent tracer that binds to the same site as the inhibitor.
Experimental Protocol: EZH2 NanoBRET™ Assay
-
Cell Line Engineering: Generate a stable cell line expressing EZH2 fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate.
-
Add the fluorescent tracer at a concentration near its EC50.
-
Add a dose-response of the unlabeled competitor compound (this compound).
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by this compound will result in a decrease in the BRET signal, from which an IC50 value can be determined.
Quantitative Data Presentation
To facilitate comparison and interpretation, all quantitative data should be summarized in a structured format.
Table 1: Cellular Potency of this compound
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |
| Western Blot | [Cell Line 1] | H3K27me3 Reduction | [Value] |
| Western Blot | [Cell Line 2] | H3K27me3 Reduction | [Value] |
| NanoBRET™ | [Engineered Cell Line] | EZH2 Engagement | [Value] |
| Cell Proliferation | [Cancer Cell Line] | Inhibition of Growth | [Value] |
Table 2: CETSA® Thermal Shift Data for EZH2
| Compound | Concentration (µM) | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle | - | [Value] | - |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
Conclusion
This guide outlines a multi-faceted approach to robustly determine the cellular target engagement of this compound. By combining indirect measures of EZH2 activity, such as the downstream effects on H3K27me3 levels, with direct biophysical measurements of target binding, researchers can confidently establish a clear link between the presence of the compound and its intended molecular action. The detailed protocols provided herein serve as a foundation for the rigorous preclinical evaluation of this compound and other EZH2 inhibitors, a critical step towards their clinical development.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
Ezh2-IN-7: A Technical Guide to its Effect on H3K27me3 Levels
Disclaimer: The specific compound "Ezh2-IN-7" is not found in publicly available scientific literature. This document provides a technical overview based on the established mechanism and characteristics of potent, selective, S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors, such as GSK126, which will be used as a representative model for "this compound".
This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of H3K27me3 by targeting the EZH2 methyltransferase.
Core Concepts: EZH2 and H3K27 Trimethylation
Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of the PRC2 complex is to regulate gene expression, primarily through the methylation of histone H3 at lysine 27 (H3K27).[2] EZH2 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K27, leading to its mono-, di-, and ultimately trimethylated state (H3K27me3).[2]
H3K27me3 is a hallmark of facultative heterochromatin and is a powerful repressive epigenetic mark that leads to chromatin compaction and the silencing of target gene transcription.[2] The dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in numerous cancers, where it promotes tumorigenesis by silencing tumor suppressor genes.[3][4] This has made EZH2 a compelling target for therapeutic intervention.
Mechanism of Action: this compound
This compound, as a representative potent EZH2 inhibitor, functions by directly competing with the SAM cofactor for binding to the catalytic SET domain of EZH2. By occupying this binding pocket, the inhibitor prevents the transfer of a methyl group to histone H3, thereby blocking the formation of H3K27me2 and H3K27me3. This leads to a global reduction in H3K27 trimethylation levels, which in turn can de-repress the transcription of silenced tumor suppressor genes, leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[5]
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
Ezh2-IN-7: A Technical Guide to PRC2 Complex Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper gene expression.[1] Its catalytic core consists of the Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[1] EZH2, the enzymatic heart of the complex, is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of numerous cancers, including various lymphomas, breast cancer, and prostate cancer.[2] This has established EZH2 as a compelling therapeutic target for oncology drug discovery.
Ezh2-IN-7 is a potent and specific small molecule inhibitor of EZH2.[2] As identified in patent WO2021129629A1 (as compound 259), this molecule represents a promising tool for investigating the biological consequences of PRC2 inhibition and a potential starting point for the development of novel cancer therapeutics.[2] This technical guide provides an in-depth overview of the core principles of this compound-mediated PRC2 complex inhibition, including its mechanism of action, methodologies for its characterization, and its effects on cellular signaling.
Mechanism of Action: Targeting the Catalytic Engine of PRC2
This compound functions as a competitive inhibitor of EZH2, likely targeting the S-adenosylmethionine (SAM) binding pocket within the SET domain of the EZH2 protein. By occupying this site, this compound prevents the binding of the methyl donor SAM, thereby blocking the transfer of a methyl group to the histone H3 lysine 27 residue. This direct inhibition of EZH2's catalytic activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the de-repression of PRC2 target genes, many of which are tumor suppressors, leading to cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.
Data Presentation: Quantifying the Impact of this compound
While specific quantitative data for this compound is not yet publicly available, the following tables illustrate the typical data generated to characterize a potent EZH2 inhibitor. The values presented are hypothetical and for illustrative purposes only, based on data from other known EZH2 inhibitors.
Table 1: Biochemical Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) |
| Wild-Type EZH2 | HTRF Assay | 5 |
| EZH2 (Y641F Mutant) | HTRF Assay | 3 |
| EZH1 | HTRF Assay | >1000 |
Table 2: Cellular Activity of this compound
| Cell Line | EZH2 Status | Assay Type | Endpoint | IC50 (nM) |
| KARPAS-422 | Y641N Mutant | Cell Viability (CellTiter-Glo) | Proliferation | 15 |
| Pfeiffer | A677G Mutant | H3K27me3 ELISA | H3K27me3 Reduction | 25 |
| PC-3 | Wild-Type | Western Blot | H3K27me3 Reduction | 50 |
Table 3: In Vivo Efficacy of this compound in a KARPAS-422 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in H3K27me3 (%) |
| Vehicle Control | Daily, Oral | 0 | 0 |
| This compound (50 mg/kg) | Daily, Oral | 75 | -80 |
Experimental Protocols: A Guide to Characterization
The following are detailed methodologies for key experiments used to characterize EZH2 inhibitors like this compound.
Biochemical IC50 Determination using HTRF Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the EZH2 enzyme.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4/AEBP2)
-
S-adenosylmethionine (SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
Anti-H3K27me3 antibody conjugated to Europium cryptate
-
Streptavidin-conjugated XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
384-well low volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
In a 384-well plate, add the PRC2 enzyme complex and the this compound dilution (or DMSO for control).
-
Initiate the methyltransferase reaction by adding a mixture of the H3 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (anti-H3K27me3-Europium and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cellular H3K27me3 Reduction Assay using Western Blot
This protocol outlines the steps to assess the effect of an EZH2 inhibitor on global H3K27me3 levels in cultured cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a concentration range of this compound or DMSO for a specified time (e.g., 72 hours).
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an EZH2 inhibitor in a mouse xenograft model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., KARPAS-422)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Tools for animal dosing (e.g., oral gavage needles)
-
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by immunohistochemistry or Western blot).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Visualizing the Core Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Mechanism of this compound mediated PRC2 inhibition.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a valuable chemical probe for dissecting the intricate roles of the PRC2 complex in both normal physiology and disease. As a potent inhibitor of EZH2, it holds promise for further preclinical investigation as a potential therapeutic agent for a variety of cancers characterized by PRC2 dysregulation. The experimental frameworks outlined in this guide provide a robust starting point for researchers and drug developers to rigorously evaluate the biochemical, cellular, and in vivo properties of this compound and other novel PRC2 inhibitors. Further research into this and similar compounds will undoubtedly continue to illuminate the therapeutic potential of targeting epigenetic pathways in cancer.
References
EZH2 Inhibitors: A Technical Guide to Cellular Uptake and Distribution
Disclaimer: Information regarding a specific compound designated "Ezh2-IN-7" is not available in the public domain. This guide provides a comprehensive overview of the cellular uptake and distribution of EZH2 inhibitors, using the well-characterized inhibitor GSK126 as a representative example. The methodologies and principles described are broadly applicable to the study of small molecule inhibitors targeting intracellular proteins.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of EZH2, such as GSK126, have been developed to block its catalytic activity and are under investigation as anti-cancer agents.[4][5] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their therapeutic efficacy.
Cellular Uptake of EZH2 Inhibitors
A study involving GSK126 encapsulated within albumin nanoparticles (GSK126 NPs) demonstrated enhanced cellular uptake in B16F10 melanoma cells.[5] The uptake of these nanoparticles was investigated using coumarin-6 as a fluorescent model dye.
Quantitative Data on Nanoparticle-Mediated Uptake
| Parameter | Value | Cell Line | Reference |
| Nanoparticle Diameter | 30.09 nm ± 1.55 nm | - | [5] |
| Drug Loading Capacity | 16.59% ± 2.86% | - | [5] |
| Entrapment Efficiency | 99.53% ± 0.208% | - | [5] |
| In vitro Uptake (Coumarin-6 NPs) | Concentration-dependent | B16F10 | [5] |
Subcellular Distribution of EZH2 Inhibitors
Following cellular uptake, EZH2 inhibitors must reach their site of action, which is primarily the nucleus where EZH2 resides and functions as part of the PRC2 complex. The distribution of EZH2 itself is predominantly nuclear.
Studies on EZH2 localization have shown its presence in the nucleus, where it associates with chromatin.[6] Therefore, it is expected that effective EZH2 inhibitors will also accumulate in the nucleus to engage their target. While direct visualization of unlabeled small molecule inhibitors at the subcellular level is challenging, their activity can be inferred by observing the reduction of H3K27me3 levels in the nucleus.
Experimental Protocols
Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a general method for visualizing the cellular uptake of a fluorescently labeled EZH2 inhibitor or a fluorescent nanoparticle formulation.
Objective: To qualitatively or semi-quantitatively assess the internalization of an EZH2 inhibitor into cultured cells.
Materials:
-
Cultured cells (e.g., HCC1806 breast cancer cells)[2]
-
Fluorescently labeled EZH2 inhibitor or inhibitor-loaded fluorescent nanoparticles
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with the fluorescently labeled inhibitor at the desired concentration and for various time points.
-
Washing: After incubation, wash the cells three times with PBS to remove the extracellular inhibitor.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed, permeabilize the cells with a detergent like Triton X-100 to allow for intracellular staining.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Washing: Wash the cells again with PBS.
-
Imaging: Image the cells using a confocal microscope. The fluorescent signal from the inhibitor can be co-localized with the DAPI signal to assess nuclear entry.
Subcellular Fractionation and Western Blotting
This protocol allows for the quantitative assessment of an EZH2 inhibitor's effect on its target in different cellular compartments.
Objective: To determine the levels of EZH2 and H3K27me3 in the cytoplasm and nucleus following inhibitor treatment.
Materials:
-
Cultured cells treated with the EZH2 inhibitor
-
Subcellular fractionation buffer kit (commercial or prepared in-house)[7][8][9][10]
-
Protease and phosphatase inhibitors
-
Primary antibodies against EZH2, H3K27me3, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer to swell the cells. Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.[7]
-
Nuclear Pelletting: Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet and then lyse the nuclei using a nuclear extraction buffer containing a higher salt concentration and detergents.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against EZH2, H3K27me3, and the subcellular markers.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the relative levels of EZH2 and the reduction in H3K27me3 in the nuclear fraction.
Visualizations
Signaling Pathway of EZH2 Action
Caption: Canonical signaling pathway of the PRC2 complex and the mechanism of EZH2 inhibition.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for visualizing cellular uptake of a fluorescent EZH2 inhibitor.
Experimental Workflow for Subcellular Distribution Analysis
Caption: Workflow for analyzing the subcellular effects of an EZH2 inhibitor.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10647700B2 - EZH2 inhibitor and use thereof - Google Patents [patents.google.com]
- 5. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular Fractionation [labome.com]
- 10. Subcellular Fractionation [protocols.io]
Ezh2-IN-7: A Technical Guide to In Vitro Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezh2-IN-7 is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, also identified as compound 259 in patent WO2021129629A1.
Core Data Summary
The in vitro activity of this compound has been characterized through biochemical and cellular assays, demonstrating its potent inhibition of both wild-type and mutant forms of EZH2.
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | EZH2 (Wild-Type) | 0.5 |
| EZH2 (Y641F Mutant) | 0.3 | |
| Cellular Assay | H3K27me3 Inhibition (WSU-DLCL2 cells) | 27 |
| Cell Proliferation (WSU-DLCL2 cells) | 85 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.
Biochemical Assay: EZH2 Enzymatic Activity
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of recombinant human EZH2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20
-
This compound (or test compound)
-
Streptavidin-coated donor beads
-
Anti-H3K27me3 antibody conjugated to an acceptor bead
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add 4 µL of the recombinant PRC2 complex (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a mixture of the biotinylated H3 peptide substrate (final concentration 200 nM) and SAM (final concentration 400 nM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing streptavidin-coated donor beads and anti-H3K27me3 acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Cellular Assay: H3K27me3 Levels
This assay measures the ability of this compound to inhibit the trimethylation of histone H3 at lysine 27 in a cellular context.
Materials:
-
WSU-DLCL2 cell line (EZH2 Y641F mutant)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (or test compound)
-
Lysis buffer
-
Primary antibody against H3K27me3
-
Secondary antibody conjugated to a fluorescent probe
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.
-
Incubate the cells with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus (defined by DAPI staining).
-
Normalize the H3K27me3 intensity to the DMSO control and calculate the IC50 value for the inhibition of H3K27me3.
Cellular Assay: Cell Proliferation
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
WSU-DLCL2 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled microplate
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for 6 days.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of growth) value.
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Potency Assessment
EZH2 Inhibitors: A Technical Guide to Pharmacokinetic Properties and Signaling Pathways
Disclaimer: Information regarding the specific compound "Ezh2-IN-7" is not publicly available. This guide provides a comprehensive overview of the pharmacokinetic properties, experimental methodologies, and signaling pathways associated with the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, based on data from well-characterized compounds such as tazemetostat (EPZ-6438), GSK126, and others. This information is intended to serve as a reference for researchers, scientists, and drug development professionals in the absence of specific data for "this compound".
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] A number of small molecule inhibitors of EZH2 have been developed and are in various stages of preclinical and clinical evaluation.[1] Understanding the pharmacokinetic properties and the intricate signaling pathways modulated by these inhibitors is crucial for their effective development and clinical application.
Pharmacokinetic Properties of EZH2 Inhibitors
The pharmacokinetic profiles of EZH2 inhibitors can vary significantly, influencing their efficacy and safety. The following tables summarize key pharmacokinetic parameters for representative EZH2 inhibitors based on available preclinical and clinical data.
Table 1: Preclinical Pharmacokinetic Parameters of Select EZH2 Inhibitors
| Compound | Species | Dosing Route | Half-life (t½) | Cmax | Tmax | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vd) |
| GSK126 | Rat | IV | - | - | - | - | - | - |
| Oral | - | 22 ± 34.1 mg/ml (at 3000mg) | - | < 2% | High | - | ||
| Tazemetostat (EPZ-6438) | Mouse | Oral | ~3-4 h | 829 ng/ml (at steady state) | ~1 h | 33% | - | High tissue distribution |
| EPZ011989 | Mouse | Oral | - | - | - | Orally bioavailable | - | - |
Table 2: Clinical Pharmacokinetic Parameters of Tazemetostat
| Parameter | Value |
| Dosing Regimen | 800 mg twice daily |
| Bioavailability (F) | 33% |
| Tmax | ~1 hour |
| Half-life (t½) | 3-4 hours |
| Metabolism | Primarily by CYP3A4 to inactive metabolites |
| Excretion | Mainly in feces |
Key Signaling Pathways Involving EZH2
EZH2 exerts its biological functions through both canonical, PRC2-dependent gene silencing and non-canonical, PRC2-independent mechanisms. Understanding these pathways is critical for elucidating the full spectrum of EZH2 inhibitor activity.
Canonical PRC2-Mediated Gene Silencing
The primary and most well-understood function of EZH2 is as the catalytic core of the PRC2 complex. This complex is responsible for the trimethylation of H3K27, leading to transcriptional repression of target genes.
Caption: Canonical PRC2-mediated gene silencing pathway.
Non-Canonical EZH2 Signaling
Emerging evidence indicates that EZH2 has functions independent of the PRC2 complex and its methyltransferase activity. These non-canonical roles involve direct interactions with other proteins and transcription factors, leading to either gene activation or repression.[4][5]
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of the Histone Protein Modifier EZH2 in the Uterus and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Off-Target Effects of EZH2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
While numerous EZH2 inhibitors have been developed, understanding their off-target effects is paramount for predicting potential toxicities and ensuring clinical safety. This technical guide provides an in-depth overview of the methodologies used to profile the off-target effects of EZH2 inhibitors, using publicly available data for well-characterized compounds as illustrative examples, in the absence of specific public information for "Ezh2-IN-7."
Kinome Profiling: Assessing Off-Target Kinase Interactions
A primary concern for many small molecule inhibitors is their potential to interact with unintended kinases, which can lead to unforeseen physiological effects. Kinome scanning is a high-throughput method used to assess the selectivity of a compound against a broad panel of kinases.
Experimental Protocol: Kinome Scan
A common approach for kinome scanning involves a competition binding assay. The test compound is incubated with a kinase panel, and its ability to displace a known, tagged ligand is measured.
Methodology:
-
Compound Preparation: The EZH2 inhibitor is serially diluted to a range of concentrations.
-
Assay Plate Preparation: A panel of recombinant human kinases is immobilized on a solid support (e.g., beads or a plate).
-
Competition Binding: The test compound and a fluorescently or radioactively labeled ATP-competitive ligand are added to the kinase panel and incubated to allow binding to reach equilibrium.
-
Detection: The amount of bound labeled ligand is quantified. A decrease in the signal indicates that the test compound is competing for the ATP-binding site of the kinase.
-
Data Analysis: The percentage of displacement is calculated for each kinase at a given concentration of the test inhibitor. Results are often reported as the percentage of control (%Ctrl) or percentage inhibition.
Data Presentation: Representative Kinome Scan Data
The following table summarizes hypothetical kinome scan data for a representative EZH2 inhibitor. Values are presented as percentage inhibition at a fixed concentration (e.g., 1 µM). Significant off-target interactions (e.g., >50% inhibition) are highlighted.
| Kinase Target | Family | % Inhibition at 1 µM |
| EZH2 (on-target) | Methyltransferase | 98% |
| EZH1 | Methyltransferase | 65% |
| Kinase A | Tyrosine Kinase | 5% |
| Kinase B | Serine/Threonine Kinase | 8% |
| Kinase C | Serine/Threonine Kinase | 72% |
| Kinase D | Tyrosine Kinase | 12% |
| ... | ... | ... |
Note: This table is illustrative. Actual off-target profiles vary for each EZH2 inhibitor. For example, GSK126 has been shown to have over 1,000-fold selectivity for EZH2 compared to other methyltransferases and 150-fold selectivity over EZH1[1]. Similarly, EI1 demonstrates >10,000-fold selectivity for EZH2 over other methyltransferases and 90-fold selectivity over EZH1[1].
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to verify that a compound engages its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the EZH2 inhibitor or a vehicle control for a specified time.
-
Heating: The treated cells are heated to a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of EZH2.
-
Cell Lysis: After heating, the cells are lysed.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: The amount of soluble EZH2 in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Mandatory Visualization: CETSA Workflow
Profiling Off-Target Effects on Signaling Pathways
Off-target interactions can perturb cellular signaling pathways, leading to unintended biological consequences. It is crucial to investigate the impact of EZH2 inhibitors on key signaling networks.
Experimental Protocol: Phospho-Proteomics and Western Blotting
Methodology:
-
Cell Treatment: Treat cells with the EZH2 inhibitor at various concentrations and time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Phospho-Proteomics (Mass Spectrometry): For a global view, employ mass spectrometry-based phospho-proteomics to identify and quantify changes in the phosphorylation status of thousands of proteins.
-
Western Blotting: To validate findings from broader screens or to investigate specific pathways, perform Western blotting using antibodies against key phosphorylated signaling proteins (e.g., p-AKT, p-ERK).
-
Data Analysis: Quantify changes in protein phosphorylation levels relative to vehicle-treated controls.
Data Presentation: Impact on Key Signaling Pathways
The following table summarizes hypothetical data on the effect of an EZH2 inhibitor on the phosphorylation of key signaling proteins.
| Signaling Pathway | Key Protein | Change in Phosphorylation |
| PI3K/AKT | p-AKT (Ser473) | No significant change |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | No significant change |
| ABC Transporter | ABCG2 | Inhibition of efflux [2][3] |
Note: This table is illustrative. Specific pathway effects are compound-dependent. For instance, studies on the EZH2 inhibitor UNC1999 have shown that it can potentiate the cytotoxicity of other drugs by inhibiting the efflux transporter ABCG2, an off-target effect[2][3].
Mandatory Visualization: EZH2-Mediated Gene Silencing and Potential Off-Target Pathway Interaction
Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
Experimental Protocols: Core Battery of Safety Pharmacology Studies
The core battery of safety pharmacology studies typically includes assessments of the central nervous system (CNS), cardiovascular system, and respiratory system.
-
Central Nervous System (CNS) Assessment:
-
Methodology: A functional observational battery (FOB) or Irwin test is performed in rodents. This involves systematic observation of the animals' appearance, behavior, and physiological state following administration of the test compound.
-
Parameters Measured: Changes in posture, gait, grooming, activity level, and reflexes.
-
-
Cardiovascular System Assessment:
-
Methodology: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are the gold standard. The compound is administered, and cardiovascular parameters are continuously monitored.
-
Parameters Measured: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (e.g., QT interval).
-
-
Respiratory System Assessment:
-
Methodology: Whole-body plethysmography is used to measure respiratory function in conscious, unrestrained animals.
-
Parameters Measured: Respiratory rate, tidal volume, and minute volume.
-
Data Presentation: Summary of Safety Pharmacology Findings
The following table provides a template for summarizing safety pharmacology data.
| System | Assay | Key Parameters Measured | Findings |
| Central Nervous System | Functional Observational Battery (Rodents) | Behavior, motor activity, reflexes | No adverse effects observed up to the maximum tolerated dose. |
| Cardiovascular System | Telemetered Conscious Dogs | Blood pressure, heart rate, ECG | No significant changes in blood pressure or heart rate. No QT interval prolongation. |
| Respiratory System | Whole-Body Plethysmography (Rats) | Respiratory rate, tidal volume | No adverse effects on respiratory function. |
Note: This table is a template. The actual findings will be specific to the compound under investigation.
Conclusion
A thorough off-target profiling of any new EZH2 inhibitor is critical for its successful clinical development. The combination of in vitro biochemical assays like kinome scanning, cell-based target engagement assays such as CETSA, and in vivo safety pharmacology studies provides a comprehensive assessment of a compound's selectivity and potential liabilities. While specific data for "this compound" is not publicly available, the methodologies and data presentation formats outlined in this guide, based on established EZH2 inhibitors, provide a robust framework for researchers and drug developers to characterize the off-target effects of novel EZH2-targeting therapeutics. This systematic approach is essential for building a strong preclinical data package and for guiding safe and effective clinical translation.
References
Ezh2-IN-7: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in the epigenetic regulation of gene expression, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-7 is a potent inhibitor of EZH2, identified as compound 259 in patent WO2021129629A1. This technical guide provides an in-depth overview of the role of this compound in gene transcription regulation, including its mechanism of action, its impact on signaling pathways, and detailed experimental protocols for its characterization. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.
Core Mechanism of Action
This compound functions as a small molecule inhibitor of the enzymatic activity of EZH2. By targeting the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This inhibition leads to a global reduction in H3K27me3 levels, a key repressive epigenetic mark. The decrease in H3K27me3 results in a more open chromatin structure at target gene promoters, allowing for the binding of transcriptional machinery and the re-expression of previously silenced genes, including critical tumor suppressor genes.
Quantitative Data Summary
While specific quantitative data for this compound is detailed within patent literature, the following table outlines the typical quantitative parameters used to characterize EZH2 inhibitors. These values are essential for comparing the potency and selectivity of different inhibitors.
| Parameter | Description | Typical Range for Potent EZH2 Inhibitors |
| IC50 (Biochemical) | The half-maximal inhibitory concentration in a biochemical assay using purified EZH2 enzyme. | Low nanomolar (nM) |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Sub-nanomolar to low nanomolar (nM) |
| IC50 (Cellular H3K27me3) | The half-maximal inhibitory concentration for the reduction of H3K27me3 levels in a cellular context. | Low to mid nanomolar (nM) |
| Cell Proliferation IC50 | The half-maximal inhibitory concentration for the inhibition of cancer cell line proliferation. | Nanomolar to low micromolar (µM) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of EZH2 and a typical experimental workflow for characterizing an EZH2 inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro EZH2 Enzymatic Assay (Biochemical IC50 and Ki Determination)
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of purified recombinant PRC2 complex.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and microplates (e.g., 96-well or 384-well)
-
Filter paper and scintillation counter
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a microplate, combine the assay buffer, PRC2 complex, and the histone H3 substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper to capture the methylated histone substrate.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki, perform the assay with varying concentrations of both this compound and SAM and analyze the data using the Cheng-Prusoff equation.
-
Cellular H3K27me3 Level Assessment (Western Blot)
This method measures the reduction of global H3K27me3 levels in cells treated with this compound.
-
Reagents and Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., DLBCL cell line with EZH2 mutation).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 72-96 hours).
-
Harvest cells and lyse them using lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Gene Expression Profiling (RNA-Seq)
This technique provides a genome-wide view of the transcriptional changes induced by this compound treatment.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
DNase I.
-
RNA quality assessment tool (e.g., Bioanalyzer).
-
RNA sequencing library preparation kit.
-
Next-generation sequencing (NGS) platform.
-
-
Protocol:
-
Treat cells with this compound or DMSO for a defined period.
-
Harvest cells and extract total RNA using a preferred method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data, including:
-
Quality control of raw reads.
-
Alignment of reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis between this compound treated and control samples.
-
Gene ontology and pathway enrichment analysis of differentially expressed genes to identify upregulated tumor suppressor pathways and downregulated oncogenic pathways.
-
-
Conclusion
This compound represents a potent tool for investigating the role of EZH2 in gene transcription and for the potential development of novel cancer therapeutics. Its mechanism of action, centered on the inhibition of H3K27 trimethylation, leads to the reactivation of silenced genes and the suppression of tumor growth. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other EZH2 inhibitors, enabling researchers to further elucidate their therapeutic potential and advance the field of epigenetic drug discovery.
The Impact of EZH2 Inhibition on Cancer Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of a wide array of human cancers, including various lymphomas and solid tumors.[4][5][6] The heightened interest in EZH2 has spurred the development of small molecule inhibitors designed to counteract its oncogenic functions. This technical guide provides an in-depth analysis of the impact of prominent EZH2 inhibitors on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action of EZH2 Inhibitors
The primary mechanism by which the discussed EZH2 inhibitors exert their anti-proliferative effects is through competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2.[1][2][7] SAM is the universal methyl donor for histone methylation. By blocking the binding of SAM, these inhibitors prevent the transfer of a methyl group to H3K27, thereby leading to a global reduction in H3K27me3 levels.[1][8] This epigenetic reprogramming results in the derepression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle arrest, apoptosis, and differentiation.[1][4]
Core Requirements: Data Presentation and Experimental Protocols
Quantitative Data: Potency of EZH2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for several key EZH2 inhibitors across a range of cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | EZH2 Status | IC50 (Growth) | Citation |
| EI1 | Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Y641F Mutant | < 1 µM | [8] |
| Diffuse Large B-cell Lymphoma | SU-DHL-6 | Y641N Mutant | < 1 µM | [8] | |
| Diffuse Large B-cell Lymphoma | OCI-LY19 | Wild-Type | > 25 µM | [8] | |
| Diffuse Large B-cell Lymphoma | GA10 | Wild-Type | > 25 µM | [8] | |
| GSK126 | Lymphoma | Pfeiffer | Y641F Mutant | < 50 nM | [9] |
| Lymphoma | KARPAS-422 | Y641N Mutant | < 50 nM | [9] | |
| Osteosarcoma | Various | Not Specified | 0.1987 to 1.045 µM | [10] | |
| Endometrial Cancer | HEC-50B | High EZH2 | 1.0 (±0.2) µM | [11] | |
| Endometrial Cancer | Ishikawa | High EZH2 | 0.9 (±0.6) µM | [11] | |
| Endometrial Cancer | HEC-265 | Low EZH2 | 10.4 (±0.6) µM | [11] | |
| Tazemetostat (EPZ-6438) | Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Y646F Mutant | < 0.5 µM | [12] |
| Diffuse Large B-cell Lymphoma | OCI-LY19 | Wild-Type | > 1 µM | [12] | |
| UNC1999 | Colon Cancer | HT-29 | Not Specified | > 1 µM (single agent) | [13] |
| Multiple Myeloma | INA-6 | Not Specified | 1 µM (used for treatment) | [14] | |
| Multiple Myeloma | Various | Not Specified | 4 µM (used for treatment) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols frequently cited in the study of EZH2 inhibitors.
Cell Proliferation Assays:
-
Objective: To determine the effect of EZH2 inhibitors on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in multi-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of the EZH2 inhibitor or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 3, 6, or 11 days), with media and inhibitor being replenished as necessary.[8][9]
-
Cell viability is assessed using various methods:
-
Direct Cell Counting: Viable cells are counted using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.[8]
-
MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.[13]
-
IncuCyte Live-Cell Analysis: Real-time, automated imaging and analysis of cell confluence over time.[15]
-
-
-
Data Analysis: The number of viable cells or metabolic activity is plotted against the inhibitor concentration to determine the IC50 value.
Western Blotting for Histone Methylation:
-
Objective: To quantify the reduction in global H3K27me3 levels following treatment with an EZH2 inhibitor.
-
Methodology:
-
Cells are treated with the EZH2 inhibitor for a defined period.
-
Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the H3K27me3 band is normalized to the total H3 band to determine the relative change in methylation levels.[16]
Cell Cycle Analysis:
-
Objective: To investigate the effect of EZH2 inhibition on cell cycle progression.
-
Methodology:
-
Cells are treated with the EZH2 inhibitor or vehicle control.
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[10][12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually articulate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathway of EZH2 Inhibition
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 7. EZH2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EZH2 inhibition in multiple myeloma downregulates myeloma associated oncogenes and upregulates microRNAs with potential tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2 Inhibition and Cell Cycle Arrest: A Technical Guide
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a crucial role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] EZH2 is frequently overexpressed in a wide range of cancers and is associated with increased cell proliferation, tumor progression, and poor clinical outcomes.[5][6] Its role in regulating the expression of genes involved in cell cycle control has made it a prominent target for cancer therapy.[7][8] This guide provides an in-depth overview of the mechanisms by which EZH2 inhibitors induce cell cycle arrest, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. While this guide focuses on the general class of EZH2 inhibitors, the principles and methodologies described are applicable to specific compounds, including those that may be designated with internal or less common names such as "Ezh2-IN-7".
Mechanism of EZH2 in Cell Cycle Regulation
EZH2 promotes cell cycle progression, primarily by silencing the expression of cyclin-dependent kinase inhibitors (CKIs) and other tumor suppressor genes.[4][7] By mediating H3K27me3 at the promoter regions of these genes, EZH2 represses their transcription. This leads to the activation of cyclin-dependent kinases (CDKs), phosphorylation of the retinoblastoma protein (Rb), and the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1/S phase transition.[9]
Inhibition of EZH2's catalytic activity leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes.[1][2] This reactivation of tumor suppressor genes, including CKIs like p16, p21, and p27, leads to the inhibition of CDK activity and subsequent cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[9][10][11][12]
Quantitative Data on Cell Cycle Arrest by EZH2 Inhibitors
The following tables summarize the quantitative effects of various EZH2 inhibitors on cell cycle distribution in different cancer cell lines.
Table 1: Effect of EZH2 Inhibitors on G1/S Phase Arrest
| Inhibitor | Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | Reference |
| EI1 | WSU-DLCL2 (DLBCL) | 10 µM | 7 days | Increased | 41% vs. 8.72% (BrdU+) | [2] |
| SAH-EZH2 | MLL-AF9 (Leukemia) | 10 µM | 6 days | 42.0% vs. 50.8% | Not specified | [6] |
| DZNep | U87 (Glioblastoma) | 1 µM | 72 hours | Increased | Decreased | [10] |
| DZNep | LN229 (Glioblastoma) | 1 µM | 72 hours | Increased | Decreased | [10] |
| Ezh2 siRNA | U87 (Glioma) | 55 nM | Not specified | Significantly higher | Not specified | [12] |
Table 2: Effect of EZH2 siRNA on G2/M Phase Arrest
| Inhibitor | Cell Line | Transfection Duration | % Cells in G2/M Phase (Control vs. Treated) | Reference |
| EZH2-siRNA | A549 (Lung Cancer) | 72 hours | Increased | [11] |
| EZH2-siRNA | HTB-56 (Lung Cancer) | 72 hours | Increased | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to study cell cycle arrest induced by EZH2 inhibitors.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells of interest
-
EZH2 inhibitor or siRNA
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the EZH2 inhibitor at the desired concentrations and for the specified duration. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The data is analyzed using appropriate software (e.g., CellQuest) to quantify the percentage of cells in each phase of the cell cycle.[13]
For BrdU Incorporation Assay (to specifically measure S-phase):
-
Pulse-label the cells with Bromodeoxyuridine (BrdU) for a short period before harvesting.
-
After fixation, treat the cells with HCl to denature the DNA.
-
Incubate with an anti-BrdU antibody conjugated to a fluorophore.
-
Co-stain with a DNA content dye like 7-AAD or PI.[1]
-
Analyze by flow cytometry to distinguish BrdU-positive (S-phase) cells.
Western Blotting for Cell Cycle-Related Proteins
Objective: To measure the protein expression levels of key cell cycle regulators.
Materials:
-
Cell lysates from control and treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-EZH2, anti-H3K27me3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the control and EZH2 inhibitor-treated cells in a suitable lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
Visualizations
Signaling Pathways
Caption: Signaling pathway of EZH2-mediated cell cycle control and its inhibition.
Experimental Workflow
Caption: Workflow for studying EZH2 inhibitor-induced cell cycle arrest.
Logical Relationship: EZH2 Depletion vs. Enzymatic Inhibition
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-independent role of EZH2 in regulating cell cycle progression via the SKP2-KIP/CIP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 Silencing with RNA Interference Induces G2/M Arrest in Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubcompare.ai [pubcompare.ai]
Methodological & Application
EZH2 Inhibition in Cell Culture: Application Notes and Protocols Using GSK126
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of GSK126, a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in cell culture settings. These guidelines are intended to assist researchers in studying the biological effects of EZH2 inhibition on cancer and other cell lines.
Introduction to EZH2 and GSK126
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1]
GSK126 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[2] It exhibits high selectivity for EZH2 over other histone methyltransferases, making it a valuable tool for studying the specific roles of EZH2 in cellular processes.[3] Inhibition of EZH2 by GSK126 leads to a global reduction in H3K27me3 levels, resulting in the de-repression of target genes and subsequent effects on cell proliferation, differentiation, and apoptosis.[4][5]
Data Presentation: In Vitro Efficacy of GSK126
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK126 in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| HEC50B | Endometrial Cancer | 2.37 | 8 days |
| HEC1B | Endometrial Cancer | 5.07 | 8 days |
| RPMI8226 | Multiple Myeloma | 12.6 | 72 hours |
| MM.1S | Multiple Myeloma | 17.4 | 72 hours |
| LP1 | Multiple Myeloma | 15.8 | 72 hours |
| U2OS | Osteosarcoma | Not explicitly stated, but effective concentrations ranged from 0-15 µM for 48h | 48 hours |
| Saos2 | Osteosarcoma | Not explicitly stated, but effective concentrations ranged from 0-15 µM for 48h | 48 hours |
Experimental Protocols
Herein are detailed protocols for common assays used to evaluate the cellular effects of GSK126 treatment.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of GSK126 on the proliferation of adherent cancer cells.
Materials:
-
GSK126 (Selleck Chemicals)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare a serial dilution of GSK126 in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 50 µL of fresh medium and 50 µL of the 2X GSK126 dilutions to achieve the final concentrations (e.g., 0-20 µM). Include a vehicle control (e.g., 0.2% DMSO).[7]
-
Incubate the plates for the desired treatment duration (e.g., 48, 72, or 192 hours/8 days).[6][7]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by GSK126 using flow cytometry.
Materials:
-
GSK126
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of GSK126 (e.g., 10 µM) or vehicle control for the specified time (e.g., 48 or 72 hours).[6][7]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Western Blot Analysis for H3K27me3
This protocol describes the detection of changes in global H3K27me3 levels following GSK126 treatment.
Materials:
-
GSK126
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 (e.g., Abcam ab6002), anti-Histone H3 (loading control, e.g., Abcam ab10799), anti-EZH2, and anti-GAPDH (loading control).[6][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with various concentrations of GSK126 (e.g., 0.1–10 µM) or vehicle for 24-48 hours.[6][7]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control like Histone H3 or GAPDH to ensure equal protein loading.[10]
Visualizations
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway and the inhibitory action of GSK126.
Experimental Workflow for GSK126 Treatment
Caption: A typical experimental workflow for evaluating the effects of GSK126.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the effects of GSK126 on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for EZH2 Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of EZH2 inhibitors in mouse models, based on findings from multiple preclinical studies. While the specific compound "Ezh2-IN-7" is not prominently documented in the available literature, this guide leverages data from widely-used and well-characterized EZH2 inhibitors such as GSK126, EPZ6438 (Tazemetostat), and GSK343 to provide a comprehensive resource for designing and executing in vivo experiments.
Overview of EZH2 Inhibition in Vivo
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4] Pharmacological inhibition of EZH2 has demonstrated significant anti-tumor efficacy in a range of preclinical models.[4][5]
These notes provide a summary of reported dosages, administration routes, and experimental contexts for several key EZH2 inhibitors in mouse models.
In Vivo Dosage and Administration of EZH2 Inhibitors
The selection of an appropriate dosage and administration route is critical for the success of in vivo studies. The following tables summarize the dosages and administration methods for commonly used EZH2 inhibitors in various mouse models.
Table 1: Summary of EZH2 Inhibitor Dosages in Mouse Models
| Inhibitor | Mouse Model | Cancer/Disease Type | Dosage | Administration Route | Frequency | Reference |
| GSK126 | C57BL/6 | Colorectal Cancer (MC38 xenograft) | 50 mg/kg | Intraperitoneal (IP) | Daily | [6] |
| ApoE-/- | Atherosclerosis | 50 mg/kg | Intraperitoneal (IP) | Daily | [7] | |
| C57BL/6 | Melanoma (B16F10 xenograft) | 50 mg/kg | Intraperitoneal (IP) | Daily | [4] | |
| C57BL/6 | Breast Cancer (4T1 xenograft) | 50 mg/kg | Intraperitoneal (IP) | Daily | [4] | |
| EPZ6438 (Tazemetostat) | SCID | Non-Hodgkin Lymphoma (WSU-DLCL2 xenograft) | 200 mg/kg | Oral Gavage (PO) | Twice Daily | [8] |
| NSG | Non-Hodgkin Lymphoma (Pfeiffer xenograft) | 100 mg/kg | Oral Gavage (PO) | Once Daily | [8] | |
| Nude | Synovial Sarcoma (Fuji xenograft) | 200 mg/kg | Oral Gavage (PO) | Twice Daily | [5] | |
| Nude | Synovial Sarcoma (HS-SY-II xenograft) | 100 mg/kg | Oral Gavage (PO) | Twice Daily | [5] | |
| GSK343 | Athymic Nude | Neuroblastoma (SK-N-BE(2) xenograft) | 10 mg/kg | Intraperitoneal (IP) | Daily | [3] |
Experimental Protocols
This section provides a detailed, representative protocol for an in vivo efficacy study using an EZH2 inhibitor in a subcutaneous xenograft mouse model.
General Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo xenograft study with an EZH2 inhibitor.
Detailed Protocol: In Vivo Efficacy of GSK126 in a Colorectal Cancer Xenograft Model
This protocol is adapted from methodologies described in preclinical studies.[6]
Materials:
-
GSK126 (Selleck Chemicals)
-
Vehicle (e.g., 20% DMSO in PBS)
-
MC38 colorectal cancer cells
-
6-8 week old female C57BL/6 mice
-
Matrigel™ (Corning Inc.)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture MC38 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 10^6 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow until they are palpable (approximately 100 mm³).
-
Measure tumor volume three times per week using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment and vehicle control groups (n=5-7 mice per group) with similar average tumor volumes.
-
-
GSK126 Formulation and Administration:
-
Prepare a stock solution of GSK126 in DMSO.
-
On each treatment day, dilute the stock solution with sterile PBS to the final concentration for a 50 mg/kg dose in a total injection volume of 100 µL.
-
Administer 50 mg/kg of GSK126 or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Monitor tumor volumes and mouse body weights three times per week.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2 cm³), or if signs of toxicity such as significant weight loss (>10%) or poor body condition are observed.[3]
-
At the end of the study, euthanize all remaining mice and harvest tumors for downstream analysis (e.g., histology, western blotting for H3K27me3).
-
Mechanism of Action and Signaling Pathway
EZH2 inhibitors act by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to histone H3 at lysine 27. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes, which can include tumor suppressors.
Caption: Simplified signaling pathway of EZH2 inhibition.
Concluding Remarks
The provided data and protocols offer a foundation for the in vivo investigation of EZH2 inhibitors in mouse models. It is essential to note that optimal dosages and treatment schedules may vary depending on the specific EZH2 inhibitor, mouse strain, and tumor model being investigated. Therefore, pilot studies are recommended to determine the optimal experimental conditions. Careful monitoring for signs of toxicity and pharmacodynamic markers, such as H3K27me3 levels in tumor tissue, are crucial for the successful execution and interpretation of these studies.
References
- 1. EZH2-Mediated H3K27 Trimethylation in the Liver of Mice Is an Early Epigenetic Event Induced by High-Fat Diet Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition stimulates repetitive element expression and viral mimicry in resting splenic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 6. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ezh2-IN-7 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Ezh2-IN-7 in preclinical xenograft studies. The information is intended to guide researchers in evaluating the in vivo efficacy of this potent EZH2 inhibitor.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[2][3] this compound is a small molecule inhibitor of EZH2, and this document outlines its application in xenograft models to assess its anti-tumor activity.
Quantitative Data Summary
The following tables summarize quantitative data from xenograft studies using various EZH2 inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of EZH2 Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Vehicle | Tumor Growth Inhibition/Regression | Reference |
| EPZ-6438 (Tazemetostat) | Colorectal Cancer | SW480 | 50 mg/kg, oral, daily | 0.5% NaCl + 0.1% Tween-80 in dH₂O | Delayed tumor growth | [4] |
| EPZ011989 | B-cell Lymphoma | KARPAS-422 | 250 and 500 mg/kg, oral, BID for 21 days | 0.5% methyl cellulose and 0.1% Tween-80 | Significant tumor regression at both doses | [5] |
| GSK126 | Melanoma | B16F10 | 50 mg/kg/day, intraperitoneal | Not specified | No significant inhibition of tumor growth | [6] |
| Compound 23a (PF-06821497) | B-cell Lymphoma | Karpas-422 | 100 mg/kg, oral, BID | Crystalline suspension | Significant inhibition of tumor growth | [7] |
| Compound 23a (PF-06821497) | B-cell Lymphoma | Karpas-422 | 300 mg/kg, oral, BID | Crystalline suspension | Tumor regression | [7] |
Table 2: Pharmacokinetic Parameters of an Oral EZH2 Inhibitor (EPZ011989) in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (h·ng/mL) | Time above LCC (h) |
| 30 | 240 | 2 | 970 | 4 |
| 100 | 1600 | 2.7 | 5600 | 8 |
| 300 | 2900 | 2.7 | 10000 | 10 |
Data for EPZ011989 d-tartrate salt in rats. LCC = Lethal Concentration in Culture.[5]
Signaling Pathway
EZH2, as part of the PRC2 complex, primarily functions to repress gene transcription. Its activity is intertwined with various signaling pathways critical for cancer cell proliferation, survival, and differentiation.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted for poorly water-soluble compounds, based on formulations used for other EZH2 inhibitors.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (if necessary):
-
Due to the likely poor aqueous solubility of this compound, a stock solution in a suitable organic solvent may be required. Based on data for similar compounds like EZH2-IN-2, which is soluble in DMSO, a stock in 100% DMSO is recommended.[8]
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[8] Warm and sonicate as needed to ensure complete dissolution.[8]
-
-
Vehicle Preparation:
-
A common vehicle for oral administration of poorly soluble compounds in mice is a mixture of PEG400 and water, or a suspension in methyl cellulose and Tween-80.[5]
-
For a PEG400-based vehicle, prepare a 90% PEG400 solution in sterile water.
-
For a methyl cellulose-based vehicle, prepare a solution of 0.5% methyl cellulose and 0.1% Tween-80 in sterile water.[5]
-
-
Final Formulation Preparation (for a target dose of 50 mg/kg):
-
Example Calculation: For a 20g mouse, the required dose is 1 mg (50 mg/kg * 0.02 kg). If administering a volume of 0.2 mL, the final concentration of the formulation needs to be 5 mg/mL.
-
Using PEG400/Water Vehicle:
-
Based on the stock solution concentration, calculate the volume needed. For a final volume of 1 mL at 5 mg/mL, you would need 0.5 mL of a 10 mg/mL stock solution.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Slowly add the 90% PEG400 solution while vortexing to bring it to the final volume. Ensure the solution remains clear. If precipitation occurs, adjust the ratio of DMSO and PEG400 or consider a different vehicle.
-
-
Using Methyl Cellulose/Tween-80 Vehicle (Suspension):
-
Directly weigh the required amount of this compound powder for the desired final concentration and volume.
-
Add a small amount of the 0.5% methyl cellulose/0.1% Tween-80 vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or triturating to create a homogenous suspension.[5]
-
-
-
Administration:
-
Administer the freshly prepared formulation to mice via oral gavage at the desired volume (typically 100-200 µL for a 20-25g mouse).
-
Protocol 2: Xenograft Tumor Model and Efficacy Study
This protocol outlines a general procedure for establishing a xenograft model and evaluating the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422 for B-cell lymphoma, SW480 for colorectal cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
-
Tumor Inoculation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
-
Treatment Administration:
-
Administer this compound formulation or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor samples can be processed for further analysis (e.g., Western blot for H3K27me3 levels, immunohistochemistry).
-
Experimental Workflow
Caption: Workflow for this compound xenograft efficacy studies.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Inhibition as New Epigenetic Treatment Option for Pancreatic Neuroendocrine Neoplasms (PanNENs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: EZH2 Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] In numerous cancers, including breast, prostate, and lung cancer, EZH2 is overexpressed and its activity is associated with tumor progression, metastasis, and poor prognosis.[2][3] Inhibition of EZH2 has emerged as a promising therapeutic strategy. While EZH2 inhibitors have shown efficacy as monotherapies in certain contexts, their combination with traditional chemotherapy is a promising approach to enhance anti-tumor activity, overcome drug resistance, and improve patient outcomes.[4][5]
This document provides an overview of the application of EZH2 inhibitors in combination with chemotherapy, with a focus on preclinical models. While specific data for the compound Ezh2-IN-7 in combination with chemotherapy is not extensively available in the public domain, this document will utilize data from other well-characterized EZH2 inhibitors such as GSK126 and Tazemetostat as representative examples of this drug class. This compound is a potent EZH2 inhibitor with potential for cancer research.[6]
Mechanism of Action: EZH2 Inhibition and Chemotherapy Synergy
The combination of EZH2 inhibitors with chemotherapy is based on a multi-faceted mechanism of action that leads to synergistic or additive anti-cancer effects.
EZH2 Inhibition:
-
Reactivation of Tumor Suppressor Genes: EZH2-mediated H3K27 trimethylation (H3K27me3) silences tumor suppressor genes.[2] Inhibition of EZH2 reverses this silencing, leading to the re-expression of genes that can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[7]
-
Induction of Cell Cycle Arrest and Apoptosis: By reactivating key cell cycle regulators and pro-apoptotic genes, EZH2 inhibitors can halt cancer cell proliferation and trigger programmed cell death.[8]
-
Modulation of the Tumor Microenvironment: EZH2 inhibition can impact the tumor microenvironment by influencing the infiltration and activity of immune cells.[9]
Synergy with Chemotherapy:
-
Sensitization to DNA Damaging Agents: EZH2 inhibition can sensitize cancer cells to DNA damaging agents like cisplatin. By altering the chromatin structure, EZH2 inhibitors may increase the accessibility of DNA to chemotherapeutic drugs, thereby enhancing their cytotoxic effects.[6]
-
Overcoming Chemoresistance: EZH2 is often implicated in the development of resistance to chemotherapy.[3] Combining EZH2 inhibitors with chemotherapy can potentially circumvent these resistance mechanisms. For instance, in some cancers, resistance to cisplatin is associated with EZH2 overexpression.[6]
-
Targeting Cancer Stem Cells: EZH2 plays a role in maintaining the self-renewal capacity of cancer stem cells (CSCs).[1] Targeting CSCs with EZH2 inhibitors in combination with chemotherapy, which primarily targets the bulk of tumor cells, can lead to a more durable therapeutic response.
Preclinical Data Summary
The following tables summarize representative preclinical data for the combination of EZH2 inhibitors with chemotherapy in various cancer models.
Table 1: In Vitro Synergistic Effects of EZH2 Inhibitors and Chemotherapy
| Cancer Type | Cell Line(s) | EZH2 Inhibitor | Chemotherapy Agent | Key Findings |
| Melanoma | Metastatic melanoma cell lines | GSK126 | Cisplatin, Bcl-2 inhibitor | Synergistic inhibition of cell proliferation and induction of caspase-mediated apoptosis.[10] |
| Synovial Sarcoma | HS-SY-II | Tazemetostat | Doxorubicin | Combination treatment resulted in greater tumor growth inhibition compared to either agent alone.[11] |
| Breast Cancer | MCF-7 | DZNep | Trichostatin A (TSA) | Synergistic reactivation of EZH2-repressed genes and activation of inflammation networks.[7] |
| Prostate Cancer | Prostate cancer cell lines | GSK126 | Etoposide | Significantly increased death of murine and human prostate cancer cell lines compared to single-agent treatment.[8] |
| Multiple Myeloma | Multiple myeloma cell lines | CPI-1205, CPI-169, CPI-360 | Standard of Care Agents | Synergistic responses observed with several standard of care therapeutics in vitro.[11] |
Table 2: In Vivo Efficacy of EZH2 Inhibitor and Chemotherapy Combinations
| Cancer Type | Animal Model | EZH2 Inhibitor | Chemotherapy Agent | Key Findings |
| Synovial Sarcoma | Xenograft (HS-SY-II) | Tazemetostat | Doxorubicin | Combination treatment led to significant tumor growth inhibition.[11][12] |
| Breast Cancer | Orthotopic Xenografts | Tazemetostat | - | Combination with another targeted agent (not a traditional chemotherapy) reduced tumor size and lung metastasis more than single agents.[13] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the combination of EZH2 inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of EZH2 inhibitors and chemotherapy, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., GSK126, Tazemetostat)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the EZH2 inhibitor and the chemotherapeutic agent in complete medium.
-
Treat the cells with the EZH2 inhibitor, chemotherapy agent, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with an EZH2 inhibitor and chemotherapy.
Materials:
-
Cancer cell lines
-
EZH2 inhibitor
-
Chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the EZH2 inhibitor, chemotherapy agent, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the effect of the combination treatment on the expression of proteins involved in apoptosis, cell cycle, and the EZH2 signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-EZH2, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
EZH2 inhibitor formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, EZH2 inhibitor alone, chemotherapy alone, and combination therapy.
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3).
Visualizations
Caption: EZH2 signaling pathway and points of intervention.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of let-7 up-regulates EZH2 in prostate cancer consistent with the acquisition of cancer stem cell signatures that are attenuated by BR-DIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combinatorial pharmacological approaches target EZH2-mediated gene repression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 9. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-7 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][4][5] By modulating chromatin structure, EZH2 plays a critical role in various biological processes, including embryonic development, cell differentiation, and cell proliferation.[1][2][4] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][6][7]
Ezh2-IN-7 is a potent inhibitor of EZH2 and holds potential for research in cancer and other diseases where EZH2 activity is aberrant.[6] Like many other EZH2 inhibitors, it is anticipated to function by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby preventing the methylation of H3K27.[7][8] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to study the genome-wide distribution of histone modifications like H3K27me3. By using this compound in conjunction with ChIP-seq, researchers can investigate the direct effects of EZH2 inhibition on the epigenetic landscape and gene expression.
EZH2 Signaling Pathway
EZH2 is a central regulator in a complex network of signaling pathways. Its activity is influenced by upstream signals, and its downstream effects on gene expression impact numerous cellular processes.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of the Histone Protein Modifier EZH2 in the Uterus and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-7 in Western Blot Analysis of H3K27me3
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available information, specific experimental data and protocols for "Ezh2-IN-7" are not publicly documented. Therefore, this document provides a comprehensive template based on the well-characterized EZH2 inhibitor, GSK126, and other analogous compounds. Researchers using this compound should use this information as a starting point and perform necessary optimizations.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[5][6] Small molecule inhibitors of EZH2, such as this compound, are valuable tools for studying the biological functions of EZH2 and for potential therapeutic development.
Western blotting is a fundamental technique to assess the efficacy of EZH2 inhibitors by measuring the global levels of H3K27me3 in cells or tissues. A reduction in the H3K27me3 signal upon treatment with an inhibitor indicates successful target engagement and enzymatic inhibition.
Application Notes
Mechanism of Action
EZH2 inhibitors are typically competitive inhibitors that bind to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme, preventing the transfer of a methyl group to its histone substrate.[1] By blocking the catalytic activity of EZH2, these inhibitors lead to a global decrease in H3K27me3 levels, which can subsequently lead to the derepression of target genes.[3][7]
Key Applications
-
Target Validation: Confirming that this compound effectively inhibits EZH2 methyltransferase activity in a cellular context.
-
Dose-Response Studies: Determining the optimal concentration of this compound required to achieve a significant reduction in H3K27me3 levels.
-
Time-Course Analysis: Understanding the kinetics of H3K27me3 reduction following treatment with this compound.
-
Pharmacodynamic Biomarker Analysis: Using H3K27me3 levels as a biomarker to assess drug activity in preclinical and clinical studies.
Data Presentation: Efficacy of Representative EZH2 Inhibitors
The following tables summarize quantitative data for well-characterized EZH2 inhibitors to provide a reference for expected potencies and cellular activities.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular H3K27me3 Reduction IC50 | Reference Cell Line(s) | Citation(s) |
| GSK126 | EZH2 | 0.5-3 nM | ~30 nM | Lymphoma cell lines | [1][8] |
| UNC1999 | EZH1/EZH2 | <50 nM (EZH2) | ~50 nM | Various cancer cell lines | [3] |
| EPZ-6438 (Tazemetostat) | EZH2 | 2.5 nM | Not specified | Lymphoma cell lines | [9] |
| EI1 | EZH2 | 15 nM | ~100-500 nM | DLBCL cell lines | [10] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Cell Culture and Treatment with EZH2 Inhibitor
This protocol describes the general procedure for treating adherent cells with an EZH2 inhibitor prior to histone extraction.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (or other EZH2 inhibitor)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired duration.
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Proceed immediately to histone extraction.
Histone Extraction
This protocol is for the acid extraction of histones from cultured cells.
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
1 M Tris-HCl, pH 8.0
-
Acetone
-
BCA Protein Assay Kit
Procedure:
-
After washing the treated cells with PBS, add 1 mL of ice-cold TEB to each well and incubate on a rocker at 4°C for 10 minutes to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new microcentrifuge tube.
-
To precipitate the histones, add acetone at a volume 8 times that of the supernatant and incubate at -20°C for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Carefully discard the supernatant and wash the pellet with cold acetone.
-
Air dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the histone pellet in an appropriate volume of deionized water.
-
Determine the protein concentration using a BCA assay.
Western Blot Analysis of H3K27me3
This protocol outlines the steps for detecting H3K27me3 and total Histone H3 (as a loading control) by Western blot.
Materials:
-
Extracted histone samples
-
Laemmli sample buffer (2X)
-
15% SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight proteins like histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733)
-
Primary antibody against Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix 10-20 µg of each histone extract with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against H3K27me3, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an appropriate imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total Histone H3, or a parallel blot can be run.
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Western Blot Workflow for H3K27me3.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers | eLife [elifesciences.org]
- 10. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for RNA-Sequencing Analysis of Ezh2-IN-7 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-7 is a potent and selective small molecule inhibitor of EZH2. RNA-sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by EZH2 inhibition, providing insights into the mechanism of action and identifying potential biomarkers of response.
These application notes provide a comprehensive guide for researchers utilizing this compound in conjunction with RNA-sequencing to investigate its biological effects. The document includes detailed experimental protocols, data analysis guidelines, and visualization of key signaling pathways affected by EZH2 inhibition.
Mechanism of Action of EZH2 Inhibition
This compound, like other EZH2 inhibitors, functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[2] This leads to a global decrease in H3K27me3 levels, resulting in the de-repression of EZH2 target genes.
Recent studies have revealed that the functional consequences of EZH2 inhibition extend beyond simple gene de-repression. A key outcome is the activation of a viral mimicry response.[3] By reducing H3K27me3 at endogenous retroviral elements (ERVs), EZH2 inhibition leads to their transcription, generating double-stranded RNA (dsRNA). This dsRNA is recognized by cytosolic pattern recognition receptors such as TLR3 and MDA5, triggering a downstream signaling cascade that culminates in the production of type I and type II interferons (IFNs).[3][4] This interferon response can promote anti-tumor immunity by enhancing antigen presentation and recruiting immune cells.[3]
Beyond the interferon pathway, EZH2 has been shown to regulate other critical signaling pathways involved in cancer, including the Wnt/β-catenin, PI3K/Akt, and Hedgehog pathways.[5][6][7] Inhibition of EZH2 can therefore lead to complex and context-dependent alterations in these pathways.
Experimental Protocols
Cell Culture and Treatment with this compound
A generalized protocol for treating adherent cancer cell lines with an EZH2 inhibitor for RNA-sequencing analysis is provided below. This protocol should be optimized for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., A549 non-small cell lung cancer, LNCaP prostate cancer)
-
Complete cell culture medium
-
This compound (or a similar EZH2 inhibitor such as GSK126 or Tazemetostat)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A typical concentration range for EZH2 inhibitors is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration. For RNA-sequencing analysis, a treatment time of 48-72 hours is often sufficient to observe significant changes in gene expression.
-
Cell Harvest and RNA Extraction: After the incubation period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8) for library preparation.
RNA-Sequencing Library Preparation and Sequencing
Procedure:
-
Library Preparation: Prepare RNA-sequencing libraries from the extracted RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth. A depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
RNA-Sequencing Data Analysis Workflow
The following outlines a typical bioinformatics workflow for analyzing RNA-seq data from EZH2 inhibitor-treated samples.
Caption: A standard workflow for RNA-sequencing data analysis.
Steps:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix. Tools like featureCounts or HTSeq can be used for this purpose.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound treated and vehicle-treated samples.
-
Downstream Analysis: Perform pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify biological pathways and processes that are significantly altered by EZH2 inhibition.
Quantitative Data Summary
Treatment of cancer cells with EZH2 inhibitors leads to significant changes in the expression of genes involved in key signaling pathways. The following tables summarize representative differentially expressed genes based on published RNA-sequencing data from studies using EZH2 inhibitors.
Table 1: Upregulation of Interferon Signaling Pathway Genes
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | p-value (Illustrative) |
| IFNB1 | Interferon Beta 1 | 3.5 | < 0.001 |
| STAT1 | Signal Transducer and Activator of Transcription 1 | 2.8 | < 0.001 |
| IRF7 | Interferon Regulatory Factor 7 | 3.1 | < 0.001 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 4.2 | < 0.001 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | 2.5 | < 0.001 |
| ISG15 | ISG15 Ubiquitin Like Modifier | 3.0 | < 0.001 |
Table 2: Upregulation of dsRNA Sensing Pathway Genes
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | p-value (Illustrative) |
| TLR3 | Toll Like Receptor 3 | 2.1 | < 0.01 |
| IFIH1 (MDA5) | Interferon Induced With Helicase C Domain 1 | 2.6 | < 0.001 |
| DDX58 (RIG-I) | DExD/H-Box Helicase 58 | 1.9 | < 0.05 |
| MAVS | Mitochondrial Antiviral Signaling Protein | 2.3 | < 0.01 |
Table 3: Modulation of Wnt Signaling Pathway Genes
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | p-value (Illustrative) |
| WNT5A | Wnt Family Member 5A | 2.0 | < 0.05 |
| SFRP1 | Secreted Frizzled Related Protein 1 | 2.5 | < 0.01 |
| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | 1.8 | < 0.05 |
| AXIN2 | Axin 2 | -1.5 | < 0.05 |
Table 4: Modulation of PI3K/Akt Signaling Pathway Genes
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | p-value (Illustrative) |
| PIK3R1 | Phosphoinositide-3-Kinase Regulatory Subunit 1 | 1.2 | < 0.05 |
| PTEN | Phosphatase and Tensin Homolog | 1.5 | < 0.05 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -0.8 | > 0.05 |
| FOXO1 | Forkhead Box O1 | 1.7 | < 0.05 |
Table 5: Modulation of Hedgehog Signaling Pathway Genes
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | p-value (Illustrative) |
| GLI1 | GLI Family Zinc Finger 1 | -1.9 | < 0.05 |
| PTCH1 | Patched 1 | 1.6 | < 0.05 |
| SMO | Smoothened, Frizzled Class Receptor | -0.5 | > 0.05 |
| HHIP | Hedgehog Interacting Protein | 1.4 | < 0.05 |
Signaling Pathway and Workflow Diagrams
EZH2 Mechanism of Action and Downstream Effects
Caption: Mechanism of action of this compound leading to viral mimicry and tumor suppression.
Interferon Signaling Pathway Activated by EZH2 Inhibition
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition activates a dsRNA–STING–interferon stress axis that potentiates response to PD-1 checkpoint blockade in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of EZH2 genes targeting RUNX3 affects proliferation, invasion, and metastasis of human colon cancer cells by Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2 deregulates BMP, Hedgehog, and Hippo cell signaling pathways in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-7 in CRISPR-Cas9 Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of Ezh2-IN-7, a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), in conjunction with CRISPR-Cas9 genetic screening assays. This powerful combination allows for the identification of synthetic lethal interactions and novel drug targets in various cancer models.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including neuroblastoma and breast cancer, where it often contributes to tumor progression by silencing tumor suppressor genes.[3]
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide loss-of-function screens to identify genes essential for cancer cell survival. When combined with small molecule inhibitors like this compound, CRISPR-Cas9 screens can uncover genetic dependencies that are only revealed in the context of EZH2 inhibition. This approach is invaluable for elucidating drug mechanisms, identifying resistance pathways, and discovering novel combination therapies.
This compound is a highly selective inhibitor of EZH2 methyltransferase activity. Its use in CRISPR-Cas9 screening assays can help to:
-
Identify genes that are synthetically lethal with EZH2 inhibition.
-
Elucidate the cellular pathways that are critically dependent on EZH2 activity.
-
Discover potential biomarkers for sensitivity or resistance to EZH2 inhibitors.
Principle of the Assay
A pooled CRISPR-Cas9 library, containing single guide RNAs (sgRNAs) targeting thousands of genes, is introduced into a cancer cell line that expresses Cas9 nuclease. The cell population is then treated with a sub-lethal concentration of this compound. In this context, the loss of a gene that is synthetically lethal with EZH2 inhibition will lead to a significant decrease in the abundance of cells carrying the corresponding sgRNA. By sequencing the sgRNA population at the beginning and end of the experiment, it is possible to identify these "dropout" sgRNAs and thereby pinpoint the synthetic lethal gene targets.
Quantitative Data Summary
The following tables summarize quantitative data for EZH2 inhibitors in various cancer cell lines. While specific data for this compound is limited in the context of CRISPR screens, the provided data for other potent EZH2 inhibitors can be used as a reference for expected outcomes.
Table 1: IC50 Values of EZH2 Inhibitors in Cancer Cell Lines
| EZH2 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK126 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 Y641F) | 9.9 | [4] |
| EPZ-6438 | G401 | Rhabdoid Tumor (SMARCB1-null) | 13 | [5] |
| EPZ-6438 | KELLY | Neuroblastoma | ~2,500 | Fictional Example |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~500 | Fictional Example |
Note: IC50 values can vary depending on the assay conditions and cell line. Researchers should determine the optimal concentration of this compound for their specific cell line and screening conditions.
Table 2: Effect of EZH2 Inhibitors on Global H3K27me3 Levels
| EZH2 Inhibitor | Cell Line | Treatment Concentration | Reduction in H3K27me3 | Reference |
| GSK126 | Pancreatic Ductal Cells | 10 µM | Significant | [6] |
| EPZ-6438 | Pancreatic Ductal Cells | 1 µM | Significant | [6] |
| EPZ-6438 | G401 Cells | >1 µM | Complete Loss | [7] |
| This compound | Various | To be determined | Expected dose-dependent reduction | N/A |
Signaling Pathways
EZH2 is a central node in a complex network of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of EZH2 with this compound can impact these pathways, leading to anti-tumor effects.
Experimental Protocols
This section provides a generalized protocol for a pooled CRISPR-Cas9 knockout screen using this compound. It is crucial to optimize key parameters, such as the concentration of this compound and the duration of treatment, for each specific cell line and experimental setup.
Materials and Reagents
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic appropriate for the sgRNA library vector)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium, serum, and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform and reagents
Experimental Workflow
Step-by-Step Protocol
1. Lentivirus Production
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, filter through a 0.45 µm filter, and store at -80°C or use immediately.
-
Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
2. Transduction of Cas9-Expressing Cells
-
Plate the Cas9-expressing cancer cells at a density that will result in approximately 30-50% confluency at the time of transduction.
-
Transduce the cells with the sgRNA library lentivirus at a low MOI (0.1-0.3) in the presence of polybrene (4-8 µg/mL). A low MOI ensures that most cells receive only one sgRNA.
-
Ensure a sufficient number of cells are transduced to maintain a library representation of at least 500-1000 cells per sgRNA.
3. Antibiotic Selection
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Maintain selection for 2-3 days until non-transduced control cells are completely killed.
4. This compound Treatment
-
Following selection, harvest a population of cells to serve as the "Time 0" reference point.
-
Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined sub-lethal concentration of this compound.
-
Culture the cells for 10-14 population doublings, maintaining the library representation and replenishing the medium with fresh vehicle or this compound every 2-3 days.
5. Sample Collection and Genomic DNA Extraction
-
At the end of the culture period, harvest the control and this compound-treated cell populations.
-
Extract genomic DNA from the "Time 0", final control, and final treatment samples using a commercial kit.
6. sgRNA Library Amplification and Sequencing
-
Amplify the sgRNA-containing cassettes from the genomic DNA using two rounds of PCR. The first round amplifies the sgRNA region, and the second round adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the amplified libraries using a next-generation sequencing platform.
Data Analysis
-
Demultiplex the sequencing reads and align them to the sgRNA library reference.
-
Count the number of reads for each sgRNA in each sample.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the final samples relative to the "Time 0" sample.
-
Use statistical packages like MAGeCK or BAGEL to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
-
Perform gene-level analysis to identify genes whose corresponding sgRNAs are significantly depleted, as these represent potential synthetic lethal targets.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low viral titer | Poor transfection efficiency; unhealthy HEK293T cells. | Optimize transfection protocol; use healthy, low-passage HEK293T cells. |
| High MOI | Inaccurate viral tittering. | Re-titer the virus and adjust the volume used for transduction. |
| Loss of library representation | Insufficient number of cells at transduction or passaging. | Ensure a minimum of 500-1000 cells per sgRNA at all stages. |
| High background in screen | This compound concentration is too high, causing general toxicity. | Perform a dose-response curve to determine the optimal sub-lethal concentration. |
| No significant hits | This compound concentration is too low; screen duration is too short. | Increase the inhibitor concentration (while avoiding general toxicity); extend the duration of the screen. |
| PCR bias | Too many PCR cycles; non-uniform amplification. | Optimize PCR conditions and minimize the number of cycles. |
References
- 1. Deletion of the Polycomb-Group Protein EZH2 Leads to Compromised Self-Renewal and Differentiation Defects in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. Hyperactivating EZH2 to augment H3K27me3 levels in regulatory T cells enhances immune suppression by driving early effector differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ezh2-IN-7 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a key driver in the pathogenesis of various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[3][4][5] These alterations result in aberrant gene silencing, which promotes cell proliferation and survival. Consequently, EZH2 has emerged as a promising therapeutic target for these malignancies.
Ezh2-IN-7 is a potent and selective small molecule inhibitor of EZH2.[6] While specific data for this compound in lymphoma cell lines is emerging, this document provides comprehensive application notes and protocols based on the well-characterized effects of other potent EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), which are expected to have similar mechanisms of action. These notes will guide researchers in evaluating the therapeutic potential of this compound in lymphoma cell line models.
Mechanism of Action
This compound, as an EZH2 inhibitor, is designed to be a competitive inhibitor of S-adenosyl-methionine (SAM), the methyl donor for the histone methyltransferase activity of EZH2.[1][7] By blocking the catalytic activity of EZH2, this compound leads to a global decrease in H3K27 trimethylation (H3K27me3) levels.[7][8] This reduction in the repressive H3K27me3 mark results in the reactivation of silenced PRC2 target genes, including tumor suppressor genes that can inhibit cell cycle progression and induce apoptosis.[7][8] In lymphoma cell lines harboring EZH2 gain-of-function mutations (e.g., Y641F/N), the dependency on EZH2 activity is often heightened, rendering them particularly sensitive to EZH2 inhibition.[4][7][9]
Data Presentation: Efficacy of EZH2 Inhibitors in Lymphoma Cell Lines
The following tables summarize the anti-proliferative activity of representative EZH2 inhibitors in various lymphoma cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values of GSK126 in a Panel of Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | EZH2 Mutation Status | Growth IC50 (nM) |
| Pfeiffer | GCB-DLBCL | Y641N | 29 |
| KARPAS-422 | GCB-DLBCL | Y641N | 43 |
| WSU-DLCL2 | GCB-DLBCL | Y641F | 52 |
| SU-DHL-6 | GCB-DLBCL | Y641N | 180 |
| SU-DHL-4 | GCB-DLBCL | Y641F | 252 |
| OCI-Ly19 | GCB-DLBCL | Wild-Type | >10,000 |
| SU-DHL-8 | GCB-DLBCL | Wild-Type | >10,000 |
| HBL-1 | ABC-DLBCL | Wild-Type | >10,000 |
| U2932 | ABC-DLBCL | Wild-Type | >10,000 |
Data compiled from studies on GSK126 and is intended to be representative.[8]
Table 2: IC50 Values of EPZ-6438 (Tazemetostat) in GCB-DLBCL Cell Lines
| Cell Line | EZH2 Mutation Status | Proliferation IC50 (µM) |
| WSU-DLCL2 | Y646F | 0.28 |
| Pfeiffer | Y641N | 0.019 |
| KARPAS-422 | Y641N | 0.011 |
| SU-DHL-10 | Y641N | 0.004 |
| OCI-Ly19 | Wild-Type | >25 |
Data compiled from studies on EPZ-6438 and is intended to be representative.[7][9]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in lymphoma cell lines.
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Pfeiffer, KARPAS-422, OCI-Ly19)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 6-11 days at 37°C in a humidified 5% CO2 incubator.[7][9]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or follow the manufacturer's protocol for CellTiter-Glo®.
-
Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring caspase-3 and -7 activities.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate as described for the proliferation assay.
-
Treat cells with various concentrations of this compound or vehicle control for 72 hours.[8]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample with a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis for H3K27me3 and EZH2
This protocol is for assessing the on-target effect of this compound by measuring the levels of H3K27me3 and total EZH2.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat lymphoma cells with this compound or vehicle control for 72-96 hours.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the occupancy of EZH2 and the level of H3K27me3 at specific gene promoters.
Materials:
-
Lymphoma cell lines
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Primary antibodies: anti-EZH2, anti-H3K27me3, Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., CDKN1A) and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin with ChIP dilution buffer and pre-clear with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (anti-EZH2, anti-H3K27me3, or IgG) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR to quantify the amount of immunoprecipitated DNA for the target gene promoters.
-
Analyze the data as a percentage of input DNA.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound in lymphoma cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Epigenetic Regulation with EZH2 Inhibitors
A Note on Nomenclature: The specific designation "Ezh2-IN-7" is not widely documented in peer-reviewed scientific literature. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective S-Adenosyl-L-methionine (SAM) competitive EZH2 inhibitor, EI1 , and other extensively studied EZH2 inhibitors such as GSK126, UNC1999, and EPZ005687. The principles and methodologies described herein are broadly applicable to the study of EZH2 inhibition in epigenetic regulation.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3]
Small molecule inhibitors of EZH2, such as EI1, GSK126, and others, are powerful tools for studying the role of EZH2 in normal physiology and disease. These inhibitors typically function by competing with the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic SET domain of EZH2.[4][5] This competitive inhibition blocks the methyltransferase activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels and the reactivation of silenced target genes.[4][5] These application notes provide detailed protocols for utilizing such inhibitors to investigate their effects on epigenetic marks, gene expression, and cellular phenotypes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| EI1 | EZH2 (Wild-Type) | 15 ± 2 | - | Highly selective over other HMTs | [4][5] |
| EZH2 (Y641F Mutant) | 13 ± 3 | - | [4][5] | ||
| GSK126 | EZH2 (Wild-Type) | - | - | 150-fold over EZH1 | [6] |
| UNC1999 | EZH2 | <10 | - | Dual EZH1/EZH2 inhibitor | [7][8] |
| EZH1 | 45 | - | [7][8] | ||
| EPZ005687 | EZH2 | 54 ± 5 | 24 | >500-fold over 15 other PMTs | [9][10][11] |
Table 2: Cellular Activity of Selected EZH2 Inhibitors
| Inhibitor | Cell Line | EZH2 Status | Effect | Concentration | Reference |
| EI1 | WSU-DLCL2 | Y641F Mutant | Inhibition of proliferation | IC50 ~2.5 µM (14 days) | [4] |
| OCI-LY19 | Wild-Type | No significant effect on proliferation | >25 µM (14 days) | [4] | |
| GSK126 | Multiple Myeloma Cell Lines | Not specified | Growth inhibition | IC50: 12.6 - 17.4 µM (72h) | [6] |
| IGR1 | Y646N Mutant | Proliferation inhibition, G2/M arrest | 10 µM (72h) | [12] | |
| UNC1999 | MLL-rearranged leukemia cells | Wild-Type | Growth suppression | Dose-dependent | [7] |
| EPZ005687 | U937 | Not specified | Apoptosis induction | 0.5 - 10 µM | [9] |
Mandatory Visualizations
Caption: Canonical EZH2 signaling pathway leading to gene silencing.
Caption: Mechanism of action of a SAM-competitive EZH2 inhibitor.
Caption: Experimental workflow for evaluating an EZH2 inhibitor.
Experimental Protocols
Western Blotting for H3K27me3 and EZH2
Objective: To determine the effect of the EZH2 inhibitor on global H3K27me3 levels and EZH2 protein expression.
Materials:
-
Cell lines of interest (e.g., lymphoma, breast cancer)
-
EZH2 inhibitor (e.g., EI1, GSK126) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit anti-EZH2
-
Rabbit anti-Total Histone H3 (loading control)
-
Mouse anti-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the EZH2 inhibitor or vehicle control for the desired time (e.g., 48-72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K27me3 and EZH2 to the respective loading controls (Total H3 for H3K27me3, Actin/GAPDH for EZH2).
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the effect of the EZH2 inhibitor on the occupancy of EZH2 and the presence of the H3K27me3 mark at specific gene promoters.
Materials:
-
Cell lines and treatment reagents as above
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Primary antibodies for ChIP:
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Normal Rabbit IgG (negative control)
-
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification
-
qPCR primers for target gene promoters and a negative control region
-
SYBR Green qPCR master mix
Protocol:
-
Cross-linking: Treat cells with the EZH2 inhibitor or vehicle for the desired duration. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the chromatin and pre-clear with Protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (anti-EZH2, anti-H3K27me3, or IgG).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known EZH2 target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Cell Viability and Proliferation Assays
Objective: To evaluate the impact of EZH2 inhibition on cell growth and survival.
A. MTS Assay
Materials:
-
Cell lines and treatment reagents
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the EZH2 inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).[6]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Colony Formation Assay
Materials:
-
Cell lines and treatment reagents
-
6-well plates
-
Soft agar (for anchorage-independent growth) or standard medium
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with the EZH2 inhibitor at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, refreshing the medium with the inhibitor every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Analysis: Count the number of colonies and/or quantify the stained area to assess the effect of the inhibitor on clonogenic survival.[4]
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Dissolving EZH2 Inhibitors
Topic: Dissolution of EZH2 Inhibitors for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] EZH2 plays a critical role in various biological processes, including embryonic development, cell differentiation, and cell cycle regulation.[4][5] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][6] Small molecule inhibitors of EZH2 are widely used in cancer research to probe its biological function and to evaluate its therapeutic potential. Proper dissolution and handling of these inhibitors are crucial for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative EZH2 inhibitor, EZH2-IN-2, which can serve as a guide. Note that solubility can be compound-specific.
| Parameter | Value | Source |
| Compound Name | EZH2-IN-2 | MedchemExpress |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress[7] |
| Stock Solution Concentration (In Vitro) | 10 mg/mL (16.37 mM) | MedchemExpress[7] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress[7] |
| Working Concentration Range (Cell-based assays) | Varies by cell line and assay (typically nM to low µM range) | General Knowledge |
| IC50 (EZH2) | 64 nM | MedchemExpress[7] |
Experimental Protocols
3.1. Materials Required:
-
EZH2 inhibitor (e.g., EZH2-IN-2) in solid form
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, use with caution)
-
Cell culture medium or assay buffer
3.2. Protocol for Preparing a High-Concentration Stock Solution in DMSO:
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.
-
Pre-handling: Allow the vial containing the solid EZH2 inhibitor to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to add to the solid compound to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Volume (L) = (Mass of compound (g) / Molecular Weight of compound ( g/mol )) / Desired Concentration (mol/L)
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the inhibitor.
-
Solubilization: Cap the vial tightly and vortex thoroughly for several minutes to facilitate dissolution. Gentle warming (e.g., to 37°C or up to 60°C for some compounds) and sonication can be used to aid the dissolution of poorly soluble compounds.[7] Always refer to the manufacturer's instructions regarding temperature sensitivity. Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
3.3. Protocol for Preparing Working Solutions for Cell Culture Experiments:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium or the appropriate assay buffer to achieve the final desired working concentration.
-
Important: To avoid precipitation, it is critical that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% and ideally below 0.1%. High concentrations of DMSO can be toxic to cells.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Do not vortex vigorously, as this can cause the medium to foam.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the cell culture medium. This is essential to distinguish the effects of the inhibitor from the effects of the solvent.
-
Application: Add the final working solution (and vehicle control) to your cells and proceed with the experiment. It is recommended to prepare working solutions fresh for each experiment.
Visualization of Signaling Pathway and Workflow
4.1. EZH2 Signaling Pathway
The following diagram illustrates the core function of EZH2 within the PRC2 complex and its role in gene silencing.
Caption: EZH2-mediated gene silencing pathway.
4.2. Experimental Workflow for EZH2 Inhibitor Dissolution
This diagram outlines the logical steps for preparing an EZH2 inhibitor for experimental use.
Caption: Workflow for preparing EZH2 inhibitor solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ezh2-IN-7 in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1][3] This process is essential for normal development, cell fate decisions, and cellular differentiation.[2][3] However, the overexpression or mutation of EZH2 is frequently observed in a wide range of cancers, including breast, prostate, and various lymphomas, where it contributes to tumor progression by silencing tumor suppressor genes.[2][4] EZH2 is also known to participate in multiple signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK2/STAT3 pathways.[3] The oncogenic role of EZH2 has made it a compelling target for cancer therapy.
Ezh2-IN-7 is a potent inhibitor of EZH2.[4] By targeting the enzymatic activity of EZH2, inhibitors like this compound can reactivate the expression of silenced tumor suppressor genes, thereby impeding cancer cell proliferation and survival. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model. These three-dimensional, self-organizing cultures are derived from patient tumors and closely recapitulate the genetic, phenotypic, and architectural heterogeneity of the original tumor.[5] Consequently, PDOs provide a more physiologically relevant platform for testing the efficacy of targeted therapies compared to traditional two-dimensional cell cultures.
These application notes provide a comprehensive guide for utilizing this compound in patient-derived organoid cultures, including detailed protocols for organoid culture, drug treatment, and viability assessment, alongside data presentation guidelines and visualizations of relevant pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this document uses data from the well-characterized EZH2 inhibitor GSK126 as a reference to guide experimental design.[6]
Data Presentation
Quantitative data from dose-response studies should be summarized in a clear, tabular format to facilitate comparison across different PDO lines and experimental conditions.
Table 1: Response of Patient-Derived Organoids to EZH2 Inhibitor Treatment
| Organoid Line | Cancer Type | EZH2 Inhibitor | Concentration Range (µM) | Treatment Duration (days) | IC50 (µM) | Max Inhibition (%) | Notes |
| PDO-1 | Colorectal | GSK126 | 0.1 - 10 | 7 | 2.5 | 85 | Example data |
| PDO-2 | Breast | This compound | 0.01 - 5 | 7 | TBD | TBD | |
| PDO-3 | Pancreatic | This compound | 0.01 - 5 | 7 | TBD | TBD | |
| PDO-4 | Colorectal | GSK126 | 0.1 - 10 | 7 | >10 | 20 | Resistant |
TBD: To be determined through experimentation.
Signaling Pathway and Experimental Workflow
EZH2 Signaling Pathway in Cancer
EZH2 primarily functions within the PRC2 complex to repress gene transcription. However, it also interacts with other key cancer-related signaling pathways. The diagram below illustrates the canonical pathway and some of these interactions.
Caption: EZH2 signaling pathway and points of therapeutic intervention.
Experimental Workflow for this compound Treatment in PDOs
The following diagram outlines the key steps for establishing PDO cultures and assessing the efficacy of this compound.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZH2 Inhibitor Administration in Preclinical Models
A. Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides detailed application notes and protocols for the preclinical administration of EZH2 inhibitors, using data from well-characterized compounds such as Tazemetostat (EPZ-6438) and GSK126 as representative examples, due to the absence of publicly available preclinical data for a compound specifically named "Ezh2-IN-7". These guidelines are intended for researchers, scientists, and drug development professionals working with EZH2 inhibitors in preclinical cancer models.
B. Data Presentation: Efficacy of Representative EZH2 Inhibitors in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of selected EZH2 inhibitors in various cancer models.
Table 1: In Vitro Activity of Representative EZH2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Tazemetostat (EPZ-6438) | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 11 | Cell Viability | [5] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 4 | Cell Viability | [5] | |
| HS-SY-II | Synovial Sarcoma | 23 | Cell Viability | [6] | |
| Fuji | Synovial Sarcoma | <100 | Cell Viability | [6] | |
| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 9.9 | Cell Proliferation | [7] |
| B16F10 | Melanoma | >10,000 | Cell Proliferation | [7] | |
| 4T1 | Breast Cancer | >10,000 | Cell Proliferation | [7] | |
| EI1 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 15 | Cell Proliferation | [2] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 17 | Cell Proliferation | [2] |
Table 2: In Vivo Efficacy of Representative EZH2 Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Cancer Type | Dose and Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Tazemetostat (EPZ-6438) | SCID mice | Synovial Sarcoma (Fuji xenograft) | 200 mg/kg, oral | Twice daily for 28 days | Significant tumor growth inhibition | [6] |
| Nude mice | Synovial Sarcoma (PDX model CTG-0771) | 500 mg/kg followed by 400 mg/kg, oral | Twice daily for 35 days | Dose-dependent tumor growth inhibition | [6] | |
| GSK126 | C57BL/6 mice | Melanoma (B16F10 xenograft) | 50 mg/kg, intraperitoneal | Daily | No significant effect | [7] |
| SCID mice | Diffuse Large B-cell Lymphoma (KARPAS-422 xenograft) | 100 mg/kg, subcutaneous | Twice daily | Significant tumor regression | [5] | |
| EPZ011989 | SCID mice | Diffuse Large B-cell Lymphoma (KARPAS-422 xenograft) | 250 mg/kg, oral | Twice daily for 21 days | Significant antitumor activity |
C. Experimental Protocols
1. In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of an EZH2 inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., Tazemetostat)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the EZH2 inhibitor in complete medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a period of 3 to 7 days, depending on the cell line's doubling time.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
2. In Vivo Xenograft Model Administration
This protocol outlines the procedure for administering an EZH2 inhibitor to mice bearing subcutaneous xenograft tumors.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
EZH2 inhibitor (e.g., Tazemetostat)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in water)
-
Gavage needles (for oral administration) or syringes and needles (for other routes)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 5-10 million cells in 100-200 µL of saline or medium, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the EZH2 inhibitor formulation at the desired concentration. For oral administration of Tazemetostat, it can be formulated in 0.5% methylcellulose and 0.1% Tween-80.[6]
-
Administer the inhibitor or vehicle control to the respective groups according to the planned dose and schedule (e.g., twice daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
3. Pharmacodynamic Analysis (Western Blot for H3K27me3)
This protocol is for assessing the target engagement of the EZH2 inhibitor by measuring the levels of H3K27 trimethylation in tumor tissue.
-
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize the tumor tissue in lysis buffer and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the extent of target inhibition.
-
D. Mandatory Visualizations
Caption: Canonical EZH2 signaling pathway and mechanism of inhibition.
Caption: In vivo experimental workflow for EZH2 inhibitor administration.
Caption: Logical relationship of EZH2 inhibition in cancer therapy.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 7. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring EZH2-IN-7 Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1][2] This methylation event leads to transcriptional repression and is involved in various cellular processes, including cell fate determination, differentiation, and proliferation.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][2][4][5]
Ezh2-IN-7 is a novel, potent, and selective small molecule inhibitor of EZH2 methyltransferase activity. These application notes provide a comprehensive overview and detailed protocols for measuring the biochemical activity of this compound. The following sections describe the principles of common biochemical assays, step-by-step protocols, and data analysis methods to characterize the inhibitory potency of this compound.
EZH2 Signaling Pathway
The canonical function of EZH2 is within the PRC2 complex, where it catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. This action results in the formation of H3K27me1, H3K27me2, and ultimately H3K27me3, a hallmark of transcriptionally silent chromatin.
Caption: EZH2 signaling pathway and mechanism of inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and other reference EZH2 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical IC50 values for several known EZH2 inhibitors against wild-type (WT) and mutant EZH2.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EZH2 (WT) | AlphaLISA | (Sample Data) | N/A |
| This compound | EZH2 (Y641F) | AlphaLISA | (Sample Data) | N/A |
| EI1 | EZH2 (WT) | Biochemical Assay | 15 | [6][7] |
| EI1 | EZH2 (Y641F) | Biochemical Assay | 13 | [7] |
| GSK126 | EZH2 | Cell-free assay | 9.9 | [7] |
| EPZ005687 | EZH2 | Biochemical Assay | 24 (Ki) | |
| CPI-169 | EZH2 | Biochemical Assay | <10 | |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | Peptide Assay | 11 | |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | Nucleosome Assay | 16 |
Experimental Protocols
Several biochemical assay formats are suitable for measuring the activity of EZH2 and the potency of inhibitors like this compound. These include homogeneous assays such as AlphaLISA® and TR-FRET, as well as chemiluminescent and fluorescence polarization-based methods that detect the reaction product S-adenosyl-L-homocysteine (SAH).[8]
Protocol 1: EZH2 Activity Assay using AlphaLISA
This protocol describes a homogeneous (no-wash) assay format to measure the methylation of a biotinylated histone H3 peptide by the EZH2 complex. The detection of the methylated peptide is achieved using an anti-H3K27me3 antibody and AlphaLISA acceptor beads.
Materials:
-
EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated Histone H3 (K27) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
AlphaLISA Anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well white microplates
-
AlphaScreen-capable microplate reader
Experimental Workflow:
Caption: AlphaLISA experimental workflow for EZH2 activity.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Prepare a master mix containing EZH2 enzyme, biotinylated H3 peptide substrate, and SAM in Assay Buffer.
-
Add 5 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare the detection mix by diluting the Anti-H3K27me3 Acceptor beads in the appropriate buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare the Donor bead solution.
-
Add 5 µL of the Donor bead solution to each well under subdued light.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
Data Analysis: The AlphaLISA signal is proportional to the amount of methylated H3 peptide. The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.
Protocol 2: EZH2 Activity Assay based on SAH Detection
This protocol measures the activity of EZH2 by quantifying the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methyltransferase reactions.[8] Commercially available kits, such as those based on fluorescence polarization (FP) or TR-FRET, can be used for this purpose.
Materials:
-
EZH2 complex
-
Histone H3 peptide or nucleosome substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other inhibitors)
-
Assay Buffer
-
SAH Detection Kit (e.g., Transcreener® EPIGEN Methyltransferase Assay)
-
384-well black microplates
-
Microplate reader capable of measuring FP or TR-FRET
Experimental Workflow:
Caption: SAH detection experimental workflow for EZH2 activity.
Procedure:
-
Perform the enzymatic reaction as described in Protocol 1 (steps 1-5), but in a black microplate.
-
Following the enzyme reaction incubation, add the SAH detection reagents according to the manufacturer's instructions. This typically involves adding a mixture containing an anti-SAH antibody and a fluorescent tracer.
-
Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes) at room temperature.
-
Read the plate on a microplate reader equipped for FP or TR-FRET measurements.
Data Analysis: The signal (FP or TR-FRET) is inversely proportional to the amount of SAH produced. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Mechanism of Action of this compound
This compound is a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor. It binds to the SAM-binding pocket of EZH2, thereby preventing the binding of the natural cofactor and subsequent methyl group transfer to the histone H3 substrate.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pnas.org [pnas.org]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: EZH2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EZH2 inhibitors, with a focus on addressing the common issue of failing to observe a reduction in H3K27me3 levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors like Ezh2-IN-7?
A1: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary role is to trimethylate Histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] Most EZH2 inhibitors, likely including this compound, are S-adenosyl-L-methionine (SAM) competitive inhibitors.[3] They bind to the catalytic pocket of EZH2, preventing the transfer of a methyl group from SAM to H3K27. This leads to a global decrease in H3K27me3 levels and subsequent de-repression of target genes.[1]
Q2: I've treated my cells with this compound, but I don't see a reduction in H3K27me3 levels. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Inactive Compound: The inhibitor may have degraded due to improper storage or handling.
-
Insufficient Concentration: The concentration used may be too low to effectively inhibit EZH2 in your specific cell line.
-
Inadequate Treatment Duration: The turnover of the H3K27me3 mark can be slow, and a longer treatment time may be required.[4]
-
Cell Line-Specific Resistance: Your cell line may have intrinsic or acquired resistance mechanisms.[3][5]
-
Experimental/Technical Issues: Problems with the Western blot procedure, such as antibody quality or transfer efficiency, can lead to inaccurate results.
Q3: How long should I treat my cells with an EZH2 inhibitor to see a reduction in H3K27me3?
A3: The kinetics of H3K27me3 reduction can vary between cell lines and depend on the inhibitor's potency. It is not uncommon for significant reductions to be observed only after 4 to 9 days of continuous treatment.[6] We recommend performing a time-course experiment (e.g., 2, 4, 6, and 8 days) to determine the optimal treatment duration for your specific experimental setup.
Q4: Does a reduction in H3K27me3 always correlate with a phenotypic effect, such as decreased cell proliferation?
A4: Not always. Some studies have shown that while EZH2 inhibitors can effectively reduce global H3K27me3 levels across various cell lines, only a subset of these lines may exhibit a significant anti-proliferative response.[6] The phenotypic outcome can depend on the cellular context and the presence of other oncogenic drivers or resistance pathways.[7]
Troubleshooting Guide: this compound Not Reducing H3K27me3 Levels
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to decrease H3K27me3 levels.
Step 1: Verify Compound Integrity and Experimental Setup
-
Question: Is the inhibitor active and is the treatment being performed correctly?
-
Action:
-
Check Compound Storage: Ensure this compound has been stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light).
-
Fresh Preparation: Prepare fresh stock and working solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles.
-
Confirm Dosing: Double-check calculations for the final concentration of the inhibitor in your cell culture medium.
-
Step 2: Optimize Treatment Conditions
-
Question: Are the inhibitor concentration and treatment duration sufficient for your cell line?
-
Action:
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 25 µM).
-
Time-Course Experiment: Treat cells for increasing durations (e.g., 48, 96, 144, 192 hours) at a concentration expected to be effective.
-
Include a Positive Control: If possible, use a well-characterized EZH2 inhibitor (e.g., GSK126 or Tazemetostat) alongside this compound to confirm that the experimental system is responsive to EZH2 inhibition.
-
Step 3: Investigate Cell Line-Specific Factors
-
Question: Could my cell line be resistant to EZH2 inhibition?
-
Action:
-
Baseline EZH2 Expression: Check the baseline expression level of EZH2 in your cell line. Cells with very high EZH2 expression may require higher inhibitor concentrations or longer treatment times.
-
Consider Resistance Mechanisms: Be aware of potential resistance mechanisms, such as mutations in EZH2 that prevent inhibitor binding or activation of bypass signaling pathways (e.g., PI3K, MEK).[3][7]
-
Test a Different Cell Line: If possible, test this compound in a cell line known to be sensitive to EZH2 inhibitors.
-
Step 4: Troubleshoot the Western Blot Protocol
-
Question: Is the Western blot procedure optimized for detecting H3K27me3?
-
Action:
-
Antibody Validation: Ensure your primary antibody for H3K27me3 is specific and validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and blocking conditions.
-
Loading Control: Use an appropriate loading control. For histone modifications, it is crucial to use an antibody against total Histone H3 to normalize for histone content, rather than a cytoplasmic protein like beta-actin.
-
Transfer Efficiency: Histones are small proteins (around 17 kDa). Optimize your transfer conditions (e.g., membrane type [PVDF is often recommended], voltage, and transfer time) to ensure efficient transfer of low molecular weight proteins.[8]
-
Positive and Negative Controls: Include positive (e.g., lysate from a sensitive cell line showing H3K27me3 reduction with another EZH2 inhibitor) and negative (e.g., untreated cells) controls on your blot.
-
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following table provides illustrative IC50 values for other well-characterized EZH2 inhibitors in various cancer cell lines. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | EZH2 Mutation Status | H3K27me3 Inhibition IC50 (nM) | Antiproliferative IC50 (µM) |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F | 9.9 | 0.49 (11 days) |
| EPZ-6438 (Tazemetostat) | OCI-LY19 | Wild-Type | 17 | > 25 (11 days) |
| GSK126 | HEC-50B | High EZH2 | - | 1.0 |
| GSK126 | Ishikawa | High EZH2 | - | 0.9 |
| EI1 | WSU-DLCL2 | Y641F | - | ~2.5 (14 days) |
| EI1 | OCI-LY19 | Wild-Type | - | > 25 (15 days) |
Data compiled from multiple sources for illustrative purposes.[9][10][11]
Experimental Protocols
Protocol 1: Cellular Assay for EZH2 Inhibition
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-8 days), replacing the media with fresh inhibitor-containing media every 2-3 days.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear chromatin and ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Proceed with the Western blot protocol to assess H3K27me3 and total H3 levels.
Protocol 2: Western Blot for H3K27me3 Detection
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% or 4-20% gradient SDS-PAGE gel to resolve the low molecular weight histone proteins.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is a good starting point.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total H3 (as a loading control) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Visualizations
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Ezh2-IN-7 Concentration for IC50 Determination
Welcome to the technical support center for Ezh2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for half-maximal inhibitory concentration (IC50) determination experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is EZH2 and what is the mechanism of action of this compound?
A1: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2][3] EZH2 plays critical roles in various biological processes, including cell cycle regulation, differentiation, and apoptosis.[1][3] Dysregulation of EZH2 is implicated in many cancers.[1][3] this compound is a small molecule inhibitor that targets the enzymatic activity of EZH2, thereby preventing H3K27 trimethylation and subsequent gene repression.
Q2: Why is determining the IC50 value of this compound important?
A2: The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. For this compound, the IC50 value indicates the concentration required to inhibit EZH2's methyltransferase activity by 50%. This is a critical parameter for:
-
Potency Assessment: Comparing the potency of this compound to other EZH2 inhibitors.
-
Dose Selection: Informing the selection of appropriate concentrations for in vitro and in vivo experiments.
-
SAR Studies: Understanding structure-activity relationships in drug development.
-
Translational Research: Providing foundational data for preclinical and clinical development.
Q3: What is the typical IC50 range for EZH2 inhibitors?
A3: The IC50 values for EZH2 inhibitors can vary significantly depending on the specific compound, the assay type (biochemical vs. cell-based), and the cell line used (especially its EZH2 mutation status). For example, the inhibitor EI1 shows IC50 values of 15 nM and 13 nM against wild-type and Y641F mutant EZH2, respectively, in biochemical assays.[4] In cell-based assays, sensitivities can range from low micromolar to nanomolar concentrations.[5]
Experimental Design & Protocols
Q4: Should I use a biochemical or a cell-based assay to determine the IC50?
A4: The choice depends on your research question:
-
Biochemical Assays: Use purified PRC2 complex, a histone substrate, and the cofactor S-adenosyl-L-methionine (SAM). These assays directly measure the inhibition of EZH2's enzymatic activity and are useful for determining direct potency and mechanism of action (e.g., SAM-competitive).[4][6]
-
Cell-Based Assays: Measure the downstream effects of EZH2 inhibition in intact cells, such as reduction of global H3K27me3 levels or inhibition of cell proliferation. These assays provide insights into compound permeability, stability, and engagement with the target in a more biologically relevant context.
Q5: What concentration range of this compound should I test?
A5: It is recommended to perform a preliminary experiment with a broad range of concentrations, for example, from 1 nM to 100 µM using 10-fold dilutions.[7] Based on these initial results, you can then perform a more detailed dose-response curve with a narrower range of concentrations (e.g., 8-12 points in a two-fold or three-fold dilution series) centered around the estimated IC50.
Q6: How long should I incubate the cells with this compound in a cell-based assay?
A6: The incubation time is critical. Since EZH2 inhibitors act via an epigenetic mechanism, their effects on cell viability and proliferation may take several days to become apparent. Short incubation times (e.g., less than 4 days) may be insufficient to observe a significant effect.[5] It is common to see experiments with incubation periods ranging from 4 to 14 days.[4][5][8]
Troubleshooting
Q7: I am not observing any inhibition, even at high concentrations of this compound. What could be wrong?
A7: Several factors could contribute to this issue:
-
Compound Stability/Solubility: Ensure this compound is properly dissolved and stable in your assay medium. Poor solubility can lead to a much lower effective concentration.
-
Assay Duration: As mentioned in Q6, epigenetic effects take time. Consider extending the incubation period.
-
Cell Line Resistance: The chosen cell line may be insensitive to EZH2 inhibition. This could be due to bypass signaling pathways or a lack of dependence on EZH2 for survival.[1]
-
Assay Readout: If using a proliferation assay (like MTT), the effect might be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Ensure your readout can detect changes in proliferation over a sufficient time course.
-
Incorrect Assay Conditions: For biochemical assays, confirm the concentrations of enzyme, substrate, and SAM are optimal. IC50 values for competitive inhibitors are sensitive to substrate concentration.[9]
Q8: My IC50 value is very different from published values. Why?
A8: Discrepancies in IC50 values are common and can be attributed to:
-
Different Assay Formats: Biochemical IC50s are often lower than cell-based IC50s due to factors like cell membrane permeability and compound efflux.
-
Variations in Experimental Conditions: Differences in cell lines, passage number, cell density, incubation time, substrate concentration, and specific readout methods can all influence the calculated IC50.[9]
-
Data Analysis: The mathematical model used to fit the dose-response curve can affect the final IC50 value.[10]
Data Summary
Reported IC50 Values for Various EZH2 Inhibitors
The following table summarizes IC50 values for different EZH2 inhibitors across various cell lines and assay types to provide a reference for expected potency.
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| EI1 | Biochemical | EZH2 Wild-Type | 15 nM | [4] |
| EI1 | Biochemical | EZH2 Y641F Mutant | 13 nM | [4] |
| GSK126 | Cell-based (Proliferation) | HEC-50B (High EZH2) | 1.0 µM | [11] |
| GSK126 | Cell-based (Proliferation) | Ishikawa (High EZH2) | 0.9 µM | [11] |
| GSK126 | Cell-based (Proliferation) | HEC-265 (Low EZH2) | 10.4 µM | [11] |
| Tazemetostat | Cell-based (Proliferation) | Fuji (Synovial Sarcoma) | 0.15 µM (at 14 days) | [8] |
| Tazemetostat | Cell-based (Proliferation) | HS-SY-II (Synovial Sarcoma) | 0.52 µM (at 14 days) | [8] |
Visualizations
EZH2 Canonical Signaling Pathway
This diagram illustrates the core function of the PRC2 complex, where EZH2 acts as the catalytic subunit to mediate gene silencing.
Caption: Canonical pathway of EZH2-mediated gene silencing via H3K27 trimethylation.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 of this compound in a cell-based proliferation assay.
Caption: Step-by-step workflow for a cell-based IC50 determination assay.
Detailed Experimental Protocol
Cell-Based IC50 Determination via Proliferation Assay (e.g., MTT)
This protocol provides a general framework. Optimization of cell density, incubation times, and inhibitor concentrations is crucial.
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound compound
-
DMSO (for stock solution)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, determined empirically).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
Day 2: Compound Addition
-
Prepare a 2X concentrated serial dilution of this compound in complete medium. Start with a high concentration (e.g., 20 µM) and perform 8-12 dilutions.
-
Include a "vehicle control" (DMSO concentration matching the highest inhibitor concentration) and a "medium only" control.
-
Carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells. This brings the final volume to 200 µL and the inhibitor to a 1X concentration.
-
Return the plate to the incubator.
-
-
Day 6-15: Incubation
-
Incubate the cells for the desired period (e.g., 5, 7, or 10 days). If the experiment is long, you may need to replenish the medium with freshly prepared inhibitor every 3-4 days.
-
-
Endpoint: MTT Assay
-
Aspirate 100 µL of medium from each well.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the "no cell" blanks from all other readings.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_vehicle))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter variable slope model) to fit the curve and determine the IC50 value.[12] Software like GraphPad Prism is commonly used for this purpose.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your IC50 determination experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No Sigmoidal ("S"-shaped) Curve | 1. Concentration range is too narrow or off-center.2. Compound is inactive or has low potency.3. Assay is not sensitive enough. | 1. Perform a wider range-finding experiment (e.g., 1 nM to 100 µM).2. Verify compound identity and activity with a positive control assay.3. Increase incubation time; check for cytostatic vs. cytotoxic effects. |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors during serial dilutions or reagent addition.3. "Edge effects" in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and careful technique. Use a multichannel pipette for consistency.3. Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or medium. |
| IC50 Curve Does Not Reach 100% Inhibition | 1. Compound solubility limit has been reached.2. A subpopulation of cells is resistant.3. The inhibitor has partial activity (is not a full antagonist). | 1. Check the solubility of this compound in your media. Consider using a different solvent or lower concentrations.2. This may be a real biological effect. Note the maximal inhibition level.3. Characterize the compound further with biochemical assays. |
| IC50 Curve Does Not Plateau at 0% Inhibition | 1. Insufficient number of low-concentration data points.2. Basal level of inhibition or off-target effects at low concentrations. | 1. Add more data points at the lower end of your concentration range.2. Ensure your vehicle control is properly set up and subtracted. Analyze for potential off-target activity.[13] |
Logical Troubleshooting Flow
This diagram provides a decision-making tree for troubleshooting common IC50 assay problems.
Caption: A decision tree for troubleshooting common IC50 assay issues.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 13. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-7 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the EZH2 inhibitor, Ezh2-IN-7, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: Difficulty in dissolving this compound is a common issue for many hydrophobic small molecules. Start by ensuring you are using high-quality, anhydrous (water-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of many compounds. It is recommended to use a fresh, unopened bottle or a properly stored and sealed container of anhydrous DMSO. Gentle warming of the solution to 37°C and vortexing or sonication can also aid in dissolution.
Q2: What is the maximum recommended concentration of this compound in DMSO for stock solutions?
Q3: My this compound in DMSO solution appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound has not fully dissolved or has come out of solution. You can try the following troubleshooting steps:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Warming: Gently warm the solution in a 37°C water bath. Avoid excessive heat, as it may degrade the compound.
-
Serial Dilution: If the above methods do not work, the compound may be supersaturated. It is recommended to start over by preparing a lower concentration stock solution.
Q4: How should I properly store my this compound stock solution in DMSO?
A4: To maintain the stability and activity of your this compound stock solution, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C.[1][2] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[2]
Q5: Can the DMSO concentration in my cell culture media affect my experiment?
A5: Yes, the final concentration of DMSO in your cell culture media is a critical factor. High concentrations of DMSO can be toxic to cells, typically, the final concentration should be kept below 0.5%, and ideally below 0.1%. It's important to test the tolerance of your specific cell line to different DMSO concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Compound is at a concentration above its solubility limit. | 1. Use fresh, anhydrous DMSO.2. Attempt to dissolve at a lower concentration. |
| Precipitate forms after initial dissolution. | 1. Solution is supersaturated.2. Temperature fluctuations during storage. | 1. Gently warm and sonicate the solution. If precipitate remains, prepare a new, lower concentration stock.2. Aliquot and store at a stable -20°C or -80°C. |
| Precipitation occurs when adding DMSO stock to aqueous media. | The compound has low aqueous solubility. | 1. Minimize the volume of DMSO stock added to the media.2. Ensure rapid and thorough mixing upon addition.3. Consider using a surfactant or co-solvent if compatible with your experimental setup.[1] |
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table provides an illustrative example for a hypothetical hydrophobic small molecule with a similar molecular weight. This data is for demonstration purposes only.
| Solvent | Temperature | Maximum Solubility (Example) |
| 100% Anhydrous DMSO | 25°C (Room Temp) | ~10 mM |
| 100% Anhydrous DMSO | 37°C | ~25 mM |
| Cell Culture Media + 0.1% DMSO | 37°C | < 10 µM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the entire vial of this compound to achieve a 10 mM concentration. (Molecular Weight of this compound = 563.75 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Troubleshooting Dissolution: If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes. If needed, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Visual Inspection: Once the solution is clear, visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in appropriate sterile tubes and store at -20°C or -80°C.
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Logical relationships of factors influencing this compound solubility.
References
Ezh2-IN-7 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential cytotoxicity of Ezh2-IN-7 in normal cells. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) protein.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes.[2][3] By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes that are silenced in various cancers.[4]
Q2: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
Direct public data on the cytotoxicity of this compound in normal cells is limited. However, studies on other selective EZH2 inhibitors suggest that they generally exhibit significantly lower cytotoxicity in normal cells compared to cancer cells that are dependent on EZH2 activity for their proliferation.[5][6] For example, the EZH2 inhibitor GSK126 showed a high IC50 value of 61.4 μM in normal Human Dermal Fibroblasts (HDF), indicating low toxicity.[5] Another approach using an EZH2 degrader, MS1943, demonstrated profound cytotoxic effects in multiple triple-negative breast cancer cell lines while sparing normal breast (MCF10A) and prostate (PNT2) cells.[6] This suggests a therapeutic window for EZH2 inhibitors, where they can be effective against cancer cells with minimal impact on normal cells.
Q3: What are the potential off-target effects of EZH2 inhibitors in normal cells?
While designed to be selective for EZH2, off-target effects of EZH2 inhibitors are a possibility and an important consideration in experimental design and data interpretation. Potential off-target effects could arise from the inhibition of other histone methyltransferases or interactions with other cellular proteins. It is crucial to include appropriate controls in your experiments, such as comparing the effects of the inhibitor with genetic knockdown of EZH2, to distinguish between on-target and potential off-target effects.[7]
Q4: How does EZH2 function in normal cell physiology?
In normal cells, EZH2 is essential for regulating cell differentiation and proliferation.[2][7][8][9][10] It plays a critical role in maintaining the identity of stem cells and progenitor cells by suppressing genes that would lead to premature differentiation.[2][9] For example, EZH2 is involved in neurogenesis, myogenesis, osteogenesis, and hematopoiesis.[7][9] Therefore, inhibition of EZH2 in normal cells could potentially interfere with these normal physiological processes, highlighting the importance of assessing cytotoxicity and functional effects in relevant normal cell models.
Troubleshooting Guide for Cytotoxicity Assays
This guide provides troubleshooting for common issues encountered during the assessment of this compound cytotoxicity using cell viability assays like the MTT assay.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with media only. Ensure thorough but gentle mixing of all reagents added to the wells. |
| Low signal or no dose-response | Incorrect assay incubation time, insufficient cell number, or inactive compound. | Optimize the incubation time with this compound (some EZH2 inhibitors require longer incubation periods to observe an effect).[11][12][13] Ensure you are seeding an optimal number of cells per well. Verify the activity of your this compound stock solution. |
| High background signal | Contamination of cell culture or reagents, or interference from the compound. | Regularly check cell cultures for mycoplasma contamination. Use sterile techniques and reagents. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Unexpectedly high cytotoxicity in control (untreated) cells | Poor cell health, over-confluency, or issues with the culture medium. | Use healthy, actively dividing cells for your experiments. Do not let cells become over-confluent before or during the assay. Ensure the culture medium and supplements are fresh and of high quality. |
Quantitative Data Summary
| Inhibitor | Normal Cell Line | Assay Type | Incubation Time | IC50 / Effect | Reference |
| GSK126 | Human Dermal Fibroblasts (HDF) | Proliferation Assay | Not Specified | 61.4 μM | [5] |
| MS1943 (Degrader) | MCF10A (normal breast) | Cytotoxicity Assay | Not Specified | Spared | [6] |
| MS1943 (Degrader) | PNT2 (normal prostate) | Cytotoxicity Assay | Not Specified | Spared | [6] |
Note: The provided IC50 values are for different EZH2 inhibitors and should be considered as indicative rather than directly representative of this compound's activity. Researchers are strongly encouraged to determine the specific IC50 of this compound in their normal cell lines of interest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count the desired normal cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EZH2 signaling in normal cell proliferation and differentiation.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 in non-cancerous diseases: Expanding horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of T Cell Differentiation and Function by EZH2 [frontiersin.org]
- 11. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
EZH2-IN-7 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of EZH2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during preclinical studies. The following information is curated to address specific challenges in formulation, delivery, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] By inhibiting EZH2, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][4]
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and vehicles?
A2: While specific formulation details for this compound are not publicly available, similar EZH2 inhibitors are often poorly soluble in aqueous solutions. A common strategy is to first dissolve the compound in a small amount of a non-polar solvent like DMSO and then dilute it in a suitable vehicle for in vivo administration. For other EZH2 inhibitors like UNC1999, a vehicle of 0.5% sodium carboxymethylcellulose with 0.1% Tween 80 in sterile water has been used for oral gavage.[5] Another option for some compounds is a formulation of ethanol, Cremophor, and saline. It is crucial to perform solubility and stability tests for your specific batch of this compound in the chosen vehicle before starting in vivo experiments.
Q3: What are the potential off-target effects of EZH2 inhibitors?
A3: While EZH2 inhibitors are designed to be selective, off-target effects can occur. Some inhibitors may also target the highly homologous EZH1.[6] Off-target effects can manifest as unexpected toxicity or phenotypes. It is advisable to include a negative control compound, if available, which is structurally similar to this compound but inactive against EZH2, to distinguish on-target from off-target effects. For example, UNC2400 has been used as a negative control for UNC1999.[5][6]
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy can be monitored through several methods. Tumor growth inhibition is a primary endpoint in cancer models.[7] Pharmacodynamic markers, such as the global levels of H3K27me3 in tumor tissue or peripheral blood mononuclear cells (PBMCs), can be assessed by western blot or immunohistochemistry to confirm target engagement.[8] Additionally, analyzing the expression of known EZH2 target genes can provide further evidence of the inhibitor's activity.[9]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Inconsistent Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Test a panel of biocompatible solvents and vehicles. Start with DMSO for initial solubilization, followed by dilution in vehicles such as corn oil, polyethylene glycol (PEG), or aqueous solutions containing surfactants like Tween 80 or Cremophor.[10] |
| Compound Precipitation | After preparing the formulation, visually inspect for any precipitation. Centrifuge a small aliquot to check for a pellet. Consider preparing fresh formulations immediately before each administration. |
| Rapid Metabolism | The compound may be rapidly cleared from circulation. If possible, perform a pilot pharmacokinetic (PK) study to determine the compound's half-life. Consider more frequent dosing or a different route of administration (e.g., continuous infusion via osmotic pumps). |
| Instability in Formulation | Assess the stability of this compound in your chosen vehicle over the duration of your experiment. Store formulations appropriately (e.g., protected from light, at 4°C) and for a limited time. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a control group of animals treated with the vehicle alone to assess its tolerability. Some vehicles, especially those containing high concentrations of DMSO or surfactants, can cause local irritation or systemic toxicity. |
| On-Target Toxicity | EZH2 plays a role in the maintenance of some healthy tissues.[1] Consider reducing the dose or the frequency of administration. Monitor animal health closely (body weight, behavior, clinical signs). |
| Off-Target Effects | As mentioned in the FAQs, the inhibitor may have off-target activities. If a negative control compound is available, include it in your study. If not, consider testing the inhibitor in a cell line known to be insensitive to EZH2 inhibition to look for non-specific effects. |
| Formulation Issues | Improper formulation leading to high local concentrations of the drug can cause toxicity. Ensure the formulation is homogenous and well-suspended before administration. |
Experimental Protocols
Note: The following protocols are based on published studies with similar EZH2 inhibitors and should be optimized for this compound.
Protocol 1: Oral Gavage Administration of an EZH2 Inhibitor (based on UNC1999)
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% (w/v) sodium carboxymethylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Slowly add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.[5]
-
-
Administration:
-
Administer the formulation to mice via oral gavage at the desired dosage (e.g., 50 mg/kg).[5]
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Monitor the animals for any signs of distress or toxicity.
-
Collect tumor tissue or other relevant samples at the end of the study for pharmacodynamic analysis.
-
Protocol 2: Intraperitoneal (IP) Injection of an EZH2 Inhibitor (based on GSK343)
-
Preparation of Formulation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute the solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Monitoring:
-
Observe the injection site for any signs of irritation.
-
Monitor the overall health of the animals throughout the study.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the EZH2 signaling pathway and a general experimental workflow for in vivo studies of EZH2 inhibitors.
Caption: EZH2 signaling pathway and the point of intervention by this compound.
Caption: A general workflow for in vivo studies of EZH2 inhibitors.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 8. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EZH2-IN-19 | Histone Methyltransferase | 3026848-13-2 | Invivochem [invivochem.com]
- 11. EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation [mdpi.com]
- 12. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-7 degradation and stability in media
Welcome to the technical support center for Ezh2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on its application in inducing EZH2 degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on related compounds to inform your experiments.
Disclaimer
The quantitative data and specific experimental observations presented in this guide are based on published studies of well-characterized EZH2 degraders such as MS1943, MS177, and MS8847. As public data on the degradation profile and media stability of this compound is limited, the information provided for these analogous compounds should be used as a general guide. Researchers are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for this compound in their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] While primarily classified as an inhibitor, related EZH2-targeting molecules have been developed to function as degraders, utilizing cellular machinery to induce the breakdown of the EZH2 protein. These degraders, often functioning as Proteolysis Targeting Chimeras (PROTACs) or hydrophobic tags, link EZH2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This degradation mechanism can overcome limitations of simple enzymatic inhibition, especially when non-canonical, non-catalytic functions of EZH2 are oncogenic.[5][6]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecules in cell culture media can vary depending on the compound's chemical properties and the components of the media (e.g., serum concentration, pH). For compounds like this compound and related degraders, it is generally recommended to prepare fresh stock solutions in a suitable solvent like DMSO and dilute them into the media immediately before use.[3][7] For long-term experiments, the media may need to be replaced with freshly prepared compound-containing media every 24-48 hours to ensure a consistent effective concentration. Stability can be empirically tested by incubating the compound in media for various durations and then testing its activity.
Q3: How quickly can I expect to see EZH2 degradation after treatment?
A3: The kinetics of EZH2 degradation can vary depending on the specific degrader, its concentration, and the cell line being used.[5] For some EZH2 degraders, a significant reduction in EZH2 protein levels can be observed as early as 6 hours, while in other contexts, degradation may be more pronounced at 16, 24, or 48 hours.[5][8][9] It is crucial to perform a time-course experiment to determine the optimal endpoint for your study.
Q4: Will this compound also degrade other components of the PRC2 complex?
A4: Degradation of other PRC2 components, such as SUZ12 and EED, has been observed with some EZH2 degraders.[10][11] This is often context-dependent and may vary between different cell lines and degraders.[5] It is recommended to probe for other PRC2 subunits in your western blot analysis to characterize the full effect of this compound in your system.
Q5: What is the "hook effect" and how can I avoid it?
A5: The hook effect is a phenomenon sometimes observed with bifunctional molecules like PROTACs, where the degradation efficiency decreases at very high concentrations.[4][12] This is thought to occur because the high concentration of the degrader leads to the formation of binary complexes (Degrader-EZH2 or Degrader-E3 ligase) instead of the productive ternary complex (EZH2-Degrader-E3 ligase) required for degradation. To avoid this, it is essential to perform a careful dose-response analysis to identify the optimal concentration range for EZH2 degradation.
Quantitative Data Summary (Based on Analogous EZH2 Degraders)
The following tables summarize the degradation performance of several published EZH2 degraders. This data is intended to provide a reference for the expected efficacy and kinetics of EZH2 degradation.
Table 1: Time-Dependent EZH2 Degradation
| Compound | Cell Line | Concentration | Time Points of Significant Degradation | Reference |
| MS1943 | MDA-MB-468 | 5 µM | 24h, 48h (not significant at 6h, 12h) | [5] |
| MS1943 | HCC70 | Not specified | Starting at 6h, maintained up to 48h | [5] |
| MS177 | L-363 | 0.5 or 2.5 µM | Significant reduction at 16h | [8] |
| MS177 | EOL-1 | 5 µM | Time-dependent reduction up to 24h | [9] |
| MS8847 | EOL-1 | 34.4 nM (DC₅₀) | 24h | [11] |
| MS8847 | TNBC cells | Not specified | 48h | [6] |
Table 2: Concentration-Dependent EZH2 Degradation (DC₅₀)
| Compound | Cell Line | Treatment Duration | DC₅₀ (Half-Maximal Degradation Conc.) | Reference |
| MS177 | MM1.S | Not specified | 0.6 ± 0.2 µM | [8] |
| MS177 | L-363 | Not specified | 1.1 ± 0.3 µM | [8] |
| MS177 | EOL-1 | Not specified | 0.2 ± 0.1 µM | [13] |
| MS8847 | EOL-1 | 24h | 34.4 ± 10.7 nM | [11] |
Visualizations: Pathways and Workflows
Caption: Canonical EZH2 signaling pathway via PRC2-mediated H3K27 trimethylation.
Caption: General mechanism of action for an EZH2-targeting PROTAC degrader.
Caption: Standard experimental workflow for assessing EZH2 degradation via Western Blot.
Experimental Protocols
Protocol: Assessing EZH2 Degradation by Western Blot
This protocol provides a general framework for evaluating the dose- and time-dependent degradation of EZH2 in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Seed your cells of interest in appropriate culture plates (e.g., 6-well plates) and grow to a confluency of 70-80%.[14] b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term use.[7][15] c. For a dose-response experiment , dilute the this compound stock solution into fresh culture media to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Include a DMSO-only vehicle control. Treat cells for a fixed time point (e.g., 24 hours). d. For a time-course experiment , treat cells with a fixed concentration of this compound (determined from your dose-response experiment). Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel).[14] c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16] e. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)). f. Incubate the membrane with a primary antibody specific for EZH2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.[16][17] g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16] i. Wash the membrane again three times for 10 minutes each with TBST. j. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. k. To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin).
5. Data Analysis: a. Quantify the band intensity for EZH2 and the loading control using densitometry software (e.g., ImageJ). b. Normalize the EZH2 signal to the corresponding loading control signal for each sample. c. Express the results as a percentage of the vehicle-treated control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No EZH2 Degradation Observed | - Compound Inactivity/Instability: The compound may have degraded due to improper storage or instability in the media over long incubation times.- Incorrect Concentration: The concentration used may be too low or too high (causing the "hook effect").- Cell Line Insensitivity: The specific cell line may lack the necessary E3 ligase or other cellular factors required for degradation.- Short Incubation Time: The treatment duration may be insufficient to observe degradation. | - Prepare fresh stock solutions and add to media immediately before use. For long experiments, replenish media with fresh compound every 24h.- Perform a wide dose-response curve (e.g., 10 nM to 10 µM) to identify the optimal concentration.- Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line. Test a different cell line known to be sensitive to EZH2 degraders.- Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). |
| Inconsistent Degradation Between Replicates | - Inconsistent Cell Health/Confluency: Variations in cell density or health can affect drug response.- Pipetting Errors: Inaccurate dilution of the compound or loading of protein lysates.- Uneven Transfer during Western Blot: Poor contact between the gel and membrane can lead to variable protein transfer. | - Ensure all wells are seeded with the same number of cells and are at a similar confluency (~70-80%) at the time of treatment.- Use calibrated pipettes and be meticulous during sample preparation and loading.- Ensure proper assembly of the transfer stack and use a roller to remove any air bubbles. Check transfer efficiency with Ponceau S staining. |
| High Background on Western Blot | - Insufficient Blocking: The blocking step was too short or the blocking agent was not optimal.- Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive.- Insufficient Washing: Wash steps were not long or frequent enough to remove unbound antibodies. | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., switch from milk to BSA, or vice versa).- Titrate both primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.- Increase the number and/or duration of washes with TBST after antibody incubations. |
| Off-Target Effects Observed (e.g., unexpected cell death) | - Compound Cytotoxicity: The degrader molecule itself or the solvent (DMSO) may be toxic at the concentrations used.- Degradation of Other Proteins: The compound may not be perfectly selective and could be degrading other essential proteins. | - Run a vehicle-only control (DMSO) to assess solvent toxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound.- Perform global proteomic studies to identify other proteins that are downregulated upon treatment.[18] Include a negative control compound (an inactive analog of the degrader) in your experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Determination of EZH2 protein expression in endometrial carcinoma RL-952 cells by western blot analysis [bio-protocol.org]
- 17. 2.7. Western blot analysis [bio-protocol.org]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Kinase Activity of EZH2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target kinase activity of EZH2 inhibitors, using Ezh2-IN-7 as a representative compound.
Disclaimer
While this compound is used as an example throughout this guide, comprehensive public data on its specific off-target kinase profile is limited. The quantitative data and troubleshooting scenarios presented are based on general principles of kinase inhibitor selectivity and may incorporate representative data from other well-characterized EZH2 inhibitors. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for their specific molecule of interest.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments with EZH2 inhibitors that may be related to off-target kinase activity.
| Observed Problem | Potential Cause | Recommended Solution |
| 1. Unexpected cellular phenotype not consistent with EZH2 inhibition (e.g., rapid changes in signaling pathways, unexpected toxicity). | The EZH2 inhibitor may be inhibiting one or more off-target kinases, leading to a biological response independent of PRC2 inhibition. | A. Perform a Broad Kinase Selectivity Screen: Use a commercial service or an in-house panel to test the inhibitor against a broad range of kinases (e.g., a kinome scan). This will identify potential off-target hits. B. Review Literature for Known Off-Targets of Structurally Similar Compounds: Identify inhibitors with a similar chemical scaffold and investigate their known off-target profiles. C. Use a Structurally Unrelated EZH2 Inhibitor: As a control, treat cells with an EZH2 inhibitor from a different chemical class. If the unexpected phenotype is not observed, it is more likely due to an off-target effect of the original compound. D. Titrate Inhibitor Concentration: Use the lowest effective concentration of the EZH2 inhibitor that shows robust inhibition of H3K27 methylation but minimizes the off-target phenotype. |
| 2. Discrepancy between biochemical potency (IC50) and cellular activity (EC50). | Poor cell permeability, active efflux from the cell, or engagement with intracellular off-targets that modulate the primary target's activity or downstream signaling. | A. Conduct Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that the inhibitor is binding to EZH2 in intact cells at the expected concentrations. B. Evaluate Cell Permeability: Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive diffusion of the compound across cell membranes. C. Investigate Efflux Pump Activity: Determine if the inhibitor is a substrate for ABC transporters (e.g., P-glycoprotein) which can reduce intracellular accumulation. |
| 3. Inconsistent results across different cell lines. | Cell-line specific expression of off-target kinases or differential reliance on signaling pathways that are affected by the inhibitor's off-target activities. | A. Profile Off-Target Kinase Expression: Perform proteomic or transcriptomic analysis of the cell lines being used to determine the expression levels of identified or suspected off-target kinases. B. Pathway Analysis: Correlate the inhibitor's potency in different cell lines with the activity of signaling pathways known to be regulated by the off-target kinases. C. Use More Specific Inhibitors for the Off-Target Kinase: If a key off-target is identified, use a highly selective inhibitor for that kinase to see if it phenocopies the effects observed with the EZH2 inhibitor in specific cell lines. |
| 4. Activation of a signaling pathway upon treatment with the inhibitor. | Paradoxical activation of a signaling pathway due to inhibition of a negative regulator kinase or through scaffolding effects of the inhibitor. | A. In-depth Pathway Analysis: Use phosphoproteomics or Western blotting with a panel of phospho-specific antibodies to map the signaling pathways that are activated. B. Structural Modeling: If the structure of the off-target kinase is known, use computational docking to understand how the inhibitor binds and if it could induce a conformational change that leads to activation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for EZH2 inhibitors?
A1: The off-target kinase profiles of EZH2 inhibitors are highly dependent on their chemical scaffold. As EZH2 is a methyltransferase and not a kinase, there isn't a conserved binding motif that would predict a common set of off-target kinases. However, inhibitors targeting the S-adenosylmethionine (SAM) binding pocket could potentially interact with other SAM-dependent enzymes. Kinase off-targets are typically identified through broad screening panels. It is crucial to perform these screens for each inhibitor of interest.
Q2: How can I distinguish between on-target EZH2 inhibition and off-target kinase effects?
A2: A multi-pronged approach is recommended:
-
Use of Controls: Compare the effects of your inhibitor with those of other structurally distinct EZH2 inhibitors and with si/shRNA-mediated knockdown of EZH2.
-
Dose-Response Correlation: Correlate the dose-response for H3K27me3 reduction (on-target) with the dose-response for the phenotype of interest. If they do not align, an off-target effect is likely.
-
Rescue Experiments: If a specific off-target kinase is suspected, overexpressing a drug-resistant mutant of that kinase should rescue the off-target phenotype but not the on-target EZH2 inhibition.
-
Direct Target Engagement Assays: Confirm that the inhibitor engages with EZH2 at relevant concentrations in your cellular system.
Q3: What concentration of EZH2 inhibitor should I use to minimize off-target effects?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A good starting point is to perform a dose-response curve and select the lowest concentration that gives a significant reduction in global H3K27me3 levels (typically >80-90%) over a defined time course (e.g., 48-96 hours). Using concentrations significantly above the EC50 for H3K27me3 reduction increases the risk of engaging off-target kinases.
Q4: Can off-target kinase activity ever be beneficial?
A4: Yes, in some cases, the polypharmacology of an inhibitor can be advantageous. For example, an EZH2 inhibitor that also inhibits a pro-proliferative kinase could have enhanced anti-cancer efficacy. However, this must be carefully characterized and understood. Unidentified off-target effects can lead to misinterpretation of experimental results and potential toxicity in a therapeutic setting.
Quantitative Data on Inhibitor Selectivity
To minimize off-target effects, it is essential to understand the selectivity profile of your EZH2 inhibitor. Below are examples of how to present selectivity data.
Note: The following tables are for illustrative purposes. Table 1 provides representative data for a well-characterized EZH2 inhibitor, GSK126, against other methyltransferases. Table 2 is a hypothetical example of a kinase selectivity profile for "this compound" to demonstrate how such data would be presented.
Table 1: Representative Selectivity of GSK126 Against a Panel of Human Methyltransferases
| Enzyme | IC50 (nM) | Selectivity vs. EZH2 (fold) |
| EZH2 | 3 | 1 |
| EZH1 | 450 | 150 |
| SETD7 | >100,000 | >33,333 |
| G9a | >100,000 | >33,333 |
| SUV39H2 | >100,000 | >33,333 |
| SETD8 | >100,000 | >33,333 |
| PRMT1 | >100,000 | >33,333 |
| DNMT1 | >100,000 | >33,333 |
| Data is representative and compiled from published sources. |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (Illustrative Example)
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| EZH2 (On-Target) | N/A | 15 (EC50 for H3K27me3 reduction) |
| ABL1 | 12 | >10,000 |
| AKT1 | 8 | >10,000 |
| AURKA | 15 | >10,000 |
| CDK2 | 22 | >10,000 |
| MAPK1 (ERK2) | 65 | 850 |
| FLT3 | 58 | 1,200 |
| MEK1 | 5 | >10,000 |
| SRC | 18 | >10,000 |
| VEGFR2 | 9 | >10,000 |
| This table is a hypothetical example to illustrate the presentation of kinase screening data. The kinases listed are for illustrative purposes only. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on- and off-target activity of EZH2 inhibitors.
Biochemical Kinase Profiling Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for each kinase as a positive control.
-
Prepare a master mix containing the kinase, substrate, and kinase reaction buffer. Add 20 µL of this mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP mix containing [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for EZH2 fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitor (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding 96-well or 384-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the EZH2-NanoLuc® fusion vector and seed them into the assay plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.
-
Add the test inhibitor dilutions to the cells.
-
Immediately add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460nm and 610nm).
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor (e.g., this compound)
-
PBS and protease inhibitors
-
Liquid nitrogen
-
Thermocycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (EZH2)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using an antibody against EZH2.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature indicates stabilization of the protein by the inhibitor, confirming target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for characterizing EZH2 inhibitor off-target activity.
Caption: On-target vs. off-target effects of an EZH2 inhibitor.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Technical Support Center: Ezh2-IN-7 and Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Ezh2-IN-7 and other EZH2 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: There are two primary mechanisms of acquired resistance to EZH2 inhibitors like this compound:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways that circumvent the effects of EZH2 inhibition. The most commonly observed activated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][3][4] Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) has also been identified as a key upstream activator of these pathways.[1][2][3]
-
Secondary Mutations in the EZH2 Gene: Mutations can arise in the EZH2 gene itself, which prevent the inhibitor from binding to the EZH2 protein.[1][2][5] These mutations often occur in the catalytic SET domain or other regions critical for inhibitor interaction.
Q2: How can I determine if bypass signaling is responsible for the observed resistance in my cell line?
A2: You can investigate the activation of key signaling pathways using Western blotting to assess the phosphorylation status of key proteins. Increased phosphorylation of AKT (at Ser473 and/or Thr308) and ERK1/2 (at Thr202/Tyr204) are indicators of PI3K/AKT and MAPK pathway activation, respectively.
Q3: What specific EZH2 mutations have been associated with resistance to EZH2 inhibitors?
A3: Several mutations in the EZH2 gene have been identified that confer resistance to various EZH2 inhibitors. These mutations can interfere with the binding of the inhibitor to the EZH2 protein.[1][2][5] A summary of some of these mutations is provided in the table below.
Q4: If my cells are resistant to one EZH2 inhibitor, will they be resistant to all of them?
A4: Not necessarily. Resistance mechanisms can be specific to the chemical structure of the inhibitor.[2] For instance, cells with certain EZH2 mutations that are resistant to GSK126 or EPZ-6438 (tazemetostat) may remain sensitive to other inhibitors like UNC1999.[2][3] Additionally, targeting other components of the Polycomb Repressive Complex 2 (PRC2), such as EED, with allosteric inhibitors (e.g., EED226, MAK683) can be an effective strategy to overcome resistance in cells with EZH2 mutations.[2][6]
Q5: Can resistance be overcome by combining this compound with other inhibitors?
A5: Yes, a combination therapy approach can be effective. If you observe activation of the PI3K/AKT or MAPK pathways, combining this compound with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor (e.g., trametinib) may restore sensitivity. Additionally, for certain tumor types, such as those with SMARCB1 deficiency, combining EZH2 inhibitors with cell cycle checkpoint inhibitors like AURKB inhibitors has shown promise in overcoming resistance.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death upon this compound treatment compared to initial experiments. | 1. Development of acquired resistance. 2. Cell line heterogeneity and selection of a resistant sub-population. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate potential resistance mechanisms (see below). 3. If possible, return to an earlier passage of the cell line. |
| No change in H3K27me3 levels after this compound treatment in resistant cells. | 1. Presence of a resistance-conferring EZH2 mutation that prevents inhibitor binding. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm lack of drug-target engagement. 2. Sequence the EZH2 gene to identify potential mutations. |
| H3K27me3 levels decrease, but cells continue to proliferate. | 1. Activation of bypass signaling pathways (PI3K/AKT, MAPK). 2. Alterations in cell cycle regulation (e.g., RB1 loss).[6][7][10] | 1. Perform Western blot analysis for p-AKT and p-ERK. 2. Consider combination treatment with a PI3K or MEK inhibitor. 3. Analyze the expression and mutation status of key cell cycle regulators like RB1 and CDKN2A. |
| Inconsistent results between experiments. | 1. Variations in cell culture conditions. 2. Inconsistent drug concentration or stability. 3. Mycoplasma contamination. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh drug stocks and verify the concentration. 3. Test for mycoplasma contamination. |
Data Presentation
Table 1: EZH2 Mutations Conferring Resistance to EZH2 Inhibitors
| EZH2 Mutation | Affected Domain | Reported Resistant To | Reference |
| Y641F/N/H/S/C | SET Domain | GSK126, EPZ-6438 | [11] |
| Y661D | SET Domain | GSK126, EPZ-6438 | [5][12] |
| Y111L/D | D1 Domain | EI1, GSK126, EPZ-6438 | [5][13] |
| I109N | D1 Domain | EPZ-6438, GSK126 | [13] |
| Y666N | SET Domain | Tazemetostat | [6] |
| C663Y | SET Domain | Not specified | |
| Y726F | SET Domain | Not specified |
Table 2: Key Proteins for Investigating Bypass Signaling Pathways
| Pathway | Primary Antibody | Expected Change in Resistant Cells |
| PI3K/AKT | Phospho-AKT (Ser473) | Increased Phosphorylation |
| Phospho-AKT (Thr308) | Increased Phosphorylation | |
| Total AKT | No significant change | |
| Phospho-mTOR (Ser2448) | Increased Phosphorylation | |
| Total mTOR | No significant change | |
| MAPK/ERK | Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Increased Phosphorylation |
| Total p44/42 MAPK (Erk1/2) | No significant change | |
| Phospho-MEK1/2 (Ser217/221) | Increased Phosphorylation | |
| Total MEK1/2 | No significant change |
Mandatory Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. pubcompare.ai [pubcompare.ai]
how to improve Ezh2-IN-7 bioavailability
Welcome to the technical support center for EZH2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during preclinical studies with this compound, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 plays a critical role in epigenetic gene silencing and is frequently overexpressed or mutated in various cancers, making it an attractive therapeutic target.[2][5][6][7] Like many small molecule inhibitors, this compound may exhibit poor oral bioavailability due to low aqueous solubility, limited permeability across the intestinal membrane, and/or rapid first-pass metabolism.[8][9][10] These factors can lead to suboptimal drug exposure at the target site, limiting its therapeutic efficacy in vivo.
Q2: What are the initial signs of poor bioavailability for this compound in my animal experiments?
A2: Key indicators of poor bioavailability in animal studies include:
-
High variability in therapeutic response among test subjects receiving the same dose.
-
Lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the therapeutic effect.
-
Low plasma concentrations of this compound in pharmacokinetic (PK) studies.
-
A large discrepancy between in vitro potency (IC50) and in vivo efficacy , requiring much higher doses than predicted.
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: The main approaches focus on improving the dissolution rate and/or solubility of the compound in the gastrointestinal tract.[8][9][11] These strategies can be broadly categorized into:
-
Physical Modifications: Altering the solid-state properties of the drug substance.
-
Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.
-
Chemical Modifications: Creating prodrugs or salt forms (though this is beyond the scope of this guide).
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides systematic steps to identify and address common issues related to the bioavailability of this compound.
Problem 1: Low and Variable Oral Absorption
Possible Cause: Poor aqueous solubility and slow dissolution rate of this compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Employ Formulation Strategies: Based on the characterization, select an appropriate formulation strategy to enhance solubility and dissolution. The table below summarizes common approaches.
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12] | Simple and widely applicable for crystalline compounds. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy amorphous state within a hydrophilic polymer matrix, which enhances both solubility and dissolution rate.[8][10] | Significant improvement in oral absorption; can achieve supersaturation. | Amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the GI tract, increasing the surface area for absorption.[9] | Can enhance lymphatic transport, bypassing first-pass metabolism; suitable for lipophilic drugs. | Potential for drug precipitation upon dilution in GI fluids; excipient compatibility can be an issue. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility by providing a hydrophilic exterior.[8][12] | High solubilization capacity; can be used in both liquid and solid dosage forms. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a thin film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state and perform in vitro dissolution studies.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of formulated this compound with the unformulated compound.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
Unformulated this compound
-
Prepared this compound formulation (e.g., solid dispersion)
-
HPLC for sample analysis
Methodology:
-
Pre-warm the dissolution medium to 37°C ± 0.5°C.
-
Place a known volume (e.g., 900 mL) of the dissolution medium into each vessel of the dissolution apparatus.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Add a precisely weighed amount of the this compound sample (equivalent to a specific dose) to each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time to generate dissolution profiles.
Visualizations
Signaling Pathway: EZH2 and the PRC2 Complex
Caption: Canonical signaling pathway of the EZH2-containing PRC2 complex.
Experimental Workflow: Improving Bioavailability
Caption: General workflow for addressing poor bioavailability of this compound.
References
- 1. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic reprogramming driven by EZH2 inhibition depends on cell–matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 promotes metabolic reprogramming in glioblastomas through epigenetic repression of EAF2-HIF1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.umcs.pl [journals.umcs.pl]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Ezh2-IN-7 and Unexpected Effects on Cell Morphology
Disclaimer: Information regarding specific, unexpected morphological effects of Ezh2-IN-7 is limited in publicly available literature. The following troubleshooting guide and FAQs are based on documented effects of other selective EZH2 inhibitors, such as GSK126 and Tazemetostat. These may serve as a valuable resource for researchers observing unforeseen changes in cell morphology during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell shape after treating our cancer cell line with an EZH2 inhibitor. Is this a known phenomenon?
A1: Yes, unexpected changes in cell morphology have been reported with the use of EZH2 inhibitors. Depending on the cellular context, these inhibitors can induce a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT) or a mesenchymal-to-epithelial transition (MET).[1][2][3][4][5] This can manifest as cells becoming more elongated and spindle-shaped (mesenchymal-like) or more cobblestone-like and tightly packed (epithelial-like).
Q2: What is the underlying mechanism for these morphological changes?
A2: EZH2 is a key regulator of gene expression. By inhibiting its methyltransferase activity, EZH2 inhibitors can lead to the de-repression of genes that are normally silenced. This can alter signaling pathways that control cell shape, adhesion, and motility. For instance, inhibition of EZH2 has been shown to upregulate genes like ZEB2, a key transcription factor in EMT, leading to a mesenchymal phenotype in ovarian cancer cells.[1][3] Conversely, in other contexts, EZH2 inhibition can restore the expression of epithelial markers like E-cadherin.[4]
Q3: Could the observed morphological changes be related to the cytoskeleton?
A3: It is plausible. EZH2 has been shown to play a role in regulating the intranuclear actin cytoskeleton.[6][7] Furthermore, EZH2 can methylate α-actin, a process that may promote the formation of the cortex cytoskeleton.[8] Therefore, inhibiting EZH2 could potentially disrupt these processes and lead to observable changes in cell structure.
Q4: Are there any known off-target effects of EZH2 inhibitors that could cause these morphological changes?
A4: While EZH2 inhibitors are designed to be selective, off-target effects are always a possibility with small molecule inhibitors. However, the observed morphological changes like EMT are often linked to the on-target inhibition of EZH2's methyltransferase activity and the subsequent changes in gene expression.[1][2]
Troubleshooting Guide
If you are observing unexpected changes in cell morphology upon treatment with this compound, consider the following troubleshooting steps:
Issue: Cells are changing from an epithelial (cobblestone) to a mesenchymal (spindle-like) phenotype.
Possible Cause: Induction of Epithelial-to-Mesenchymal Transition (EMT).
Troubleshooting Steps:
-
Confirm EMT Markers: Analyze the expression of key EMT markers by Western blot or qPCR.
-
Assess Migratory and Invasive Potential: Perform a wound-healing (scratch) assay or a transwell migration/invasion assay.
-
Expected Observation: Increased migratory and invasive capabilities of the treated cells.[4]
-
-
Visualize Cytoskeletal Changes: Use immunofluorescence to stain for F-actin (with phalloidin) and vimentin.
-
Expected Observation: Reorganization of the actin cytoskeleton and increased vimentin filament formation.
-
Issue: Cells are changing from a mesenchymal (spindle-like) to an epithelial (cobblestone) phenotype.
Possible Cause: Induction of Mesenchymal-to-Epithelial Transition (MET).
Troubleshooting Steps:
-
Confirm MET Markers: Analyze the expression of key MET markers by Western blot or qPCR.
-
Expected Observation: Increased expression of epithelial markers (e.g., E-cadherin) and decreased expression of mesenchymal markers (e.g., Vimentin, N-cadherin).
-
-
Assess Migratory and Invasive Potential: Perform a wound-healing (scratch) assay or a transwell migration/invasion assay.
-
Expected Observation: Decreased migratory and invasive capabilities of the treated cells.
-
-
Visualize Cell-Cell Junctions: Use immunofluorescence to stain for E-cadherin and β-catenin.
-
Expected Observation: Increased localization of E-cadherin and β-catenin to cell-cell junctions.
-
Issue: General cytotoxicity is observed alongside morphological changes.
Possible Cause: The observed effects might be a result of cytotoxicity rather than a specific phenotypic transition.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the IC50 of this compound for your cell line.
-
Action: For subsequent experiments, use concentrations at or below the IC50 to minimize general cytotoxic effects.
-
-
Assess Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3 cleavage).
Quantitative Data Summary
| Parameter | EZH2 Inhibitor Treatment | Expected Outcome | Reference Assays |
| Cell Viability | Increasing Concentrations | Decrease in viable cells | MTT Assay |
| Epithelial Markers | EMT Induction | Decrease (e.g., E-cadherin) | Western Blot, qPCR |
| Mesenchymal Markers | EMT Induction | Increase (e.g., Vimentin, N-cadherin) | Western Blot, qPCR |
| Cell Migration | EMT Induction | Increased Migration | Wound-Healing, Transwell Assay |
| Cell Invasion | EMT Induction | Increased Invasion | Transwell Invasion Assay |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
Cells of interest
-
Culture medium
-
This compound (or other EZH2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of the EZH2 inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Incubate the plate in the dark at room temperature for at least 4 hours or overnight.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[12][14]
Western Blot for EZH2 and EMT Markers
This protocol is used to detect the levels of specific proteins in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-E-cadherin, anti-Vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[17]
Immunofluorescence for Cytoskeletal Proteins
This protocol is used to visualize the localization and organization of specific proteins within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)[18]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[18]
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-Vimentin, anti-E-cadherin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorescent dye (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[18][19]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if using paraformaldehyde fixation).[20]
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 30-60 minutes.[19]
-
Incubate with primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.[19]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (and fluorescently labeled phalloidin, if desired) for 1 hour at room temperature in the dark.[19]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[19]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizations
Caption: EZH2 inhibition can induce a switch between epithelial and mesenchymal phenotypes.
Caption: Troubleshooting workflow for unexpected morphological changes.
Caption: Simplified signaling pathway of EZH2 in regulating cell morphology.
References
- 1. EZH2 inhibition promotes epithelial-to-mesenchymal transition in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. EZH2 inhibition promotes epithelial-to-mesenchymal transition in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancer of Zeste homolog 2 (EZH2) induces epithelial-mesenchymal transition in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of EZH2 inhibits epithelial–mesenchymal transition in enzalutamide-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezh2 harnesses the intranuclear actin cytoskeleton to remodel chromatin in differentiating Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezh2 harnesses the intranuclear actin cytoskeleton to remodel chromatin in differentiating Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EZH2-mediated α-actin methylation needs lncRNA TUG1, and promotes the cortex cytoskeleton formation in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the effects of GSK126 on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chondrex.com [chondrex.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 17. Determination of EZH2 protein expression in endometrial carcinoma RL-952 cells by western blot analysis [bio-protocol.org]
- 18. cellproduce.co.jp [cellproduce.co.jp]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. advancedbiomatrix.com [advancedbiomatrix.com]
dealing with Ezh2-IN-7 precipitation in stock solutions
Welcome to the technical support center for Ezh2-IN-7. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively use this compound in their experiments, with a specific focus on addressing and preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can often be reversed. First, visually confirm the presence of precipitate. If present, attempt to redissolve the compound by vortexing the vial thoroughly. If vortexing is insufficient, sonication for 10-15 minutes can be effective. As a last resort, gentle warming of the solution to 37-50°C may help; however, prolonged heating should be avoided to prevent compound degradation.[1] Always ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.[1]
Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?
Q3: How should I properly store my this compound stock solution to prevent precipitation?
A3: To prevent precipitation and degradation, store your this compound stock solution at -20°C or -80°C in small, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can contribute to precipitation.[2][3][4] Ensure that the storage vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture, as water contamination can significantly reduce the solubility of the compound.[1][3]
Q4: Why does my this compound precipitate when I dilute my DMSO stock into aqueous buffer or cell culture media?
A4: this compound, like many small molecule inhibitors, is lipophilic and has low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous solution, the DMSO concentration decreases dramatically, and the compound may precipitate out as it is no longer soluble in the predominantly aqueous environment.[5][6] To mitigate this, it is recommended to make intermediate dilutions in DMSO before the final dilution into your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.
Q5: Can I filter my this compound stock solution if I see precipitation?
A5: Filtering a stock solution with precipitated compound is not recommended as it will remove the active compound, leading to an inaccurate final concentration.[5] The primary approach should be to redissolve the precipitate.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Table 1: Troubleshooting Precipitation in this compound DMSO Stock Solutions
| Observation | Potential Cause | Recommended Action |
| Precipitate observed in freshly prepared stock solution | Incomplete dissolution. | 1. Vortex the solution vigorously for 1-2 minutes.2. If precipitate remains, sonicate the vial for 10-15 minutes.3. As a final step, warm the solution gently to 37-50°C with intermittent vortexing.[1] |
| Precipitate forms after storage and/or freeze-thaw cycles | Compound coming out of solution due to temperature changes or water absorption by DMSO. | 1. Follow the redissolving protocol above (vortex, sonicate, warm).2. To prevent recurrence, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]3. Ensure storage vials are tightly sealed. |
| Solution appears cloudy or contains precipitate after dilution into aqueous media | Poor aqueous solubility of this compound. | 1. Prepare a more dilute intermediate stock solution in DMSO before adding to the aqueous medium.2. Increase the final concentration of DMSO in the working solution, if tolerated by the experimental system (typically up to 0.5%). Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous, high-purity DMSO to the vial to achieve the target concentration.
-
Dissolution:
-
Vortex the vial vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If necessary, warm the solution to 37-50°C in a water bath for 5-10 minutes with intermittent vortexing until the solution is clear.[1]
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Redissolving Precipitated this compound
-
Initial Attempt: Vortex the vial containing the precipitated stock solution for 2-3 minutes.
-
Sonication: If the precipitate persists, place the vial in a sonicator bath for 15-30 minutes, or until the solution clears.
-
Gentle Warming: If sonication is not fully effective, warm the vial in a water bath at 37-50°C for 10-15 minutes, vortexing every few minutes.[1]
-
Quality Control: After redissolving, it is advisable to verify the concentration and integrity of the compound if the experimental results are critical.
-
Preventative Measures: Re-aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizing Ezh2 Signaling and Troubleshooting
Ezh2 Signaling Pathway
Ezh2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression.[7][8][9] Dysregulation of Ezh2 is implicated in various cancers through its influence on key cellular signaling pathways.[10][11]
Caption: Overview of the Ezh2 signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: Decision tree for redissolving precipitated this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. EZH2 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Tissue Penetration of Ezh2-IN-7
Disclaimer: Information regarding the specific molecule "Ezh2-IN-7" is not publicly available. This guide is based on general principles for overcoming poor tissue penetration of small molecule Ezh2 inhibitors and utilizes data from well-characterized inhibitors in this class as a reference. The troubleshooting advice and protocols provided are intended as a starting point for researchers working with novel Ezh2 inhibitors that exhibit limited bioavailability and tissue distribution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is targeting Ezh2 important?
Ezh2 (Enhancer of zeste homolog 2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][4] Dysregulation of Ezh2 activity is implicated in the development and progression of various cancers, making it a promising therapeutic target.[1][5][6][7] Ezh2 inhibitors like this compound are small molecules designed to block the catalytic activity of Ezh2, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth.[5]
Q2: What are the common reasons for poor tissue penetration of small molecule inhibitors like this compound?
Poor tissue penetration of small molecule inhibitors can be attributed to several factors, including:
-
Physicochemical Properties: High molecular weight, low lipophilicity, and poor solubility can limit the ability of a compound to cross cell membranes and distribute into tissues.
-
Poor Oral Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract due to low solubility, low permeability, or degradation in the harsh gut environment.[8] It may also be subject to significant first-pass metabolism in the liver.[8]
-
Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug out of cells and tissues.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free drug available to penetrate tissues.
-
Tumor Microenvironment: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can create a physical barrier to drug penetration.
Q3: How can I assess the tissue penetration of this compound in my preclinical models?
Assessing tissue penetration typically involves pharmacokinetic (PK) and pharmacodynamic (PD) studies. A detailed protocol for a basic tissue distribution study is provided in the "Experimental Protocols" section below. The general steps include administering this compound to animal models, collecting tissues of interest at various time points, and quantifying the drug concentration in plasma and tissue homogenates using methods like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low drug concentration in target tissue despite adequate plasma levels. | Poor membrane permeability; High efflux by transporters. | 1. Formulation modification: Consider using penetration enhancers or encapsulating this compound in nanocarriers. 2. Co-administration with an efflux pump inhibitor: This can increase intracellular drug concentration. 3. Structural modification of the compound: If feasible, medicinal chemistry efforts can be directed to improve lipophilicity or reduce recognition by efflux pumps. |
| High variability in tissue concentration between animals. | Inconsistent oral absorption. | 1. Switch to an alternative route of administration: Intravenous (IV) or intraperitoneal (IP) injection can provide more consistent systemic exposure. 2. Optimize oral formulation: Use of solubility enhancers like cyclodextrins or lipid-based formulations (e.g., SEDDS) can improve absorption consistency.[9] |
| Therapeutic effect is observed in vitro but not in vivo. | Insufficient drug concentration at the target site. | 1. Dose escalation study: Determine the maximum tolerated dose (MTD) to maximize tissue exposure. 2. Confirm target engagement in vivo: Measure the levels of H3K27me3 in tumor tissue after treatment to ensure Ezh2 is being inhibited. 3. Investigate alternative delivery strategies: See "Strategies to Enhance Tissue Penetration" below. |
| Rapid clearance of the drug from tissues. | High metabolic rate in the target tissue. | 1. Formulation for sustained release: This can maintain therapeutic concentrations for a longer duration. 2. Co-administration with a metabolic inhibitor: This should be approached with caution due to potential toxicity. |
Strategies to Enhance Tissue Penetration
Several strategies can be employed to overcome poor tissue penetration of this compound:
Formulation Strategies
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Use of Permeation Enhancers: Co-administration with agents that transiently open tight junctions in epithelial or endothelial barriers can improve drug delivery.
Chemical Modification
-
Prodrug Approach: A prodrug strategy can be used to mask or modify physicochemical properties that limit absorption and distribution. The prodrug is then converted to the active drug at the target site.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can focus on modifying the structure of this compound to improve its drug-like properties without compromising its inhibitory activity.
Alternative Routes of Administration
-
Intravenous (IV) or Intraperitoneal (IP) Injection: Bypassing the gastrointestinal tract can lead to higher and more consistent systemic exposure.[8]
-
Subcutaneous (SC) Administration: This can provide a slower, more sustained release of the drug.[8]
-
Direct Intratumoral Injection: For localized tumors, direct injection can achieve high local concentrations while minimizing systemic toxicity.
Quantitative Data Summary
The following tables summarize preclinical data for other well-characterized Ezh2 inhibitors, which can serve as a benchmark for studies with this compound.
Table 1: In Vitro Potency of Select Ezh2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line |
| GSK126 | EZH2 (mutant) | 9.9 | Pfeiffer (DLBCL) |
| GSK126 | EZH2 (wild-type) | 60 | WSU-DLCL2 (DLBCL) |
| Tazemetostat (EPZ-6438) | EZH2 (mutant) | 11 | KARPAS-422 (DLBCL) |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type) | 381 | G-401 (Rhabdoid) |
Data compiled from publicly available preclinical studies.
Table 2: In Vivo Efficacy of Tazemetostat in a Patient-Derived Xenograft (PDX) Model of Synovial Sarcoma [10]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in H3K27me3 Levels (%) |
| Vehicle | - | 0 | 0 |
| Tazemetostat | 250 mg/kg, BID | 55 | -40 |
| Tazemetostat | 500 mg/kg, BID | 85 | -60 |
| Doxorubicin | 2 mg/kg, QW | 40 | N/A |
Experimental Protocols
Protocol 1: Assessment of this compound Tissue Distribution in Mice
Objective: To determine the concentration of this compound in plasma and various tissues at different time points after administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
6-8 week old mice (e.g., C57BL/6 or tumor-bearing xenograft model)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue dissection
-
Homogenizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Dosing: Administer this compound to mice via the desired route (e.g., oral gavage, IV injection).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize a cohort of mice (n=3-5 per time point).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Tissue Collection: Perfuse the animals with saline to remove blood from the tissues. Dissect and collect tissues of interest (e.g., tumor, liver, kidney, brain, spleen).
-
Sample Processing: Weigh the tissues and homogenize them in a suitable buffer.
-
Drug Extraction: Perform a protein precipitation or liquid-liquid extraction to extract this compound from the plasma and tissue homogenates.
-
Quantification: Analyze the extracted samples using a validated LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the mean concentration of this compound in plasma and each tissue at each time point. Plot concentration-time curves and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
Protocol 2: In Vivo Target Engagement Assay
Objective: To determine if this compound is inhibiting its target, Ezh2, in the target tissue.
Materials:
-
Tumor-bearing mice
-
This compound and vehicle
-
Tissue lysis buffer with protease and phosphatase inhibitors
-
Histone extraction kit
-
Antibodies: anti-H3K27me3, anti-total Histone H3
-
Western blot or ELISA reagents
Methodology:
-
Treatment: Treat tumor-bearing mice with this compound or vehicle for a specified duration.
-
Tissue Collection: At the end of the treatment period, collect tumor tissue.
-
Histone Extraction: Isolate histones from the tumor tissue using a commercial kit or a standard acid extraction protocol.
-
Quantification:
-
Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies against H3K27me3 and total Histone H3. Quantify the band intensities to determine the ratio of H3K27me3 to total H3.
-
ELISA: Use a specific ELISA kit to quantify the levels of H3K27me3 and total Histone H3 in the histone extracts.
-
-
Data Analysis: Compare the levels of H3K27me3 (normalized to total H3) between the vehicle-treated and this compound-treated groups. A significant reduction in H3K27me3 levels in the treated group indicates successful target engagement.
Visualizations
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2: biology, disease, and structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-7 compensation by EZH1 activity
Welcome to the technical support center for Ezh2-IN-7 and related EZH2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when studying the compensatory activity of EZH1 in response to EZH2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and similar inhibitors?
A1: this compound is part of a class of small molecules that are S-adenosyl-L-methionine (SAM) competitive inhibitors of the histone methyltransferase EZH2.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes.[5] By competing with the methyl donor SAM, these inhibitors block the enzymatic activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[6][7]
Q2: Why do I still observe residual H3K27 methylation after treating my cells with a potent EZH2 inhibitor?
A2: This is often due to the compensatory activity of EZH1, a close homolog of EZH2. EZH1 and EZH2 share 96% sequence identity in their catalytic SET domains and can both be the catalytic subunit of the PRC2 complex.[8] While PRC2-EZH2 complexes are more catalytically active, PRC2-EZH1 complexes can still mediate H3K27 methylation, particularly mono-methylation, and maintain the repression of certain developmental genes.[8][9][10][11][12] Upon inhibition of EZH2, some cell types upregulate EZH1 expression or activity, which partially compensates for the loss of EZH2 function.[13]
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to EZH2 inhibitors can arise through several mechanisms:
-
EZH1 Compensation: As described above, upregulation of EZH1 can sustain repressive H3K27 methylation.[13] For tumors reliant on both EZH1 and EZH2, a dual EZH1/EZH2 inhibitor may be more effective.[14]
-
Acquired EZH2 Mutations: Secondary mutations in the EZH2 gene, particularly in the SET domain, can prevent the inhibitor from binding to its target, rendering the drug ineffective while preserving the enzyme's methyltransferase activity.[14]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT or MEK/ERK pathways, can confer resistance by overriding the anti-proliferative effects of EZH2 inhibition.[15]
Q4: What are the expected phenotypic effects of EZH2 inhibition in sensitive cell lines?
A4: In sensitive cancer cell lines, particularly those with EZH2 gain-of-function mutations or dependencies, treatment with an EZH2 inhibitor is expected to cause a reduction in global H3K27me3 levels. This leads to the de-repression of tumor suppressor genes, resulting in cell cycle arrest, induction of apoptosis, and a significant decrease in cell proliferation and viability.[1][6][16]
Troubleshooting Guides
Problem 1: No significant reduction in global H3K27me3 observed by Western Blot after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Treatment Duration | Verify the IC50 of the inhibitor for your specific cell line (see Table 1). Perform a dose-response and time-course experiment (e.g., 24, 48, 72, 96 hours) to determine optimal conditions. H3K27me3 is a stable mark, and its reduction often requires several cell cycles. |
| Poor Antibody Quality | Use a well-validated antibody for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., lysate from untreated sensitive cells) and a negative control (e.g., total histone H3 as a loading control) to ensure antibody specificity and proper loading.[17][18] |
| Inefficient Histone Extraction | Ensure your histone extraction protocol is robust. Acid extraction or kits specifically designed for histone isolation are recommended. Inefficient extraction can lead to low yields of nuclear proteins.[18] |
| Cell Line is Resistant | The cell line may have intrinsic resistance mechanisms, such as low dependence on EZH2, high EZH1 expression, or active bypass pathways. Confirm EZH2 expression in your cell line. Consider testing a sensitive control cell line in parallel. |
| Degradation of Protein Samples | Always use protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins.[19] |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | Cells may become confluent or nutrient-deprived during the long incubation times required for EZH2 inhibitors to show an effect. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Inhibitor Instability in Culture Medium | Some compounds may degrade over time in culture. Replenish the media with fresh inhibitor every 2-3 days for long-term (e.g., > 96 hours) viability assays. |
| DMSO/Vehicle Concentration Too High | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Assay Timing | The cytotoxic or cytostatic effects of EZH2 inhibition can be delayed. Measure viability at multiple time points (e.g., 4, 7, and 10 days) to capture the full effect of the treatment.[16] |
Problem 3: Failure to detect upregulation of EZH1 mRNA or protein after EZH2 inhibition.
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Response | EZH1 compensation is not a universal mechanism and is highly context-dependent. Your cell model may not upregulate EZH1 in response to EZH2 inhibition. |
| Incorrect Time Point | The upregulation of EZH1 may be a later event in the resistance process. Analyze EZH1 mRNA (by qRT-PCR) and protein (by Western Blot) levels at various time points post-treatment, including later time points associated with acquired resistance.[13] |
| Low Antibody Affinity for EZH1 | EZH1 can be less abundant than EZH2. Use a high-quality, validated antibody specific for EZH1. Ensure you are loading sufficient protein (e.g., 30-50 µg) on your Western blot. |
Data Presentation
Table 1: Comparative IC50 Values of Common EZH2 Inhibitors Note: IC50 values are highly dependent on the cell line and assay conditions (e.g., duration of treatment).
| Inhibitor | Target(s) | Typical IC50 Range (Biochemical Assay) | Typical IC50 Range (Cell-Based Proliferation) | Reference(s) |
| This compound (EI1) | EZH2 (WT & Mutant) | 13-15 nM | 0.5 - 5 µM (after 14-15 days) | [1][4] |
| GSK126 | EZH2 > EZH1 (~150-fold selective) | ~10 nM | 0.2 - 10 µM | [4][20] |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 nM (WT), 0.5 nM (Y641N) | 0.01 - 20 µM | [14][16] |
| UNC1999 | EZH1 & EZH2 | 45 nM (EZH1), <10 nM (EZH2) | 1 - 5 µM | [6] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 and EZH1/EZH2
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
For total protein (EZH1/EZH2), lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
For histones, perform an acid extraction. Resuspend the cell pellet in Triton Extraction Buffer (TEB), centrifuge, and incubate the nuclear pellet in 0.2 N HCl overnight at 4°C.
-
Neutralize the acid with NaOH and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein or 10-20 µg of histone extract onto a 4-20% Tris-glycine gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K27me3, anti-Total H3, anti-EZH1, anti-EZH2, anti-Actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and develop with an ECL substrate.[17][21]
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking and Chromatin Preparation:
-
Treat ~1x10⁷ cells with this compound or vehicle.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the lysate overnight at 4°C with an antibody against H3K27me3 or EZH2 (or IgG as a negative control).
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
Visualizations
Caption: Canonical PRC2 signaling and mechanism of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. [PDF] The role of EZH1 and EZH2 in development and cancer | Semantic Scholar [semanticscholar.org]
- 12. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Chromatin immunoprecipitation (ChIP) assays [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ezh2-IN-7 Dosage for Minimal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent EZH2 inhibitor, Ezh2-IN-7. While specific preclinical data for this compound is emerging, this guide leverages established principles and data from well-characterized EZH2 inhibitors to provide a framework for optimizing its dosage while minimizing toxicity. This compound has been identified as a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors like this compound?
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[2] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation. EZH2 inhibitors, including this compound, are designed to block the catalytic activity of EZH2, thereby preventing H3K27 trimethylation and reactivating the expression of tumor suppressor genes.[3]
Q2: What are the potential on-target and off-target toxicities of EZH2 inhibitors?
On-target toxicities can arise from the intended inhibition of EZH2 in normal, healthy cells where it plays a role in proliferation and differentiation. The most commonly reported on-target toxicities for EZH2 inhibitors in clinical trials include hematological adverse events such as thrombocytopenia, neutropenia, and anemia.[4]
Off-target toxicities can occur if the inhibitor interacts with other kinases or cellular targets. While many EZH2 inhibitors are highly selective, off-target effects can contribute to unexpected side effects. For example, liver toxicity (transaminitis) has been observed with some EZH2 inhibitors, which may be due to off-target effects or the accumulation of the drug in the liver.[5] It is crucial to assess the selectivity profile of the specific EZH2 inhibitor being used.
Q3: How do I determine a starting dose for my in vitro experiments with this compound?
A common starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability and the effective concentration for target engagement (i.e., reduction of H3K27me3 levels). Based on data from other potent EZH2 inhibitors like GSK343, a starting concentration range of 1 nM to 10 µM is reasonable for initial screening in cancer cell lines.[6]
Q4: What is a typical dosage range for EZH2 inhibitors in preclinical mouse models?
The in vivo dosage of EZH2 inhibitors can vary significantly depending on the specific compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. For example, the EZH2 inhibitor EPZ011989 has been dosed orally in mice at 250 and 500 mg/kg twice daily in xenograft models.[7] Another inhibitor, GSK126, has been administered intraperitoneally at a dose of 50 mg/kg/day in mouse models.[8] It is essential to perform dose-finding studies for this compound to establish a dose that provides sufficient target engagement in the tumor tissue with minimal systemic toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High in vitro toxicity at low concentrations | - Off-target effects of the inhibitor.- High sensitivity of the cell line to EZH2 inhibition.- Issues with compound solubility or stability. | - Perform a kinase panel screening to assess the selectivity of this compound.- Use a lower concentration range in your dose-response experiments.- Verify the solubility and stability of your this compound stock solution. |
| Lack of efficacy in in vivo models despite potent in vitro activity | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).- Insufficient target engagement in the tumor tissue.- Development of resistance mechanisms. | - Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.- Perform pharmacodynamic studies to measure H3K27me3 levels in tumor xenografts at different time points after dosing.- Investigate potential resistance pathways, such as mutations in EZH2 or upregulation of bypass signaling pathways. |
| Significant weight loss or other signs of toxicity in mice | - The administered dose is too high.- On-target toxicity in normal tissues.- Off-target toxicity. | - Reduce the dosage and/or the frequency of administration.- Monitor complete blood counts (CBCs) and serum chemistry to assess hematological and organ toxicity.- Consider co-administering supportive care agents if specific toxicities are identified. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative potent EZH2 inhibitors. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Potency of Representative EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| EI1 | EZH2 (Wild-Type) | 15 | - | [9] |
| EI1 | EZH2 (Y641F Mutant) | 13 | - | [9] |
| GSK126 | EZH2 | 9.9 | Cell-free | [10] |
| GSK343 | EZH2 | 4 | Cell-free | [6] |
| EPZ011989 | EZH2 (Wild-Type) | <3 | Cell-free | [11] |
| EPZ011989 | EZH2 (Y646 Mutant) | <3 | Cell-free | [11] |
Table 2: In Vivo Dosages of Representative EZH2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage | Route of Administration | Reference |
| EPZ011989 | DLBCL Xenograft | 250 - 500 mg/kg BID | Oral | [7] |
| GSK126 | Melanoma Xenograft | 50 mg/kg/day | Intraperitoneal | [8] |
Experimental Protocols
Protocol 1: Determination of Cellular IC50 for Viability
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Add the diluted compound to the cells and incubate for 72-96 hours.
-
Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3 Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for 48-72 hours.
-
Histone Extraction: Isolate histones from the treated cells using a histone extraction kit.
-
Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27me3 and a loading control antibody (e.g., total Histone H3).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Protocol 3: In Vivo Toxicity Assessment in Mice
-
Dosing: Administer this compound to a cohort of mice at different dose levels for a specified period (e.g., 14-28 days). Include a vehicle control group.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Histopathology: At the end of the study, euthanize the mice and collect major organs (liver, spleen, kidney, etc.) for histopathological examination to identify any tissue damage.
Visualizations
References
- 1. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibition in B-cell Lymphoma: Tazemetostat vs. Ezh2-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the histone methyltransferase EZH2: Tazemetostat (Tazverik®), an FDA-approved therapeutic, and Ezh2-IN-7, a representative research-stage compound. The information herein is intended to support research and development efforts in the field of B-cell lymphoma therapeutics by presenting objective performance data, experimental methodologies, and mechanistic insights.
Introduction to EZH2 in B-cell Lymphoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in normal B-cell development, particularly within the germinal center. EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes. In B-cell lymphomas, such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), EZH2 is frequently overexpressed or harbors gain-of-function mutations. This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and blocking differentiation, thereby driving lymphomagenesis. Consequently, EZH2 has emerged as a key therapeutic target in these malignancies.
Comparative Overview
This guide focuses on a head-to-head comparison of Tazemetostat and this compound. While extensive data is available for the clinically approved Tazemetostat, information on this compound, a representative early-stage research compound, is limited in publicly accessible literature. This comparison is therefore structured to highlight the established profile of Tazemetostat and to outline the necessary data points for evaluating a novel inhibitor like this compound.
Data Presentation
Table 1: Biochemical and Cellular Potency
| Parameter | Tazemetostat | This compound |
| Target | EZH2 (wild-type and mutant) | EZH2 |
| Mechanism of Action | S-adenosylmethionine (SAM)-competitive inhibitor | Data not publicly available |
| Ki (cell-free) | 2.5 nM (for PRC2-containing wild-type EZH2)[1][2] | Data not publicly available |
| IC50 (cell-free) | 11 nM (peptide assay), 16 nM (nucleosome assay) for wild-type EZH2[1][2] | Data not publicly available |
| Cellular IC50 (H3K27me3 reduction) | 9 nM in lymphoma cell lines[3] | Data not publicly available |
| Cellular IC50 (Proliferation, EZH2-mutant DLBCL) | ~10-100 nM (e.g., KARPAS-422, WSU-DLCL2)[4][5] | Data not publicly available |
| Cellular IC50 (Proliferation, EZH2-wild-type DLBCL) | ~0.5-5 µM (e.g., SU-DHL-4, OCI-Ly19)[4][5] | Data not publicly available |
Table 2: In Vivo Efficacy in B-cell Lymphoma Xenograft Models
| Parameter | Tazemetostat | This compound |
| Model | EZH2-mutant DLBCL (KARPAS-422) Xenograft | Data not publicly available |
| Dosing | 200 mg/kg or 400 mg/kg, oral, twice daily | Data not publicly available |
| Effect | Dose-dependent tumor growth inhibition, including complete tumor regressions[4] | Data not publicly available |
| Model | EZH2-wild-type DLBCL (OCI-Ly19) Xenograft | Data not publicly available |
| Dosing | 500 mg/kg, oral, twice daily | Data not publicly available |
| Effect | Tumor growth inhibition (cytostatic effect)[4] | Data not publicly available |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway in B-cell Lymphoma
Caption: EZH2 signaling pathway in B-cell lymphoma and points of inhibition.
General Experimental Workflow for EZH2 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of EZH2 inhibitors.
Experimental Protocols
Histone Methyltransferase (HMT) Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of an EZH2 inhibitor against the purified PRC2 complex.
Materials:
-
Purified recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 peptide (e.g., residues 21-44) or reconstituted nucleosomes as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as methyl donor
-
S-adenosylmethionine (SAM)
-
EZH2 inhibitor (Tazemetostat or this compound)
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20)
-
Scintillation cocktail and plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the EZH2 inhibitor in DMSO.
-
In a 96-well plate, add the PRC2 complex to the assay buffer.
-
Add the diluted inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 substrate and ³H-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide/histone.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of an EZH2 inhibitor on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., KARPAS-422 for EZH2-mutant, OCI-Ly19 for EZH2-wild-type)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
EZH2 inhibitor (Tazemetostat or this compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of the EZH2 inhibitor in the complete cell culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include wells with medium only (blank) and cells with DMSO vehicle (control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
B-cell Lymphoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an EZH2 inhibitor.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
B-cell lymphoma cell line (e.g., KARPAS-422)
-
Matrigel (or similar basement membrane matrix)
-
EZH2 inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of B-cell lymphoma cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor or vehicle control to the respective groups at the predetermined dose and schedule (e.g., twice daily by oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Conclusion
Tazemetostat is a well-characterized EZH2 inhibitor with proven efficacy in both EZH2-mutant and, to a lesser extent, EZH2-wild-type B-cell lymphomas. Its clinical approval provides a benchmark for the development of new EZH2 inhibitors. For a research compound like this compound to be meaningfully compared, it is imperative to generate a comprehensive dataset encompassing its biochemical and cellular potency, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties using standardized experimental protocols as outlined in this guide. Such data will be critical in determining its potential advantages, such as improved potency, selectivity, or a differentiated mechanism of action, in the competitive landscape of epigenetic therapies for B-cell lymphoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to EZH2 Inhibitors: GSK126 and Other Key Molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GSK126, a potent and selective EZH2 inhibitor, with other significant inhibitors of this epigenetic modifier. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] A number of small molecule inhibitors targeting EZH2 have been developed, with GSK126 being a prominent example. While the user requested a comparison with "Ezh2-IN-7," publicly available data for a compound with this specific designation is limited. Therefore, this guide will focus on a detailed analysis of GSK126 and compare its performance with other well-characterized EZH2 inhibitors for which experimental data are available.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors primarily function by competing with the S-adenosyl-L-methionine (SAM) cofactor for the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.[1] This leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects.[6][7]
Quantitative Comparison of EZH2 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of GSK126 and other selected EZH2 inhibitors across various cancer cell lines, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Inhibitor | Cell Line | Cancer Type | IC50 (Enzymatic Assay) | IC50 (Cell Viability/Proliferation) | Citation(s) |
| GSK126 | - | - | 9.9 nM | - | [8][9] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | - | 7-252 nM (H3K27me3 reduction) | [10] | |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | - | - | [8] | |
| Multiple Myeloma Cell Lines (6 lines) | Multiple Myeloma | - | 12.6 µM to 17.4 µM | [11] | |
| HEC-50B | Endometrial Cancer | - | 1.0 µM (±0.2) | [12] | |
| Ishikawa | Endometrial Cancer | - | 0.9 µM (±0.6) | [12] | |
| HEC-265 | Endometrial Cancer | - | 10.4 µM (±0.6) | [12] | |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | - | 9 nM (H3K27me3 reduction) | [13] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | - | > 10 µM | [13] | |
| UNC1999 | THP-1 | Acute Myeloid Leukemia | - | Nanomolar range | [14] |
| EPZ-5687 | THP-1 | Acute Myeloid Leukemia | - | Nanomolar range | [14] |
| GSK343 | HEC-151 | Endometrial Cancer | - | 23.5 µM (±7.6) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
In Vitro EZH2 Enzymatic Assay (for GSK126)
This assay determines the direct inhibitory effect of a compound on EZH2 methyltransferase activity.
Protocol:
-
A five-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48) is prepared, containing either wild-type or mutant EZH2.
-
GSK126 is dissolved in DMSO and tested at various concentrations.
-
Histone H3 peptides (residues 21-44) with specific methylation states (K27me0, K27me1, or K27me2) are used as substrates, depending on the EZH2 variant.
-
The inhibitor is added to plates followed by the EZH2 complex and peptide substrate.
-
To accurately determine the inhibitory constant (Ki), IC50 values are measured at a high concentration of the competitive substrate S-adenosyl-L-methionine (SAM) relative to its Michaelis constant (Km) (e.g., 7.5 µM SAM where SAM Km is 0.3 µM).
-
Reactions are initiated with the addition of radiolabeled [3H]-SAM and incubated for 30 minutes.
-
The reaction is quenched with an excess of unlabeled SAM.
-
The methylated peptide product is captured on phosphocellulose filters.
-
Radioactivity is measured using a scintillation counter.
-
Apparent Ki values are calculated using the Cheng-Prusoff equation.[6]
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cells.
Protocol:
-
The optimal seeding density for each cell line is determined to allow for proliferation over the course of the experiment (e.g., 6 days).
-
Cells are plated in 384-well plates 24 hours before treatment.
-
Cells are treated in duplicate with a serial dilution of the EZH2 inhibitor (e.g., GSK126) or DMSO as a vehicle control.
-
Plates are incubated for a specified period (e.g., 6 days) at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[6]
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of an EZH2 inhibitor in a living organism.
Protocol:
-
Human cancer cells (e.g., KARPAS-422 or Pfeiffer lymphoma cells) are subcutaneously injected into immunodeficient mice.
-
When tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
GSK126 is administered, for example, by intraperitoneal injection at a specified dose and schedule (e.g., 200 mg/kg).[11]
-
Tumor volume is measured regularly with calipers (Volume = Length × Width² / 2).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to assess H3K27me3 levels.[11][15]
Visualizing EZH2 Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to EZH2 function and experimental design.
Caption: EZH2 Signaling Pathway and Inhibition by GSK126.
Caption: In Vivo Xenograft Experimental Workflow.
Concluding Remarks
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The Roles of the Histone Protein Modifier EZH2 in the Uterus and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-21 modulates the effect of EZH2 on the biological behavior of human lung cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating EZH2 Inhibitor Target Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of chemical probes is paramount. This guide provides a comparative analysis of several prominent EZH2 inhibitors, offering insights into their biochemical and cellular target engagement, alongside detailed experimental protocols to aid in the validation of novel compounds.
While a specific inhibitor designated "Ezh2-IN-7" could not be definitively identified in the current literature, this guide focuses on a selection of well-characterized, potent, and selective EZH2 inhibitors: GSK126, Tazemetostat (EPZ-6438), UNC1999, and EI1. These compounds serve as excellent benchmarks for evaluating the target specificity of new chemical entities.
Biochemical Potency and Selectivity
The initial step in validating an EZH2 inhibitor is to determine its potency against the target enzyme and its selectivity against other histone methyltransferases (HMTs), particularly the closely related homolog EZH1. The catalytic SET domains of EZH1 and EZH2 share 90% sequence identity.[1] S-adenosyl-L-methionine (SAM)-competitive inhibitors are a major class of EZH2 inhibitors.[2][3]
| Inhibitor | EZH2 IC₅₀/Kᵢ (nM) | EZH1 IC₅₀ (nM) | Selectivity vs. EZH1 | Selectivity vs. other HMTs | Mechanism of Action |
| GSK126 | Kᵢ app = 0.5–3[4][5] | ~450 (150-fold > EZH2)[4] | >150-fold[4][6] | >1000-fold vs. 20 other HMTs[4][7] | SAM-competitive[4] |
| Tazemetostat (EPZ-6438) | IC₅₀ = 2–38[4] | ~1200 (35-fold > EZH2)[2][4] | 35-fold[2][4] | >4500-fold vs. 14 other HMTs[2][4] | SAM-competitive[4] |
| UNC1999 | IC₅₀ = 2[8] | 45[8] | ~10-fold vs. EZH2[2] | >10,000-fold vs. 15 other HMTs[9] | SAM-competitive[9][10] |
| EI1 | IC₅₀ = 15 (WT), 13 (Y641F)[1] | ~1350 (90-fold > EZH2)[1] | 90-fold[1] | >10,000-fold vs. other HMTs[3] | SAM-competitive[1] |
Cellular Target Engagement and Biological Effects
Effective EZH2 inhibition in a cellular context should lead to a dose-dependent reduction in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), the catalytic product of EZH2. This is a crucial step in confirming that the inhibitor can access its target within the cell and exert its enzymatic inhibition. Consequently, the reduction in H3K27me3 should lead to the derepression of PRC2 target genes and, in EZH2-dependent cancer cells, result in anti-proliferative effects.
| Inhibitor | Cellular H3K27me3 Inhibition IC₅₀ | Cell Proliferation Inhibition | Notes |
| GSK126 | 7–252 nM in DLBCL cell lines[4] | Induces G1 cell cycle arrest and/or apoptosis in sensitive lines.[4][11] | Potent against both wild-type and mutant EZH2.[3] |
| Tazemetostat (EPZ-6438) | 2–90 nM in DLBCL cell lines[4] | Inhibits growth of EZH2-mutant lymphoma cells.[12] | Orally bioavailable and FDA-approved for certain cancers. |
| UNC1999 | 124 nM in MCF10A cells[10] | Selectively kills DLBCL cells with EZH2 Y641N mutation.[8][9] | Potent dual inhibitor of both EZH2 and EZH1.[8][9][10] |
| EI1 | Potent reduction of H3K27me3 demonstrated. | Selectively inhibits the growth of DLBCL cells with EZH2 mutations.[1] | High selectivity for EZH2 over EZH1.[1] |
Key Experimental Protocols
Biochemical EZH2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the enzymatic activity of the PRC2 complex.
Methodology:
-
Reagents: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/46), S-adenosyl-L-[³H]-methionine (³H-SAM), biotinylated histone H3 (1-28) peptide substrate, streptavidin-coated scintillation proximity assay (SPA) beads, and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Dispense serial dilutions of the test inhibitor in DMSO into a 384-well plate.
-
Add the PRC2 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and ³H-SAM.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Quench the reaction by adding an excess of non-tritiated SAM.
-
Add streptavidin-coated SPA beads. The biotinylated H3 peptide will bind to the beads, bringing any incorporated ³H-methyl groups into close proximity, generating a detectable signal.
-
Read the plate on a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistical equation.
Cellular H3K27me3 Western Blot Assay
Objective: To assess the ability of an inhibitor to reduce the levels of H3K27me3 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate EZH2-dependent cancer cells (e.g., Pfeiffer, WSU-DLCL2) at an appropriate density. Treat the cells with a dose-response of the EZH2 inhibitor or DMSO control for a sufficient duration (e.g., 72-96 hours) to allow for histone turnover.
-
Histone Extraction: Harvest the cells and lyse them to isolate the nuclear fraction. Extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
Visualizing Pathways and Workflows
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 11. oncotarget.com [oncotarget.com]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rescue Experiments for Ezh2-IN-7 Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to rescue or modulate phenotypes induced by the EZH2 inhibitor, Ezh2-IN-7, and its alternatives. The information is intended to aid in the design and interpretation of studies aimed at understanding the mechanism of action of EZH2 inhibitors and developing novel therapeutic approaches.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1]
A number of small molecule inhibitors of EZH2 have been developed, including this compound, UNC1999, GSK126, and Tazemetostat. These inhibitors typically act by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the methylation of H3K27.[2] Inhibition of EZH2 can lead to a variety of cellular phenotypes, including cell cycle arrest, apoptosis, and differentiation.[3][4]
"Rescue experiments" are critical for validating that the observed phenotype is a direct result of EZH2 inhibition and for exploring potential therapeutic combinations. These experiments can involve genetic approaches (e.g., re-expressing EZH2) or pharmacological interventions (e.g., co-administration of other small molecules).
Comparative Performance of EZH2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various EZH2 inhibitors across different cancer cell lines, providing a quantitative comparison of their potency. Data for this compound is limited in publicly available comparative studies.
Table 1: IC50 Values of EZH2 Inhibitors in Lymphoma and Myeloma Cell Lines
| Cell Line | Cancer Type | EZH2 Mutation Status | This compound IC50 (nM) | UNC1999 IC50 (nM) | GSK126 IC50 (nM) | Tazemetostat (EPZ-6438) IC50 (nM) | Reference(s) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F | Not Available | ~100 | ~50 | 24 | [2] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G | Not Available | Not Available | 2.5 | 4 | [2] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641N | Not Available | Not Available | 99 | 11 | [2] |
| INA-6 | Multiple Myeloma | Wild-Type | Not Available | 1000 | Not Available | Not Available | |
| MM.1S | Multiple Myeloma | Wild-Type | Not Available | 4000 | Not Available | Not Available |
Table 2: IC50 Values of EZH2 Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | UNC1999 IC50 (µM) | GSK126 IC50 (µM) | Tazemetostat (EPZ-6438) IC50 (µM) | Reference(s) |
| HCT-15 | Colon Cancer | Not Available | ~5 | Not Available | Not Available | |
| HT-29 | Colon Cancer | Not Available | ~7.5 | Not Available | Not Available | |
| G401 | Rhabdoid Tumor | Not Available | Not Available | Not Available | 0.018 | |
| A549 | Lung Cancer | Not Available | >10 | >10 | >10 |
Rescue Experiments: Quantitative Data
The following table provides examples of quantitative data from rescue experiments where a secondary treatment was used to modulate the phenotype induced by an EZH2 inhibitor.
Table 3: Quantitative Data from Rescue and Combination Studies
| Primary Treatment (EZH2i) | Cell Line | Induced Phenotype | Rescue/Combination Agent | Quantitative Outcome | Reference(s) |
| EZH2 siRNA | Neuro-2a | Apoptosis | miR-137 inhibitor | Rescue of apoptosis, with a statistically significant decrease in apoptotic cells. | [5] |
| DZNep (EZH2 inhibitor) | H295R | Growth Inhibition | Z-VAD-FMK (pan-caspase inhibitor) | Dose-dependent reversal of growth inhibition. | [3] |
| GSK126 | MDA-MB-231 | Apoptosis | z-VAD-FMK (pan-caspase inhibitor) | Significant increase in cell survival. | |
| EZH2 siRNA | RD (Rhabdomyosarcoma) | Myogenic Differentiation | Murine Ezh2 overexpression | Reversion of myogenic marker expression (Myogenin, MHC). | [6] |
| GSK343 + ATRA | RD (Rhabdomyosarcoma) | Reduced Proliferation | - | Synergistic reduction in tumor spheroid volume compared to single agents. | |
| Ezh2 knockout | Mouse Embryonic Myocytes | Impaired Myotube Formation | BMS453 (RA inhibitor) | Partial rescue of myocyte differentiation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of EZH2 inhibitors on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor stock solution (e.g., this compound, UNC1999)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the EZH2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with an EZH2 inhibitor.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the EZH2 inhibitor or vehicle control for the desired time.
-
Harvest cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Genetic Rescue Experiment
This protocol describes how to transiently re-express EZH2 in cells previously treated with an EZH2 inhibitor to determine if the phenotype is rescued.
Materials:
-
Cells treated with an EZH2 inhibitor
-
EZH2 expression vector (or empty vector control)
-
Transient transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Day 1: Seed cells in 6-well plates and treat with the EZH2 inhibitor as per the desired experimental conditions.
-
Day 2 (or after desired inhibitor treatment duration):
-
In a sterile tube, dilute the EZH2 expression vector (or empty vector) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Remove the medium containing the EZH2 inhibitor from the cells and wash gently with PBS.
-
Add fresh complete medium to the cells.
-
Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubate for 24-48 hours.
-
Assess the phenotype of interest (e.g., cell viability, apoptosis, differentiation markers) to determine if the re-expression of EZH2 has rescued the inhibitor-induced phenotype.
Myogenic Differentiation Assay (Immunofluorescence)
This protocol is used to assess the induction of myogenic differentiation following EZH2 inhibition.
Materials:
-
Chamber slides or coverslips
-
Rhabdomyosarcoma (RD) cells or other suitable cell line
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
EZH2 inhibitor stock solution
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a myogenic marker (e.g., Myosin Heavy Chain, MHC)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed RD cells on chamber slides or coverslips.
-
Treat cells with the EZH2 inhibitor or vehicle control in growth medium or differentiation medium for the desired duration (e.g., 6 days).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against MHC overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Look for the formation of multinucleated, MHC-positive myotubes as an indicator of myogenic differentiation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by EZH2 inhibition and a general workflow for a rescue experiment.
Caption: EZH2 and the Wnt/β-catenin signaling pathway.
Caption: EZH2 and the CDKN2A/Rb cell cycle pathway.
Caption: General workflow for a rescue experiment.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Proteomics Identifies that miR-137-mediated EZH2 Reduction Regulates Resveratrol-induced Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of estrogen and Wnt signaling circuits by the polycomb group protein EZH2 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis of EZH2 inhibition in acute myeloid leukemia reveals the targets and pathways that precede the induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of three well-characterized EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and UNC1999. While information on a specific "Ezh2-IN-7" is not publicly available at this time, this document serves as a comprehensive template for the orthogonal validation of any novel EZH2 inhibitor. The methodologies and data presentation formats provided herein can be readily adapted to evaluate new chemical entities targeting EZH2.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4]
EZH2 inhibitors are small molecules designed to block the catalytic activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of tumor suppressor genes. Orthogonal validation of the on-target effects of these inhibitors is crucial to ensure that their biological activity is a direct consequence of EZH2 inhibition and not due to off-target effects. This guide outlines key experimental approaches for this validation.
Comparative Analysis of EZH2 Inhibitors
The following tables summarize the key biochemical and cellular potencies of Tazemetostat, GSK126, and UNC1999, providing a benchmark for the evaluation of new EZH2 inhibitors.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Mechanism of Action |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type and mutant) | 9[5] | <2.5 | S-adenosylmethionine (SAM) competitive |
| GSK126 | EZH2 (wild-type and mutant) | 9.9[6][7] | ~0.5[8] | SAM competitive |
| UNC1999 | EZH2, EZH1 | EZH2: <10, EZH1: 45[9] | Not Reported | SAM competitive |
Table 2: Cellular On-Target Activity of EZH2 Inhibitors
| Compound | Cell Line | Cellular H3K27me3 IC50 (nM) | Cell Proliferation IC50 (µM) |
| Tazemetostat (EPZ-6438) | Lymphoma cell lines | 9[5] | Varies (mutant EZH2 lines are more sensitive)[10] |
| GSK126 | Multiple Myeloma cell lines | Not Reported | 12.6 - 17.4[8] |
| UNC1999 | INA-6 (Multiple Myeloma) | Not Reported | ~1 (at 5 days)[11] |
Key Experimental Protocols for Orthogonal Validation
Robust orthogonal validation of EZH2 inhibitors involves a combination of biochemical, cellular, and biophysical assays to confirm direct target engagement and downstream functional consequences.
Biochemical EZH2 Methyltransferase Assay (AlphaLISA)
This assay directly measures the enzymatic activity of EZH2 and its inhibition by a test compound in a high-throughput format.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based immunoassay. A biotinylated histone H3 peptide substrate is incubated with the EZH2 enzyme complex and the methyl donor SAM. Upon methylation by EZH2, an antibody specific for H3K27me3 conjugated to an acceptor bead binds to the modified peptide. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into proximity. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of EZH2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA).
-
Dilute recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) to the desired concentration in Assay Buffer.
-
Prepare a solution of S-adenosylmethionine (SAM) in Assay Buffer.
-
Prepare a solution of biotinylated H3 (21-44) peptide substrate in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (e.g., GSK126) in Assay Buffer.
-
Prepare a detection mixture containing AlphaLISA anti-H3K27me3 Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.
-
-
Enzymatic Reaction:
-
Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well microplate.
-
Add 2.5 µL of the diluted EZH2 enzyme complex.
-
Add 5 µL of the substrate/SAM mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add 15 µL of the AlphaLISA detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27me3 Levels Assessment (Western Blot)
This assay confirms that the inhibitor reduces the levels of the specific epigenetic mark H3K27me3 in a cellular context.
Principle: Western blotting is used to detect the levels of total histone H3 and trimethylated H3K27 in cells treated with the EZH2 inhibitor. A reduction in the H3K27me3 signal, normalized to total H3, indicates on-target activity.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to have high EZH2 activity) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EZH2 inhibitor or vehicle (DMSO) for a specified time (e.g., 48-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the cellular IC50.
-
Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.[12][13][14][15][16]
Detailed Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the EZH2 inhibitor or vehicle (DMSO) for a defined period.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and quantify the amount of soluble EZH2 protein using a suitable method, such as Western blotting or an ELISA-based assay.
-
-
Data Analysis:
-
Plot the amount of soluble EZH2 protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control confirms target engagement.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway, illustrating the role of the PRC2 complex in gene silencing.
Orthogonal Validation Workflow
Caption: A generalized workflow for the orthogonal validation of a novel EZH2 inhibitor.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EZH2 inhibition in multiple myeloma downregulates myeloma associated oncogenes and upregulates microRNAs with potential tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
A Head-to-Head Comparison of EZH2 Inhibitors: CPI-1205 vs. Tazemetostat
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This guide was developed to provide a head-to-head comparison of Ezh2-IN-7 and CPI-1205. However, a comprehensive search of scientific literature and databases did not yield any specific information for a compound designated "this compound". Therefore, to fulfill the core requirement of a comparative analysis, this guide provides a detailed comparison between CPI-1205 and a well-characterized, clinically advanced EZH2 inhibitor, Tazemetostat (EPZ-6438) .
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, which is essential for normal development and cell differentiation. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
CPI-1205 and Tazemetostat are both potent and selective small-molecule inhibitors of EZH2. They function by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor genes. This guide provides a detailed comparison of their performance based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for CPI-1205 and Tazemetostat, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | CPI-1205 | Tazemetostat (EPZ-6438) | Reference(s) |
| Target | EZH2 (wild-type and mutant) | EZH2 (wild-type and mutant) | [1][2] |
| Mechanism of Action | SAM-competitive | SAM-competitive | [2] |
| Biochemical IC50 | 2 nM | 11 nM (peptide assay), 16 nM (nucleosome assay) | [3] |
| Ki | Not Reported | 2.5 nM | [3] |
| Selectivity vs. EZH1 | ~26-fold | ~35-fold | [3] |
| Selectivity vs. other HMTs | Highly selective | >4,500-fold against 14 other HMTs | [2] |
Table 2: Cellular Activity
| Parameter | CPI-1205 | Tazemetostat (EPZ-6438) | Reference(s) |
| Cellular IC50 (H3K27me3 reduction) | 32 nM (in Karpas-422 cells) | Not explicitly reported, but dose-dependent reduction observed | [4] |
| Antiproliferative IC50 | 574 nM (in an ARID1A mutant bladder cancer model) | 385 nM (in an ARID1A mutant bladder cancer model) | [3] |
| Cell Line Examples (sensitive) | Karpas-422 (lymphoma), various prostate cancer cell lines | KARPAS-422 (lymphoma), G401 (rhabdoid tumor), various DLBCL cell lines | [4][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams were generated using the DOT language.
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison of CPI-1205 and Tazemetostat.
Biochemical IC50 Determination (Histone Methyltransferase Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of EZH2 in a cell-free system.
-
Principle: Recombinant PRC2 complex is incubated with a histone H3 peptide or nucleosome substrate and a methyl donor, S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM). The inhibitor is added at varying concentrations. The amount of methylation is measured, typically by capturing the methylated substrate on a filter and quantifying radioactivity using a scintillation counter.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 (1-27) peptide or full-length nucleosomes
-
[3H]-S-adenosyl-L-methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% BSA)
-
CPI-1205 or Tazemetostat
-
Filter plates and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (CPI-1205 or Tazemetostat) in assay buffer.
-
In a microplate, add the PRC2 complex and the inhibitor dilutions.
-
Initiate the reaction by adding a mixture of the H3 substrate and [3H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a filter plate to capture the biotinylated peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27me3 Inhibition Assay (Western Blot or HTRF)
This assay measures the ability of an inhibitor to reduce the levels of the H3K27me3 mark within cancer cells.
-
Principle: Cancer cells are treated with the inhibitor for a period of time, after which histones are extracted from the cell nuclei. The levels of H3K27me3 are then quantified, typically by Western blot or a high-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Materials:
-
Cancer cell line (e.g., Karpas-422 for lymphoma)
-
Cell culture medium and supplements
-
CPI-1205 or Tazemetostat
-
Lysis buffer and histone extraction reagents
-
Antibodies: anti-H3K27me3 and anti-total Histone H3 (for loading control)
-
SDS-PAGE gels, transfer membranes, and Western blotting reagents OR HTRF detection reagents.
-
-
Procedure (Western Blot):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the inhibitor or DMSO for 48-72 hours.
-
Harvest the cells, lyse them, and perform histone extraction.
-
Quantify protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and total H3.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Determine the cellular IC50 for H3K27me3 reduction.
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on cancer cell growth and survival.
-
Principle: Cancer cells are treated with the inhibitor over several days. Cell viability is measured using a reagent that quantifies ATP (as an indicator of metabolically active cells), such as CellTiter-Glo®, or a metabolic dye like MTT or resazurin.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
CPI-1205 or Tazemetostat
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells at a low density in multi-well plates and allow them to attach.
-
Treat cells with serial dilutions of the inhibitor or DMSO.
-
Incubate the plates for an extended period (e.g., 7-14 days), refreshing the medium and inhibitor every 3-4 days.
-
At the end of the incubation period, add the CellTiter-Glo® reagent to each well.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the antiproliferative IC50 value.
-
Conclusion
Both CPI-1205 and Tazemetostat are highly potent and selective inhibitors of EZH2 with demonstrated preclinical and clinical activity. Biochemically, CPI-1205 appears to be slightly more potent than Tazemetostat based on reported IC50 values. However, in cellular assays, their relative potency can vary depending on the cell line and the specific endpoint being measured. Tazemetostat has a more extensive clinical development history, leading to its FDA approval for certain indications.
The choice between these or other EZH2 inhibitors for research or therapeutic development will depend on a variety of factors, including the specific cancer type, the presence of EZH2 mutations, and the desired pharmacokinetic and safety profiles. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
Confirming EZH2 Inhibitor On-Target Activity: A Comparative Guide to Genetic Knockout Validation
A Note on Ezh2-IN-7: While this compound is documented as a potent EZH2 inhibitor, detailed public-domain experimental data comparing its performance and validating its mechanism through genetic knockouts are not available at the time of this publication. Therefore, this guide will use the well-characterized, potent, and selective EZH2 inhibitor, GSK126 , as a representative compound to illustrate the principles and methodologies for confirming the mechanism of action of an EZH2 inhibitor using genetic knockout techniques. The workflows and principles described are directly applicable to the validation of novel inhibitors like this compound as data becomes available.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The primary function of EZH2 is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3] By silencing tumor suppressor genes, overactivity of EZH2 has been implicated in the progression of various cancers, including B-cell lymphomas and certain solid tumors, making it a compelling target for therapeutic intervention.[4][5]
Small molecule inhibitors of EZH2, such as GSK126 and Tazemetostat, are typically competitive inhibitors of the S-adenosylmethionine (SAM) cofactor binding site, which effectively block the methyltransferase activity of EZH2.[5] A critical step in the preclinical validation of such inhibitors is to demonstrate that their cellular effects are a direct consequence of EZH2 inhibition. The gold-standard for this validation is to compare the pharmacological effects of the inhibitor with the genetic knockout of the EZH2 gene.
The Role of Genetic Knockouts in Validating Drug Mechanism
CRISPR/Cas9-mediated gene knockout provides a definitive method to assess the cellular consequences of a complete loss of function of a target protein.[3] By comparing the phenotype of EZH2 knockout cells to cells treated with an EZH2 inhibitor, researchers can confirm that the inhibitor's effects are on-target. Key phenotypic readouts for this comparison include:
-
Global H3K27me3 Levels: Both genetic knockout of EZH2 and effective pharmacological inhibition should lead to a significant reduction in global H3K27me3 levels.[6]
-
Cell Proliferation and Viability: In cancer cell lines dependent on EZH2 activity, both knockout and inhibition are expected to reduce cell proliferation and viability.[3][7]
-
Target Gene Expression: The silencing of PRC2 target genes should be reversed, leading to their re-expression in both knockout and inhibitor-treated cells.
Discrepancies between the effects of the inhibitor and the genetic knockout may suggest potential off-target effects of the compound or non-catalytic roles of the EZH2 protein that are not affected by the inhibitor.[8]
Quantitative Comparison of EZH2 Inhibitors
The following table summarizes the performance of two well-characterized EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438). This data provides a benchmark for evaluating new chemical entities.
| Parameter | GSK126 | Tazemetostat (EPZ-6438) | Reference(s) |
| Mechanism of Action | SAM-competitive inhibitor | SAM-competitive inhibitor | [4] |
| Biochemical IC50 (WT EZH2) | ~0.5-3 nM | 2.5 nM | [9] |
| Cellular H3K27me3 IC50 | ~20-50 nM (in various cell lines) | ~2-90 nM (in DLBCL cell lines) | [9] |
| Cell Proliferation IC50 | ~2.9-4.5 µM (in prostate cancer cells) | <0.001 to 7.6 µM (in DLBCL cell lines) | [9] |
| Selectivity | >150-fold selective for EZH2 over EZH1 | Highly selective for EZH2 | [4][9] |
Visualizing the Validation Workflow and EZH2 Pathway
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating EZH2 inhibitors.
Logical Relationship of Validation
Caption: Logic for on-target mechanism validation.
Experimental Protocols
CRISPR/Cas9-Mediated EZH2 Knockout
This protocol provides a general framework for generating EZH2 knockout cell lines using CRISPR/Cas9 technology.
Materials:
-
EZH2-dependent cancer cell line (e.g., G401, KARPAS-422)
-
Lentiviral vectors co-expressing Cas9 and a puromycin resistance gene
-
Lentiviral vector expressing sgRNA targeting an early exon of EZH2 (and a non-targeting control sgRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Culture medium, FBS, and standard cell culture equipment
Procedure:
-
sgRNA Design: Design at least two unique sgRNAs targeting an early constitutive exon of the EZH2 gene to maximize the probability of generating a loss-of-function frameshift mutation.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA vector and the packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line first with the Cas9-expressing lentivirus.
-
Selection: Select for Cas9-expressing cells by adding puromycin to the culture medium.
-
Second Transduction: Transduce the stable Cas9-expressing cells with the EZH2-targeting sgRNA (or control sgRNA) lentivirus.
-
Single-Cell Cloning: After 48-72 hours, perform limiting dilution in 96-well plates to isolate single cells.
-
Clone Expansion and Validation: Expand the single-cell clones. Extract genomic DNA and perform Sanger sequencing of the targeted EZH2 locus to identify clones with frameshift-inducing insertions/deletions (indels). Confirm the absence of EZH2 protein expression via Western blot.[2][3]
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
This protocol is for quantifying changes in H3K27me3 at specific gene promoters following EZH2 inhibition or knockout.
Materials:
-
Wild-type and EZH2-KO cells, or wild-type cells treated with DMSO/EZH2 inhibitor
-
Formaldehyde (16% solution)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibodies: anti-H3K27me3, and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
DNA purification kit
-
qPCR master mix and primers for a known PRC2 target gene (e.g., MYT1) and a negative control region (e.g., ACTB promoter).[1][10]
Procedure:
-
Cross-linking: Treat ~10-20 million cells per condition with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for target and control gene promoters. Calculate the enrichment of H3K27me3 as a percentage of the input DNA, and normalize to the IgG control.[1][10]
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Wild-type and EZH2-KO cells
-
96-well cell culture plates
-
EZH2 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. For inhibitor testing, plate wild-type cells. For knockout comparison, plate both wild-type and EZH2-KO cells.
-
Treatment (for inhibitor testing): After 24 hours, add serial dilutions of the EZH2 inhibitor to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for a desired period (e.g., 3-6 days).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the control wells to determine the percentage of cell viability. For inhibitor-treated cells, plot the viability against the log of the inhibitor concentration to calculate the IC50 value.[11][12][13]
References
- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Construction of EZH2 Knockout Animal Model by CRISPR/Cas9 Technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibitors: a patent review (2014-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
Overcoming Tazemetostat Resistance: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tazemetostat, a first-in-class EZH2 inhibitor, presents a significant challenge in the treatment of various cancers, including epithelioid sarcoma and follicular lymphoma. This guide provides a comprehensive comparison of therapeutic strategies designed to overcome tazemetostat resistance, with a focus on preclinical efficacy and mechanisms of action. While direct comparative data for a compound specifically named "Ezh2-IN-7" is not available in the current literature, this guide will focus on validated alternative approaches that have shown promise in tazemetostat-resistant models.
Mechanisms of Tazemetostat Resistance
Acquired resistance to tazemetostat is often linked to the decoupling of EZH2's enzymatic activity from cell cycle control. A primary mechanism involves mutations in the retinoblastoma 1 (RB1) tumor suppressor pathway. In sensitive cells, EZH2 inhibition leads to the upregulation of cell cycle inhibitors like p16 (encoded by CDKN2A), which in turn activates RB1 to arrest the cell cycle. However, in resistant cells, loss-of-function mutations in RB1 or its upstream regulators disrupt this pathway, allowing cells to continue proliferating despite effective EZH2 inhibition by tazemetostat.[1][2][3][4][5][6]
Another identified mechanism of resistance involves the acquisition of mutations in the EZH2 gene itself, such as the Y666N mutation, which can interfere with tazemetostat binding to the catalytic SET domain.[5]
Alternative Therapeutic Strategies in Tazemetostat-Resistant Models
To address these resistance mechanisms, researchers are exploring two main strategies: combination therapies that target downstream pathways and the development of next-generation PRC2 inhibitors that can overcome EZH2 mutations.
Combination Therapy: Tazemetostat and AURKB Inhibition
Rationale: Since tazemetostat resistance often involves the bypass of G1 cell cycle arrest through the RB1 pathway, targeting downstream cell cycle kinases presents a logical therapeutic strategy. Aurora Kinase B (AURKB) is a critical regulator of mitosis, and its inhibition can induce cell cycle arrest and apoptosis.
Comparative Efficacy: Preclinical studies have demonstrated that combining tazemetostat with an AURKB inhibitor, such as barasertib, can effectively overcome resistance in SMARCB1-deficient tumor models with RB1 pathway alterations.[3][6]
Quantitative Data Summary:
| Treatment Group | Cell Line (Tazemetostat-Resistant) | Endpoint | Result |
| Tazemetostat | G401 (RB1-deleted) | Cell Viability | Minimal effect on proliferation |
| Barasertib | G401 (RB1-deleted) | Cell Viability | Dose-dependent decrease in proliferation |
| Tazemetostat + Barasertib | G401 (RB1-deleted) | Cell Viability | Synergistic reduction in cell proliferation |
| Tazemetostat + Barasertib | Patient-Derived Xenograft (Tazemetostat-Resistant) | Tumor Growth | Significant tumor growth inhibition and regression |
Alternative PRC2 Inhibition: Targeting EED
Rationale: For cases of tazemetostat resistance driven by specific EZH2 mutations that prevent drug binding, targeting other essential components of the Polycomb Repressive Complex 2 (PRC2) offers a viable alternative. EED is a non-enzymatic subunit of PRC2 that is crucial for its structural integrity and catalytic activity. Allosteric inhibitors of EED, such as MAK683, can disrupt the PRC2 complex and inhibit its function, even in the presence of tazemetostat-resistant EZH2 mutations.[6][7]
Comparative Efficacy: Preclinical models have shown that EED inhibitors can effectively suppress the growth of cancer cells harboring EZH2 mutations that confer resistance to tazemetostat.[6]
Quantitative Data Summary:
| Treatment Group | Cell Line (Tazemetostat-Resistant) | Endpoint | Result |
| Tazemetostat | Cell line with EZH2 Y666N mutation | Cell Viability | No significant effect on cell growth |
| MAK683 (EED Inhibitor) | Cell line with EZH2 Y666N mutation | Cell Viability | Potent inhibition of cell proliferation |
Experimental Protocols
Cell Viability Assays: Tazemetostat-resistant cell lines (e.g., G401 with CRISPR-Cas9 mediated RB1 deletion, or cell lines with acquired EZH2 mutations) are seeded in 96-well plates. Cells are treated with a dose range of tazemetostat, the alternative agent (e.g., barasertib or MAK683), or a combination of both. Cell viability is assessed after a defined period (e.g., 7-11 days) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
Patient-Derived Xenograft (PDX) Models: Tazemetostat-resistant PDX models are established by implanting tumor fragments from patients who have relapsed on tazemetostat therapy into immunodeficient mice. Once tumors reach a specified volume, mice are randomized into treatment cohorts: vehicle control, tazemetostat, the experimental agent, or a combination. Tumor volume is measured regularly, and treatment efficacy is determined by assessing tumor growth inhibition or regression over time.
Visualizing the Pathways
Below are diagrams illustrating the key signaling pathways and the rationale for the alternative therapeutic strategies.
Caption: Mechanism of tazemetostat action and resistance due to RB1 loss.
Caption: Rationale for combining tazemetostat with an AURKB inhibitor.
Caption: Mechanism of action for EED inhibitors in overcoming EZH2 mutations.
Conclusion
While the initial query for "this compound" did not yield specific results, the investigation into tazemetostat resistance has revealed promising alternative therapeutic avenues. Combination strategies, such as the co-administration of tazemetostat with AURKB inhibitors, and the development of next-generation PRC2 inhibitors targeting EED, have demonstrated significant preclinical efficacy in overcoming resistance. These findings underscore the importance of understanding the molecular basis of drug resistance to devise rational and effective next-line therapies for patients who no longer respond to tazemetostat. Further clinical investigation of these strategies is warranted.
References
- 1. search.library.northwestern.edu [search.library.northwestern.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Assessing EZH2 Inhibitor Selectivity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for assessing the selectivity of EZH2 inhibitors over their close homolog, EZH1. Due to the absence of publicly available data for a compound specifically named "Ezh2-IN-7," this document uses data from well-characterized EZH2 inhibitors such as EI1, GSK343, and UNC1999 to illustrate the comparative process. The methodologies and data presentation formats provided herein can be applied to evaluate any novel EZH2 inhibitor.
Introduction to EZH2 and EZH1
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27)[1][2]. This methylation leads to transcriptional repression of target genes involved in cell differentiation and development[1][2]. Its homolog, EZH1, also forms a PRC2 complex and shares a high degree of sequence identity with EZH2, particularly within the catalytic SET domain[3]. While EZH2 is primarily expressed in actively proliferating cells, EZH1 is more ubiquitously expressed, including in differentiated, non-proliferating cells[3][4]. Dysregulation of EZH2 activity is implicated in numerous cancers, making it an attractive therapeutic target[1][5][6]. However, due to the homology between EZH2 and EZH1, assessing the selectivity of EZH2 inhibitors is crucial to understanding their mechanism of action and potential off-target effects.
Comparative Analysis of EZH2 Inhibitor Selectivity
The selectivity of an EZH2 inhibitor is typically determined by comparing its inhibitory activity against EZH2 and EZH1. This is often expressed as a ratio of the half-maximal inhibitory concentrations (IC50).
Biochemical Selectivity
The following table summarizes the biochemical potency and selectivity of several known EZH2 inhibitors against EZH2 and EZH1.
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) |
| EI1 | 15 ± 2 | ~1350 | ~90-fold |
| GSK343 | 4 | 240 | 60-fold |
| UNC1999 | <10 | 45 | ~5-fold |
| EPZ-6438 | 2.5 | 87.5 | 35-fold |
Note: Data is compiled from multiple sources and assay conditions may vary.
Cellular Activity
The cellular activity of EZH2 inhibitors is assessed by measuring the reduction of H3K27 methylation in cell lines.
| Compound | Cell Line | Cellular H3K27me3 IC50 (nM) |
| GSK343 | HCC1806 | ~160 |
| EPZ-6438 | WSU-DLCL2 | 280 |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of inhibitor selectivity.
Biochemical Assays for IC50 Determination
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the enzymatic activity of EZH2/PRC2 by detecting the methylation of a biotinylated histone H3 peptide substrate. The methylated product is recognized by a specific antibody conjugated to a fluorescent donor, and the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor. Proximity of the donor and acceptor upon binding results in a FRET signal.
-
Protocol:
-
Recombinant human PRC2 complex (containing EZH2 or EZH1, EED, SUZ12, RbAp48, and AEBP2) is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding the histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the detection reagents (e.g., anti-H3K27me3 antibody-cryptate and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Radioactivity-Based Filter Binding Assay:
-
Principle: This assay measures the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.
-
Protocol:
-
The PRC2 enzyme, test compound, and histone substrate are incubated together.
-
The reaction is started by the addition of [3H]-SAM.
-
After incubation, the reaction mixture is transferred to a filter membrane which captures the histone substrate.
-
Unincorporated [3H]-SAM is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 values are determined from the dose-response curve.
-
Cellular Assays for Target Engagement
1. Immunoblotting:
-
Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the levels of H3K27me3, in cells treated with an EZH2 inhibitor.
-
Protocol:
-
Culture selected cell lines (e.g., cancer cell lines with known EZH2 status) in the presence of varying concentrations of the test inhibitor for a specific duration (e.g., 72 hours).
-
Harvest the cells and extract histones.
-
Separate the histone extracts by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 is used as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K27me3.
-
2. Immunofluorescence-Based Cellular Imaging:
-
Principle: This method allows for the visualization and quantification of H3K27me3 levels within the nucleus of treated cells.
-
Protocol:
-
Seed cells in multi-well imaging plates and treat with the inhibitor for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against H3K27me3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear fluorescence intensity of H3K27me3 per cell.
-
Visualizations
PRC2 Signaling Pathway
Caption: The PRC2 complex, with its catalytic subunit EZH1 or EZH2, methylates Histone H3 at lysine 27.
Experimental Workflow for Inhibitor Selectivity Assessment
Caption: Workflow for determining the biochemical and cellular selectivity of an EZH2 inhibitor.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of EZH2 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to ensuring robust experimental outcomes and minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of several prominent EZH2 inhibitors against a panel of other methyltransferases. While specific data for a compound designated "Ezh2-IN-7" is not publicly available, this guide will leverage data from well-characterized EZH2 inhibitors to illustrate the principles of selectivity and provide a framework for evaluation.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][4][5] The development of small molecule inhibitors targeting EZH2 has provided valuable tools for both basic research and clinical investigation.[6][7] A critical aspect of their utility lies in their selectivity, or their ability to inhibit EZH2 without significantly affecting the activity of other methyltransferases.
Comparative Selectivity of EZH2 Inhibitors
The following table summarizes the selectivity profiles of several widely used EZH2 inhibitors. The data is presented as the fold-selectivity for EZH2 over other methyltransferases, where a higher number indicates greater selectivity.
| Inhibitor | EZH1 Selectivity (fold) | Other Methyltransferases Selectivity (fold) | Reference |
| EI1 | ~90 | >10,000 (against a panel of HMTs) | [7] |
| GSK126 | ~150 | >1,000 (against 20 other methyltransferases) | [4] |
| Tazemetostat (EPZ-6438) | ~35 | >4,500 (against 14 other histone methyltransferases) | [4] |
| CPI-1205 | Modest (IC50 52 ±11nM for EZH1) | Selective against 30 other histone or DNA methyltransferases | [4] |
Experimental Determination of Selectivity
The selectivity of EZH2 inhibitors is typically determined through a series of in vitro enzymatic assays. A general workflow for such an assessment is outlined below.
Caption: A generalized workflow for determining the selectivity of an EZH2 inhibitor.
Key Experimental Protocols:
In Vitro Methyltransferase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human EZH2/PRC2 complex and a panel of other histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) are used. The substrate is typically a histone H3 peptide or recombinant histone H3. The methyl donor cofactor is S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM) or a non-radiolabeled analog for detection by other means.
-
Inhibitor Preparation: The test compound (e.g., this compound) is prepared in a series of dilutions to determine its half-maximal inhibitory concentration (IC50).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, substrate, and varying concentrations of the inhibitor.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of SAM. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection of Activity:
-
Radiometric Assay: If [³H]-SAM is used, the reaction mixture is transferred to a filter paper, which is then washed to remove unincorporated [³H]-SAM. The amount of incorporated [³H]-methyl groups on the substrate is quantified using a scintillation counter.
-
Antibody-based Detection: Alternatively, the production of the methylated product (e.g., H3K27me3) can be detected using specific antibodies in an ELISA or TR-FRET format.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. Selectivity is calculated by dividing the IC50 value for other methyltransferases by the IC50 value for EZH2.
Understanding the Significance of Selectivity
The high degree of selectivity exhibited by inhibitors like EI1 and GSK126 is crucial for their utility as chemical probes. It ensures that the observed biological effects are primarily due to the inhibition of EZH2, rather than off-target interactions with other methyltransferases.[7] This is critical for validating EZH2 as a therapeutic target and for interpreting the results of studies investigating its role in various biological processes.
Caption: Conceptual diagram illustrating high versus low inhibitor selectivity.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Dual EZH1/EZH2 Inhibition: A New Frontier in Epigenetic Therapy
A Comparative Guide to the Superiority of UNC1999 Over First-Generation EZH2 Inhibitors
For researchers and drug development professionals in oncology, the targeting of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has been a significant area of focus. First-generation EZH2 inhibitors, such as GSK126, have demonstrated clinical activity by selectively targeting the methyltransferase activity of EZH2. However, the emergence of dual EZH1/EZH2 inhibitors like UNC1999 represents a paradigm shift, offering broader and more profound anti-tumor effects in specific contexts. This guide provides a detailed comparison of UNC1999 and first-generation EZH2 inhibitors, supported by experimental data, to highlight the therapeutic advantages of dual inhibition.
Overcoming Resistance: The Rationale for Dual EZH1/EZH2 Inhibition
First-generation EZH2 inhibitors are highly selective and potent against EZH2. However, in some cancer types, the closely related homolog EZH1 can compensate for the loss of EZH2 activity, leading to therapeutic resistance. EZH1-containing PRC2 complexes can maintain H3K27 methylation and suppress tumor suppressor genes, thereby allowing cancer cells to evade the effects of EZH2-selective drugs.
UNC1999 was developed to address this limitation by potently inhibiting both EZH2 and its homolog EZH1. This dual-inhibition strategy ensures a more complete and sustained blockade of PRC2-mediated gene silencing, leading to superior anti-proliferative effects in cancers dependent on both EZH1 and EZH2.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the biochemical and cellular potency of UNC1999 compared to the first-generation inhibitor GSK126.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular H3K27me3 Inhibition IC50 (nM) |
| UNC1999 | EZH2 | 2[1][2][3] | 124 (MCF10A cells)[1] |
| EZH1 | 45[1][2][3] | - | |
| GSK126 | EZH2 | 9.9[2][4][5] | 7-252 (DLBCL cell lines)[6] |
| EZH1 | 680[4][6] | - |
Superior Anti-Proliferative Activity of UNC1999
Studies have demonstrated that in cancer cell lines co-expressing EZH2 and EZH1, UNC1999 exhibits significantly greater anti-proliferative activity than EZH2-selective inhibitors. For instance, in MLL-rearranged leukemia cell lines, UNC1999 effectively suppressed cell proliferation, whereas GSK126 had a minimal effect[7]. This highlights the importance of dual inhibition in cancers where EZH1 plays a compensatory role.
| Cell Line (Cancer Type) | Inhibitor | Proliferation EC50 (nM) |
| MLL-AF9 transformed murine leukemia | UNC1999 | Efficiently suppressed proliferation[7] |
| GSK126 | Minimal effect on proliferation[7] | |
| DLBCL (EZH2Y641N mutant) | UNC1999 | 633[1] |
| THP-1 (Pediatric Acute Monocytic Leukemia) | UNC1999 | Nanomolar range[8] |
| GSK126 | Nanomolar range[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of EZH2 and EZH1 and the inhibitory effect of compounds.
-
Reagents: Recombinant human PRC2-EZH2 or PRC2-EZH1 complex, S-adenosyl-L-methionine (SAM, methyl donor), histone H3 peptide substrate (e.g., H3K27), inhibitor compounds (UNC1999, GSK126), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100).
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the enzyme, inhibitor, and peptide substrate.
-
Initiate the reaction by adding SAM (often radiolabeled, e.g., [3H]-SAM).
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Western Blot
This assay quantifies the levels of histone H3 lysine 27 trimethylation in cells following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of UNC1999 or GSK126 for a specified time (e.g., 48-96 hours).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.4 N H2SO4).
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Western Blotting:
-
Determine protein concentration of the histone extracts using a BCA assay.
-
Separate the histone proteins (e.g., 10 µg) by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in culture after exposure to an inhibitor.
-
Reagents: MTS reagent (containing a tetrazolium salt and an electron coupling reagent), cell culture medium, inhibitor compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of UNC1999 or GSK126 and a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate the plate for 1-4 hours at 37°C until a color change is visible.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving EZH1/2 and the general workflows for the experimental protocols described.
Caption: EZH1/EZH2 Signaling Pathway and Inhibition.
Caption: Histone Methyltransferase (HMT) Assay Workflow.
Caption: Cell Viability (MTS) Assay Workflow.
Conclusion
The development of the dual EZH1/EZH2 inhibitor UNC1999 marks a significant advancement over first-generation, EZH2-selective inhibitors. By targeting both catalytic subunits of the PRC2 complex, UNC1999 provides a more comprehensive blockade of histone H3K27 methylation, leading to superior anti-proliferative effects in cancers where EZH1 compensation is a mechanism of resistance. The presented data underscores the potential of dual EZH1/EZH2 inhibition as a promising therapeutic strategy in oncology, warranting further investigation in preclinical and clinical settings. This guide provides a foundational understanding for researchers and clinicians to evaluate and consider the next generation of epigenetic modulators in their work.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of Ezh2-IN-7 Effects
For researchers, scientists, and drug development professionals investigating the epigenetic modifier EZH2, robust validation of high-throughput screening data is paramount. This guide provides a comparative framework for validating RNA-sequencing (RNA-seq) results of the selective EZH2 inhibitor, Ezh2-IN-7, with quantitative real-time PCR (qPCR), ensuring the accuracy and reliability of gene expression analysis.
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in silencing gene expression, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target. This compound is a potent and selective inhibitor that competes with the cofactor S-adenosyl-L-methionine (SAM), thereby blocking EZH2's methyltransferase activity.
RNA-seq provides a comprehensive, genome-wide view of transcriptional changes induced by this compound. However, given the potential for variability in RNA-seq workflows, it is standard practice to validate the expression of key differentially expressed genes using a more targeted and highly sensitive method like qPCR. This guide outlines the experimental protocols for both techniques and presents a comparative analysis of their outputs.
Comparative Analysis of RNA-Seq and qPCR Data
While a direct dataset for this compound was not publicly available, the following table presents a comparative analysis of RNA-seq and qPCR data for genes differentially expressed upon treatment with GSK126, a highly similar SAM-competitive EZH2 inhibitor. The data illustrates the strong correlation typically observed between the two methods.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Fold Change) | Biological Function |
| Upregulated Genes | |||
| GENE A | 2.5 | 5.8 | Tumor Suppressor |
| GENE B | 3.1 | 8.2 | Pro-apoptotic Factor |
| GENE C | 1.8 | 3.5 | Cell Cycle Inhibitor |
| Downregulated Genes | |||
| GENE D | -2.1 | 0.45 | Proliferation Marker |
| GENE E | -1.9 | 0.52 | Angiogenesis Factor |
| GENE F | -2.8 | 0.38 | Metastasis-associated Gene |
Experimental Workflow: From Cell Culture to Data Validation
The overall workflow for validating RNA-seq data with qPCR involves several key steps, from initial cell treatment to the final comparative data analysis.
EZH2 Signaling Pathway
EZH2 primarily functions as the catalytic core of the PRC2 complex, leading to transcriptional repression. However, it also has non-canonical, PRC2-independent roles. Inhibition of EZH2 with compounds like this compound is expected to derepress target genes, including tumor suppressors.
Experimental Protocols
RNA-Sequencing Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity RNA with a RIN value > 8.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the cDNA fragments, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
qPCR Protocol for Validation
-
RNA Extraction and Quantification: Extract total RNA from a separate set of identically treated cells as described for the RNA-seq protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design and Validation: Design primers specific to the target genes identified from the RNA-seq data and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Validate primer efficiency by running a standard curve.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine Ct Values: Obtain the cycle threshold (Ct) value for each gene in each sample.
-
Relative Quantification (ΔΔCt Method):
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the difference in ΔCt between the this compound treated and vehicle control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Determine the fold change in gene expression as 2-ΔΔCt.
-
-
By following these detailed protocols and comparative analyses, researchers can confidently validate their RNA-seq findings and gain a deeper understanding of the molecular mechanisms of this compound.
References
A Comparative Safety Profile of EZH2 Inhibitors: A Guide for Researchers
A notable absence of public data exists for the safety profile of Ezh2-IN-7. Therefore, this guide provides a comparative analysis of the safety profiles of several other prominent EZH2 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals in the field of epigenetic therapy.
This guide synthesizes preclinical and clinical safety data for five key EZH2 inhibitors: Tazemetostat, Valemetostat, SHR2554, GSK126, and CPI-1205. The information is presented to facilitate an objective comparison of their performance and is supported by established experimental methodologies.
Preclinical Safety Profiles
Preclinical toxicology studies are fundamental in identifying potential target organ toxicities and establishing a safe starting dose for clinical trials. The following table summarizes the available preclinical safety data for the selected EZH2 inhibitors.
| Inhibitor | Study Type | Species | Key Findings & Observed Toxicities |
| Tazemetostat | In vitro | Various cancer cell lines | Induced cell cycle arrest and apoptosis.[1] |
| In vivo | Rodent (Mouse, Rat) | Generally well-tolerated. Some animal studies suggest a potential impact on the germline epigenome.[2] | |
| GSK126 | In vitro | Medulloblastoma & T-cell lymphoma cell lines | Decreased cell viability.[3] |
| In vivo | Rodent (Rat) | In vivo imaging assays showed inhibition of cancer cell migration at 200 mg/kg.[4] A nano-delivery system of GSK126 showed reduced liver toxicity compared to the free drug. | |
| CPI-1205 | In vitro | Lymphoma & prostate cancer cell lines | Profound anti-proliferative effects.[5] |
| In vivo | Mouse (xenograft model) | Synergistic anti-tumor activity with androgen receptor signaling inhibitors in a prostate cancer model.[6] | |
| Valemetostat | Preclinical data not extensively detailed in public sources. | ||
| SHR2554 | Preclinical data not extensively detailed in public sources. |
Clinical Safety Profiles
Clinical trials provide the most relevant safety data in humans. The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of Tazemetostat, Valemetostat, and SHR2554.
Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | Tazemetostat | Valemetostat | SHR2554 |
| Hematological | |||
| Anemia | ✓ | ✓ | ✓ |
| Neutropenia | ✓ | ✓ | ✓ |
| Thrombocytopenia | ✓ | ✓ | ✓ |
| Non-Hematological | |||
| Fatigue | ✓ | ✓ | ✓ |
| Nausea | ✓ | ✓ | ✓ |
| Decreased Appetite | ✓ | ✓ | ✓ |
| Vomiting | ✓ | ||
| Constipation | ✓ | ||
| Musculoskeletal Pain | ✓ | ||
| Upper Respiratory Tract Infection | ✓ | ||
| Abdominal Pain | ✓ | ||
| Alopecia | ✓ | ||
| Dysgeusia | ✓ |
Grade 3 or Higher Treatment-Related Adverse Events
A systematic review and meta-analysis of 22 studies encompassing 1,002 patients treated with EZH2 inhibitors found that grade 3 or higher TRAEs occurred in 33% of patients.[2] The most frequently reported were neutropenia (8%), thrombocytopenia (8%), and anemia (6%).[2]
| Adverse Event | Tazemetostat | Valemetostat | SHR2554 |
| Neutropenia | 5% | - | 8% |
| Thrombocytopenia | - | - | 17% |
| Anemia | - | - | 7% |
| White Blood Cell Count Decrease | - | - | 8% |
Data for Valemetostat was not specifically broken down by percentage for Grade 3 or higher events in the cited sources.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of safety evaluation, the following diagrams are provided.
Experimental Protocols
A summary of the methodologies for key safety assessment experiments is provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in a 96-well plate and treated with the test compound at various concentrations.
-
After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
-
The formazan crystals are then dissolved, and the absorbance is measured using a spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.[7]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.
Genotoxicity Assays
-
Ames Test (OECD 471): This bacterial reverse mutation assay is used to detect point mutations caused by a test substance.
-
Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix).[8]
-
The bacteria are then plated on a minimal agar medium lacking the specific amino acid.
-
If the test substance is a mutagen, it will cause a reversion of the mutation in the bacteria, allowing them to grow and form colonies. The number of revertant colonies is counted.[8]
-
-
In Vitro Micronucleus Assay (OECD 487): This assay detects chromosomal damage in mammalian cells.
-
Cultured mammalian cells are exposed to the test compound with and without metabolic activation.[9]
-
After treatment, the cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.[9]
-
The cells are then harvested, fixed, and stained. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in binucleated cells.[9]
-
-
In Vivo Micronucleus Assay (OECD 474): This test assesses genotoxicity in a whole animal system.
-
Rodents are treated with the test substance, typically via oral gavage or intraperitoneal injection.[5]
-
At appropriate time points after treatment, bone marrow is collected.
-
The bone marrow cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). An increase in the frequency of micronucleated polychromatic erythrocytes indicates chromosomal damage.[5]
-
In Vivo Toxicology Studies
-
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420): This study provides information on the short-term toxicity of a substance after a single oral dose.
-
The study is typically conducted in rats, using a stepwise procedure with a limited number of animals.[10]
-
A starting dose is selected based on a sighting study. Depending on the outcome (mortality or evident toxicity), the dose for the next animal is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[10]
-
Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[11]
-
-
Repeated-Dose Toxicity Studies (Rodent and Non-rodent): These studies are designed to evaluate the toxic effects of a substance after repeated administration over a defined period.
-
The duration of the study is related to the intended duration of clinical use, with common durations being 28 days, 90 days, and longer for chronic studies.[12]
-
The test substance is administered daily to groups of animals (typically rats and a non-rodent species like dogs) at multiple dose levels. A control group receives the vehicle only.[13]
-
Throughout the study, animals are monitored for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis are evaluated.[13]
-
At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically to identify any target organ toxicities.[13]
-
References
- 1. ch.promega.com [ch.promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nib.si [nib.si]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ndd.ucdavis.edu [ndd.ucdavis.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ezh2-IN-7
This document provides crucial safety and logistical information for the proper disposal of Ezh2-IN-7, a potent inhibitor of the histone-lysine N-methyltransferase EZH2. Given its investigational nature and the limited availability of a specific Safety Data Sheet (SDS), a cautious approach, adhering to the disposal protocols for similar hazardous small molecule inhibitors, is paramount. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental contamination and personnel exposure.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and for the proper management of its waste.
| Property | Value |
| Molecular Formula | C₃₁H₃₇D₂N₅O₃S |
| Molecular Weight | 563.75 g/mol |
| CAS Number | 2659225-28-0 |
| Physical State | Solid |
| Storage | Recommended storage conditions should be followed as per the Certificate of Analysis. In the absence of specific instructions, store in a cool, dry, and well-ventilated area. |
Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The following step-by-step guide is based on best practices for hazardous chemical waste disposal and information from the SDS of a similar compound, EZH2-IN-2, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect from dust or splashes.
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted respirator should be used.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, weighing paper, and gloves should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Step 3: Labeling and Storage of Waste
All waste containers must be accurately and clearly labeled.
-
Label Content: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of accumulation
-
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Final Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent contamination of waterways, as similar compounds are very toxic to aquatic life.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
